Product packaging for Disodium stearoyl glutamate(Cat. No.:CAS No. 38079-62-8)

Disodium stearoyl glutamate

Cat. No.: B1614843
CAS No.: 38079-62-8
M. Wt: 436.6 g/mol
InChI Key: FTSXCFQXTFOYQH-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disodium Stearoyl Glutamate (DSG) is an anionic surfactant derived from the amino acid glutamic acid and plant-based fatty acids, most commonly stearic acid . Valued in research for its exceptional mildness and biodegradability, it aligns with the growing demand for sustainable and skin-compatible ingredients in cosmetic science . Its primary research value lies in its multifunctional role as a surfactant, emulsifier, and conditioning agent . As a surfactant, it effectively reduces surface tension, enabling the cleansing of skin and hair without causing excessive dryness or irritation, making it a subject of interest for developing gentle cleansers . Its emulsifying properties allow for the creation of stable mixtures of oil and water phases, which is crucial for formulating consistent creams, lotions, and other emulsions with a pleasant texture that spreads evenly . Furthermore, DSG functions as an effective skin and hair conditioning agent. In hair care research, it imparts softness, shine, and volume while improving manageability . In skin care, it helps maintain the skin in good condition, which is a key parameter in developing modern moisturizing and protective formulations . The global market for this compound is experiencing robust growth, driven by its application in personal care and cosmetic products, with significant potential in the Asia-Pacific region . This ingredient is available in various purity grades, including 98%-99% and above 99%, catering to different research and development needs for both standard and high-performance, sensitive applications . This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H43NO5.Na<br>C23H43NNaO5 B1614843 Disodium stearoyl glutamate CAS No. 38079-62-8

Properties

CAS No.

38079-62-8

Molecular Formula

C23H43NO5.Na
C23H43NNaO5

Molecular Weight

436.6 g/mol

IUPAC Name

disodium;(2S)-2-(octadecanoylamino)pentanedioate

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1

InChI Key

FTSXCFQXTFOYQH-BDQAORGHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na]

Other CAS No.

38079-62-8

Pictograms

Irritant

sequence

E

Origin of Product

United States

Foundational & Exploratory

Disodium Stearoyl Glutamate: A Comprehensive Technical Guide for Scientists and Formulation Experts

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the chemical architecture, functional properties, and diverse applications of an advanced amino acid-based surfactant.

Introduction

Disodium Stearoyl Glutamate (DSG) is an anionic surfactant derived from the amino acid L-glutamic acid and the plant-derived fatty acid, stearic acid.[1][2] Esteemed for its exceptional mildness, biodegradability, and multifaceted functionality, DSG has emerged as a pivotal ingredient in the formulation of a wide array of cosmetic, personal care, and pharmaceutical products.[1][2] This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Molecular Architecture and Physicochemical Profile

This compound is chemically identified as the disodium salt of the amide formed by the reaction of stearoyl chloride and glutamic acid.[3] Its unique amphiphilic molecular structure, comprising a hydrophobic stearoyl (C18) tail and a hydrophilic glutamate headgroup, underpins its surface-active properties and its ability to form lamellar liquid crystalline structures, which is key to its functionality.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing a quantitative basis for its application in various formulations.

PropertyValueReference
Chemical Name Disodium N-(1-oxooctadecyl)-L-glutamate[5]
CAS Number 38079-62-8[1][5][6]
Molecular Formula C23H41NNa2O5[5][6][7][8][9]
Molecular Weight 457.55 g/mol [5][10]
Appearance White powder or colorless to pale yellow liquid[5]
Solubility Soluble in water[4][5]
Stability Stable under normal conditions[5]
Boiling Point 600.3°C at 760 mmHg[10]
Flash Point 316.8°C[4][10]
Critical Micelle Concentration (CMC) 6.00 mM[1]
Structural Elucidation: A Spectroscopic Approach

The precise molecular structure of this compound can be confirmed through advanced analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is instrumental in identifying the key functional groups within the DSG molecule. The spectrum will exhibit characteristic absorption bands for the amide I (C=O stretching) and the carboxylate groups (-COO⁻), confirming the amide linkage between stearic acid and glutamic acid.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are employed for a complete structural assignment.[1] Key signals will correspond to the terminal methyl group and bulk methylene protons of the fatty acid chain, as well as the proton on the chiral carbon adjacent to the amide nitrogen and a carboxylate group.[1]

Part 2: Synthesis and Mechanism of Action

Synthetic Pathways

The synthesis of this compound primarily involves the acylation of L-glutamic acid with stearic acid or its derivatives. A common and efficient method utilizes stearoyl chloride as the acylating agent in the presence of a base, such as sodium hydroxide, to neutralize the resulting hydrochloric acid and form the disodium salt.[5]

The reaction can be optimized by controlling parameters such as temperature, which is typically maintained between 40–50°C to prevent hydrolysis of the stearoyl chloride.[1]

An alternative route involves the use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation between stearic acid and L-glutamic acid.[1] This method proceeds through a highly reactive O-acylisourea intermediate.[1] To prevent self-polymerization of glutamic acid, its carboxyl groups can be protected by esterification prior to the acylation step.[1]

Synthesis_Pathway Stearoyl_Chloride Stearoyl Chloride Reaction Acylation Reaction (40-50°C) Stearoyl_Chloride->Reaction L_Glutamic_Acid L-Glutamic Acid L_Glutamic_Acid->Reaction NaOH Sodium Hydroxide NaOH->Reaction DSG Disodium Stearoyl Glutamate Reaction->DSG NaCl Sodium Chloride Reaction->NaCl H2O Water Reaction->H2O

Caption: Simplified schematic of this compound synthesis.

Mechanism of Action as a Surfactant

As an anionic surfactant, this compound reduces the surface tension of a liquid, allowing for the mixing of otherwise immiscible substances like oil and water.[11] Its amphiphilic nature drives its molecules to align at the oil-water interface, with the hydrophobic stearoyl tails penetrating the oil phase and the hydrophilic glutamate headgroups remaining in the aqueous phase. This orientation forms a stable emulsion.

Surfactant_Mechanism cluster_oil Oil Phase cluster_water Water Phase Oil_Molecule Water_Molecule Surfactant This compound Surfactant->Oil_Molecule Penetrates Surfactant->Water_Molecule Remains in Hydrophobic_Tail Hydrophobic Tail (Stearoyl) Hydrophilic_Head Hydrophilic Head (Glutamate)

Caption: Action of this compound at the oil-water interface.

Part 3: Applications in Research and Development

This compound's unique properties make it a valuable ingredient in a wide range of applications, particularly in the cosmetic and personal care industries.[8][9][12]

Cosmetic and Personal Care Formulations
  • Emulsifier: It is a highly effective O/W (oil-in-water) emulsifier, creating stable and aesthetically pleasing creams, lotions, and foundations.[2][12] Its ability to form lamellar liquid crystalline structures contributes to a silky and lightweight product texture.[4]

  • Cleansing Agent: As a mild surfactant, it is used in facial cleansers, body washes, and shampoos to gently remove dirt and oil without stripping the skin of its natural moisture.[2][5][8][9] It is particularly suitable for sensitive skin and baby care products.[2]

  • Conditioning Agent: In hair care products, it improves manageability, imparts softness and shine, and can add volume.[1][8][9] For the skin, it acts as a conditioning agent, helping to maintain it in good condition.[1][8][9]

  • Formulation Enhancer: It improves the even application of products and is compatible with a wide range of other cosmetic ingredients, including electrolytes and UV filters, making it ideal for sunscreen formulations.[7][13]

Experimental Protocol: Emulsion Stability Testing

To assess the emulsifying efficacy of this compound, the following protocol can be employed:

  • Preparation of Oil and Water Phases:

    • Prepare an oil phase containing a model lipid (e.g., mineral oil or a relevant cosmetic ester) and this compound at a specified concentration.

    • Prepare an aqueous phase (e.g., deionized water).

  • Emulsification:

    • Heat both phases to a specified temperature (e.g., 75°C).

    • Slowly add the oil phase to the water phase while homogenizing at a controlled speed for a set duration.

  • Cooling and Observation:

    • Allow the emulsion to cool to room temperature with gentle stirring. .

  • Stability Assessment:

    • Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, elevated temperature).

    • Microscopic Analysis: Use light microscopy to observe the droplet size and distribution within the emulsion. A uniform distribution of small droplets indicates good emulsification.

    • Centrifugation Test: Subject the emulsion to centrifugation at a specified force and duration. A stable emulsion will show no signs of phase separation.

Part 4: Safety and Regulatory Profile

This compound is generally considered a safe and well-tolerated ingredient in cosmetic and personal care products.[14] It is recognized for its mildness and is suitable for sensitive skin.[7][12] While rare, some individuals may experience mild skin irritation.[12]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[3] It is also approved for use in cosmetics in many regions, including the European Union.[12]

Conclusion

This compound stands out as a high-performance, versatile, and mild surfactant and emulsifier. Its foundation in natural building blocks—amino acids and fatty acids—aligns with the growing demand for sustainable and skin-compatible ingredients. For researchers and formulators, a thorough understanding of its chemical structure and physicochemical properties is paramount to harnessing its full potential in creating innovative and effective products.

References

Self-assembly of Disodium stearoyl glutamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Self-Assembly of Disodium Stearoyl Glutamate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DSG), an anionic surfactant derived from the amino acid L-glutamic acid and the plant-derived fatty acid, stearic acid, has garnered significant attention across the cosmetic, pharmaceutical, and food science industries for its exceptional mildness, biodegradability, and versatile functionality.[1] Its utility as a cleansing agent, emulsifier, and skin/hair conditioner is fundamentally governed by its behavior in aqueous solutions, where it spontaneously self-assembles into organized supramolecular structures.[2][3][4] This technical guide provides a comprehensive exploration of the core principles underlying the self-assembly of DSG, the critical factors that influence this process, and the advanced experimental methodologies employed for its characterization. By synthesizing theoretical concepts with practical, field-proven insights, this document serves as an essential resource for professionals seeking to harness the unique properties of DSG in formulation and development.

The Molecular Architecture of this compound: An Amphiphilic Design

The self-assembly of this compound is a direct consequence of its amphiphilic molecular structure. The molecule consists of two distinct moieties:

  • A Hydrophobic Tail: A long, nonpolar C18 stearoyl chain (from stearic acid) that is averse to interacting with water.

  • A Hydrophilic Headgroup: A polar, charged L-glutamic acid residue with two carboxylate groups, which readily interacts with water molecules.[5]

This dual nature drives the molecule's behavior in an aqueous environment. To minimize the unfavorable interactions between the hydrophobic tails and water, DSG molecules spontaneously organize themselves, a process governed by the hydrophobic effect, which is a primary driving force for self-assembly in aqueous media.[6][7]

cluster_DSG This compound (DSG) Molecule tail Hydrophobic Stearoyl Tail (C17H35-C=O) head Hydrophilic Glutamate Headgroup (-NH-CH(COO⁻Na⁺)-(CH2)2-COO⁻Na⁺) tail->head Amide Linkage

Caption: Molecular structure of this compound.

The Genesis of Assembly: Critical Micelle Concentration (CMC)

In an aqueous solution at very low concentrations, DSG exists primarily as individual molecules (monomers). As the concentration increases, a point is reached where the monomers begin to aggregate into organized structures known as micelles. This concentration threshold is termed the Critical Micelle Concentration (CMC) .[1][8] Above the CMC, any additional DSG added to the solution will preferentially form more micelles rather than remaining as monomers.[8]

The CMC is a crucial parameter as it signifies the onset of surfactant activity, such as emulsification and solubilization.[9] For amino acid-based surfactants, the CMC is influenced by the length of the hydrophobic tail; a longer tail generally leads to a lower CMC due to increased hydrophobicity.[9] Therefore, DSG, with its C18 stearoyl chain, is expected to have a lower CMC than its shorter-chain counterpart, sodium lauroyl glutamate (C12).

Concentration Increase → cluster_below_cmc Below CMC cluster_above_cmc Above CMC cluster_micelle Micelle a1 a2 a3 a4 a5 a6 center m1 m1->center m2 m2->center m3 m3->center m4 m4->center m5 m5->center m6 m6->center m7 m7->center m8 m8->center b1 b2

Caption: Micelle formation above the Critical Micelle Concentration.

Factors Influencing the Self-Assembly of DSG

The self-assembly of DSG is not static; it is a dynamic process highly sensitive to the surrounding environmental conditions. Understanding and controlling these factors is paramount for formulation scientists.

The Critical Role of pH

The glutamic acid headgroup of DSG contains two carboxyl groups, making its charge state highly dependent on the solution's pH.[10] This pH-responsiveness is a hallmark of N-acyl glutamate surfactants.[2][7]

  • Low pH (Acidic Conditions): At low pH, the carboxylate groups (-COO⁻) become protonated (-COOH). This reduces the electrostatic repulsion between the headgroups, which can favor the formation of different aggregate structures, such as vesicles or even lead to precipitation if the molecule becomes insoluble.

  • Neutral to High pH (Alkaline Conditions): In this range, both carboxyl groups are deprotonated, resulting in a dianionic headgroup (-COO⁻)₂.[11] The increased electrostatic repulsion between the headgroups influences the packing of the surfactant molecules, affecting the size and shape of the resulting micelles. Studies on the related sodium lauroyl glutamate have shown that optimal surface activity and foam stability occur around pH 6-7.[7][10] At these pH values, spherical vesicles can form, while at higher pH (9-10), the aggregates tend to be micelles.[7][10]

Impact of Ionic Strength (Salt Concentration)

The addition of electrolytes, such as sodium chloride (NaCl), significantly impacts the self-assembly of anionic surfactants like DSG. The added cations (Na⁺) can screen the electrostatic repulsion between the negatively charged glutamate headgroups.[11] This shielding effect allows the surfactant molecules to pack more tightly, leading to:

  • A decrease in the CMC: Micelle formation becomes more favorable at lower concentrations.[11]

  • An increase in aggregation number: The micelles become larger, containing more DSG molecules.

  • A potential change in aggregate morphology: A transition from spherical to cylindrical or worm-like micelles can occur at higher salt concentrations.

The Effect of Temperature

Temperature influences both the solubility of the surfactant and the hydrophobic interactions. For most ionic surfactants, the CMC shows a complex relationship with temperature, often decreasing initially and then increasing.[12][13] The temperature at which the solubility of the surfactant is equal to its CMC is known as the Krafft temperature. Below this temperature, the surfactant is not soluble enough to form micelles. The high melting point of stearic acid suggests that DSG's properties could be sensitive to temperature changes, particularly in concentrated systems.

FactorEffect on DSG Self-AssemblyCausality
Increasing pH Alters headgroup charge; may shift from vesicles to micelles.Deprotonation of the two carboxyl groups increases electrostatic repulsion, favoring smaller, more curved structures like micelles over larger bilayers like vesicles.[7][10]
Increasing Ionic Strength Lowers CMC, increases micelle size.Added cations screen the repulsion between anionic headgroups, allowing for tighter packing and more favorable aggregation.[11]
Increasing Temperature Affects solubility and hydrophobic interactions, can alter CMC.Temperature changes the balance between the entropy-driven hydrophobic effect and the enthalpy of dehydration of the headgroups.[12]

Experimental Characterization of DSG Self-Assembly

A multi-faceted approach employing several analytical techniques is necessary to fully characterize the self-assembly of DSG in aqueous solutions.

cluster_workflow Characterization Workflow for DSG Self-Assembly cluster_techniques Analytical Techniques cluster_outputs Data Output prep Sample Preparation (DSG in Aqueous Solution) tens Tensiometry prep->tens dls Dynamic Light Scattering (DLS) prep->dls tem Transmission Electron Microscopy (TEM) prep->tem rheo Rheology prep->rheo cmc CMC Determination tens->cmc size Aggregate Size & Polydispersity dls->size morph Aggregate Morphology (Shape & Structure) tem->morph visc Viscoelastic Properties rheo->visc

Caption: Experimental workflow for characterizing DSG self-assembly.

Tensiometry: Determining the Critical Micelle Concentration

Principle: Surface tension measurements are a primary method for determining the CMC of surfactants.[13] Below the CMC, DSG monomers adsorb at the air-water interface, reducing the surface tension of the water. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[8]

Protocol:

  • Prepare Stock Solution: Prepare a concentrated stock solution of DSG in the desired aqueous buffer (e.g., phosphate buffer at a specific pH).

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC.

  • Measurement: Using a tensiometer (with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.

  • Data Analysis: Plot surface tension as a function of the logarithm of DSG concentration. The CMC is determined from the inflection point where the curve breaks, which can be identified by the intersection of two linear fits to the data points before and after the break.[8]

Dynamic Light Scattering (DLS): Measuring Aggregate Size

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in solution.[14] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations. Analysis of these fluctuations allows for the determination of the hydrodynamic diameter (the effective size of the aggregate including any hydration layer) and the size distribution (polydispersity).[15]

Protocol:

  • Sample Preparation: Prepare DSG solutions at concentrations above the CMC in the desired buffer. Filter the solutions through a sub-micron filter (e.g., 0.22 µm) to remove dust and extraneous particles.

  • Instrument Setup: Place the filtered sample in a cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will generate a correlation function.

  • Data Analysis: The correlation function is analyzed using algorithms (e.g., Cumulants analysis) to yield the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.3) indicates a monodisperse or narrowly distributed population of aggregates.

Transmission Electron Microscopy (TEM): Visualizing Aggregate Morphology

Principle: TEM provides direct visualization of the self-assembled structures by passing a beam of electrons through an ultra-thin sample. This allows for the determination of the shape (e.g., spherical, cylindrical) and size of the individual aggregates. Cryogenic TEM (Cryo-TEM) is often preferred for liquid samples as it involves flash-freezing the solution, preserving the native structure of the aggregates.[15]

Protocol (Cryo-TEM):

  • Sample Application: A small aliquot (a few microliters) of the DSG solution (above the CMC) is applied to a TEM grid.

  • Blotting and Plunging: Excess liquid is blotted away, leaving a thin film of the solution on the grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, trapping the aggregates in their native state.

  • Imaging: The frozen grid is transferred to the TEM under cryogenic conditions. Images are captured at various magnifications.

  • Image Analysis: The resulting images are analyzed to determine the morphology and dimensions of the DSG aggregates.

Rheology: Assessing Viscoelastic Properties

Principle: Rheology is the study of the flow and deformation of matter. For concentrated surfactant solutions, where aggregates may interact and form networks (like entangled worm-like micelles), rheological measurements can provide critical information about the formulation's texture, stability, and performance. Oscillatory measurements can distinguish between viscous (liquid-like) and elastic (solid-like) behavior.

Protocol:

  • Sample Loading: The DSG solution is carefully loaded into the geometry of a rheometer (e.g., cone-and-plate or parallel-plate).

  • Oscillatory Sweep: An oscillatory strain or stress is applied to the sample over a range of frequencies. The instrument measures the resulting stress or strain and the phase lag between them.

  • Data Analysis: The analysis yields the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A solution where G'' > G' behaves more like a liquid, while a system where G' > G'' behaves more like a gel or structured fluid.

Applications in Drug Development and Advanced Formulations

The well-defined and tunable self-assembly of this compound makes it a highly valuable excipient in the pharmaceutical and advanced cosmetic fields.

  • Emulsion Stabilization: As an effective O/W emulsifier, DSG forms a protective layer at the oil-water interface, preventing droplet coalescence and ensuring the stability of creams and lotions.[4]

  • Solubilization of Poorly Soluble Drugs: The hydrophobic cores of DSG micelles can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.

  • Controlled Release Systems: The formation of more complex structures, such as vesicles (liposome-like structures) or lamellar phases, can be exploited to create delivery systems that provide sustained or triggered release of encapsulated actives. The pH-responsiveness of the glutamate headgroup offers a potential mechanism for pH-triggered drug release.

Conclusion

The self-assembly of this compound in aqueous solutions is a sophisticated process governed by its amphiphilic nature and profoundly influenced by environmental parameters such as pH and ionic strength. This behavior is the cornerstone of its functionality as a high-performance surfactant and emulsifier. For researchers and formulation scientists, a thorough understanding of these principles, coupled with rigorous experimental characterization using techniques like tensiometry, DLS, TEM, and rheology, is essential. Such knowledge enables the rational design of stable, effective, and innovative products, fully leveraging the mild, sustainable, and versatile properties of this amino acid-based surfactant.

References

An In-depth Technical Guide to Disodium Stearoyl Glutamate (CAS 38079-62-8)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disodium Stearoyl Glutamate (DSG), with CAS Number 38079-62-8, is an exceptionally mild, anionic amino acid-based surfactant that has garnered significant attention in the cosmetic and pharmaceutical industries.[1][2] Derived from the naturally occurring amino acid L-glutamic acid and plant-derived stearic acid, DSG offers a unique combination of excellent emulsifying, cleansing, and conditioning properties coupled with a favorable safety and environmental profile.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core chemical and physical properties, synthesis, mechanisms of action, analytical methodologies, formulation applications, and toxicological data of this compound.

Introduction and Chemical Identity

This compound is the disodium salt of N-stearoyl-L-glutamic acid.[4] It belongs to the class of N-acyl amino acid surfactants, which are known for their gentle action on the skin and hair, making them ideal for sensitive skin and baby care products.[3][5] Its amphiphilic nature, consisting of a lipophilic stearoyl tail and a hydrophilic glutamate headgroup, allows it to effectively reduce surface and interfacial tension.[1]

Chemical Structure and Properties
  • IUPAC Name: disodium;(2S)-2-(octadecanoylamino)pentanedioate[6]

  • CAS Number: 38079-62-8[6]

  • Molecular Formula: C₂₃H₄₁NNa₂O₅[6]

  • Molecular Weight: 457.6 g/mol [6]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValue / DescriptionSource(s)
Appearance White to off-white powder or colorless to pale yellow liquid.[5]
Solubility Soluble in water.[5]
pKa (Strongest Acidic) of N-Stearoyl Glutamic Acid 3.62 (Predicted)[7]
logP of N-Stearoyl Glutamic Acid 5.73 - 6.26 (Predicted)[7]
Stability Stable under normal conditions.[5]
Biodegradability Readily biodegradable.[3][5]

Synthesis and Manufacturing

The primary industrial synthesis route for N-acyl amino acid surfactants like this compound is the Schotten-Baumann reaction .[8] This method involves the acylation of an amino acid (L-glutamic acid) with an acyl chloride (stearoyl chloride) in the presence of a base.[8][9]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. The reaction is conducted in an alkaline aqueous medium, where a base (typically sodium hydroxide) serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10] A two-phase solvent system (e.g., water and an organic solvent) is often employed to accommodate the different solubilities of the reactants.[8]

Schotten_Baumann_Reaction cluster_process Reaction Conditions Glutamic_Acid L-Glutamic Acid (in NaOH solution) Reaction_Vessel Biphasic System (Aqueous/Organic) Glutamic_Acid->Reaction_Vessel Stearoyl_Chloride Stearoyl Chloride (in organic solvent) Stearoyl_Chloride->Reaction_Vessel DSG_Intermediate N-Stearoyl-L-Glutamic Acid Reaction_Vessel->DSG_Intermediate Acylation Byproduct Sodium Chloride (NaCl) Reaction_Vessel->Byproduct Byproduct Formation Final_Product Disodium Stearoyl Glutamate (DSG) DSG_Intermediate->Final_Product Neutralization (excess NaOH)

Caption: Schotten-Baumann synthesis of this compound.

Experimental Protocol: Schotten-Baumann Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale procedure can be outlined based on the principles of the Schotten-Baumann reaction.[8][10]

  • Dissolution of Amino Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (NaOH). The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group, and to neutralize the HCl byproduct.

  • Preparation of Acyl Chloride: In a separate vessel, dissolve stearoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane).

  • Reaction: Add the stearoyl chloride solution dropwise to the cooled, vigorously stirred L-glutamic acid solution. Maintain the temperature and pH of the reaction mixture.

  • Neutralization and Separation: After the reaction is complete, allow the phases to separate. The aqueous phase contains the desired this compound.

  • Purification: The product can be purified by techniques such as precipitation (by adjusting pH or adding a non-solvent) and filtration. The final product is then dried.

Mechanism of Action and Physicochemical Performance

Surfactant and Emulsifying Action

As an amphiphilic molecule, this compound adsorbs at the interface between immiscible phases (e.g., oil and water), lowering the interfacial tension.[1] This property is fundamental to its role as an emulsifier, facilitating the formation of stable oil-in-water (O/W) emulsions.[2] It forms a protective film around dispersed oil droplets, preventing their coalescence and maintaining the integrity of the emulsion.

Emulsion_Stabilization DSG_1 DSG_1 DSG_2 DSG_2 Oil_Droplet Oil_Droplet DSG_1->Oil_Droplet Lipophilic Tail (Stearoyl) DSG_3 DSG_3 DSG_4 DSG_4 Water_Phase Water_Phase DSG_3->Water_Phase Hydrophilic Head (Glutamate)

Caption: DSG stabilizing an oil droplet in water.

Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB)
  • Critical Micelle Concentration (CMC): Above a certain concentration, known as the CMC, surfactant monomers self-assemble into spherical structures called micelles. This is a key parameter for detergency and solubilization. While specific experimental data for DSG is scarce, N-acyl glutamates with long alkyl chains typically exhibit low CMC values, indicating high surface activity.

  • Hydrophilic-Lipophilic Balance (HLB): The HLB system is used to characterize the relative affinity of a surfactant for oil and water phases, guiding emulsifier selection. Calculating the HLB for ionic surfactants is more complex than for non-ionics.[3] Methods like the Davies method can be used, which assign group numbers to different structural moieties.[11] Based on its structure and function as an O/W emulsifier, this compound is expected to have a relatively high HLB value, likely in the range of 12-16.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for its application. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the content of this compound.

Illustrative HPLC-UV Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and compare the retention time and peak area to a certified reference standard for identification and quantification.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound.[12]

  • ¹H NMR: Provides information on the number and environment of protons in the molecule, allowing for the identification of the stearoyl chain, the glutamate backbone, and confirming the linkage.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the amide and carboxylate groups are particularly diagnostic.[13]

Typical NMR Procedure:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or a mixture like D₂O/Methanol-d₄, to ensure solubility and minimize interfering solvent signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecular structure to confirm its identity and integrity.

Applications in Research and Development

Cosmetic and Personal Care Formulations

This compound is widely used in cosmetics due to its multifunctionality and mildness.[14][15]

  • Cleansing Agent: Used in facial cleansers and body washes for its gentle yet effective cleansing properties.[15]

  • Emulsifier: Creates stable and aesthetically pleasing creams and lotions.[4]

  • Conditioning Agent: In hair care products, it improves combability, leaving hair soft and shiny.[15] In skin care, it helps maintain the skin in good condition.[15]

  • Formulation Enhancer: Its ability to form lamellar liquid crystal structures can improve the texture and stability of formulations.

Pharmaceutical and Drug Delivery Applications

The properties that make this compound valuable in cosmetics also translate to pharmaceutical formulations, particularly for enhancing the solubility and delivery of poorly water-soluble drugs.[2]

  • Solubilization of Lipophilic Drugs: As a surfactant, it can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[2] This is a critical strategy for improving the bioavailability of drugs belonging to BCS Class II and IV.

  • Nanoemulsions and SMEDDS: this compound is a candidate for formulating nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS).[16][17] These systems are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous phase (like gastrointestinal fluids), presenting the drug in a solubilized state for enhanced absorption.[17]

  • Topical Drug Delivery: Its skin compatibility and ability to form stable emulsions make it an excellent excipient for topical formulations, such as creams and ointments, ensuring uniform distribution of the active pharmaceutical ingredient (API) and potentially enhancing its dermal penetration.

Drug_Delivery_System cluster_smedds SMEDDS Formulation cluster_gi Gastrointestinal Tract cluster_emulsion Resulting Microemulsion SMEDDS_Components Isotropic Mixture: - Oil - DSG (Surfactant) - Co-surfactant - Lipophilic API GI_Fluid Aqueous GI Fluid (Gentle Agitation) SMEDDS_Components->GI_Fluid Oral Administration Microemulsion Spontaneous Formation of Drug-Loaded Microemulsion GI_Fluid->Microemulsion Emulsification Absorption Enhanced Drug Absorption Microemulsion->Absorption

Caption: Role of DSG in a Self-Microemulsifying Drug Delivery System (SMEDDS).

Safety and Toxicology

This compound is generally considered a safe and mild ingredient for cosmetic and personal care applications.[4] Regulatory bodies and expert panels have reviewed its safety data.

Regulatory and Expert Panel Assessments
  • Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that amino acid alkyl amides, including this compound, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[18][19]

  • NICNAS (Australia): The National Industrial Chemicals Notification and Assessment Scheme has published a public report on this compound, summarizing its toxicological profile and concluding a low risk under the specified use conditions.[20]

Toxicological Profile

A summary of the key toxicological endpoints is provided in Table 2.

EndpointResultConclusionSource(s)
Acute Oral Toxicity LD₅₀ > 2000 mg/kg bw (rat)Low acute oral toxicity[20]
Dermal Irritation Irritating at 5%; not irritating at ≤ 1%Concentration-dependent irritant[1]
Ocular Irritation Potential for irritation, assessed by in vitro methods (e.g., HET-CAM)To be formulated to be non-irritating[18][20]
Skin Sensitization Not a sensitizer in human studies (HRIPT); one case report of ACD exists.Low sensitization potential, but not zero.[4][18]
Genotoxicity Negative in in vitro studies (Ames test).Not genotoxic.[18]
Experimental Protocols for Safety Assessment
  • Human Repeat Insult Patch Test (HRIPT): This is a standard clinical study to assess the potential for irritation and sensitization.[21] It involves repeated applications of the test material under a patch to the skin of human volunteers over several weeks, followed by a challenge phase to detect any induced allergic reactions.[22][23] this compound has been shown to be non-sensitizing in such studies.[4]

  • Hen's Egg Test - Chorioallantoic Membrane (HET-CAM): This is an in vitro alternative to the Draize rabbit eye test for assessing ocular irritation potential.[7][24] The test substance is applied to the chorioallantoic membrane of a hen's egg, and endpoints such as hemorrhage, lysis, and coagulation are observed.[25]

Conclusion

This compound is a high-performance, multifunctional ingredient with a strong safety and sustainability profile. Its foundation in amino acid chemistry provides excellent biocompatibility, making it a preferred choice for gentle cleansers, stable emulsions, and advanced conditioning systems. For pharmaceutical scientists, its potential as a solubilizing agent and an excipient in novel drug delivery systems like SMEDDS presents a compelling area for future research and development. The comprehensive data presented in this guide underscores its versatility and supports its continued and expanded use across scientific and industrial applications.

References

A Technical Guide to Disodium Stearoyl Glutamate (C23H41NNa2O5) for Pharmaceutical Formulation and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Cosmetics, A Pharmaceutical Perspective on an Amino Acid Surfactant

Disodium Stearoyl Glutamate, identified by the molecular formula C23H41NNa2O5, is an anionic surfactant derived from the amino acid L-glutamic acid and the plant-derived fatty acid, stearic acid.[1][2] While extensively utilized in the cosmetics and personal care industries for its gentle cleansing and emulsifying properties, its potential within the pharmaceutical sciences, particularly in drug formulation and delivery, remains an area ripe for exploration.[3][4][5][6] This technical guide provides an in-depth analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its physicochemical properties, synthesis, and prospective applications in the pharmaceutical field.

Molecular Profile and Physicochemical Characteristics

This compound is the disodium salt of N-stearoyl-L-glutamic acid.[7][8] The molecule possesses a hydrophobic stearoyl tail and a hydrophilic glutamate head, rendering it an effective surface-active agent.[9]

PropertyValueSource
Molecular Formula C23H41NNa2O5[3][7]
Molecular Weight 457.6 g/mol [7]
CAS Number 38079-62-8[7]
Appearance White powder or granules[9][10]
Solubility Soluble in water[10]
Boiling Point 600.3°C[9]
Flash Point 316.8°C[9]

This amphiphilic nature allows it to reduce the surface tension between immiscible phases, such as oil and water, making it an excellent emulsifier for creating stable formulations.[3][4][8][11]

Caption: Molecular structure of this compound.

Synthesis of this compound: A Protocol for Laboratory-Scale Preparation

The synthesis of N-acyl L-glutamates, including the stearoyl derivative, is typically achieved through the acylation of glutamic acid. A common method involves the reaction of stearoyl chloride with L-glutamic acid in an alkaline aqueous solution.[10][12]

Experimental Protocol: Synthesis of N-Stearoyl-L-Glutamic Acid

This protocol is a representative method for the synthesis of the N-acyl amino acid precursor to this compound.

Materials:

  • L-glutamic acid

  • Stearoyl chloride

  • Sodium hydroxide (NaOH)

  • Acetone

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of disodium L-glutamate by dissolving L-glutamic acid in a stoichiometric amount of sodium hydroxide solution.

  • In a separate vessel, dissolve stearoyl chloride in acetone.

  • Slowly add the stearoyl chloride solution to the disodium L-glutamate solution under vigorous stirring. Maintain the pH of the reaction mixture between 10 and 11 by the dropwise addition of a sodium hydroxide solution.

  • Continue the reaction at a controlled temperature (e.g., 20-30°C) for a specified duration (e.g., 1-2 hours).

  • After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-stearoyl-L-glutamic acid.

  • Filter the precipitate, wash with distilled water to remove impurities, and dry under vacuum.

  • The final this compound can be obtained by neutralizing the N-stearoyl-L-glutamic acid with a stoichiometric amount of sodium hydroxide.

Note: This is a generalized procedure. Optimization of reaction conditions, such as solvent ratios and temperature, may be necessary to improve yield and purity.[13]

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Formulation and Drug Delivery

While not a conventional pharmaceutical excipient, the inherent properties of this compound present several opportunities for drug development professionals.

Emulsifier for Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). This compound's excellent emulsifying capabilities can be leveraged to create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, enhancing the solubility and bioavailability of lipophilic drugs.[9][11] Its ability to form lamellar liquid crystalline structures can contribute to the stability and sensory characteristics of topical formulations.[9]

Potential as a Skin Penetration Enhancer

Transdermal drug delivery offers numerous advantages, but the barrier function of the stratum corneum limits the penetration of many APIs. As an amphiphilic molecule, this compound has the potential to interact with the lipid matrix of the skin.[1] This interaction may temporarily disrupt the highly organized structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. The class of amino acid-based surfactants is being explored for this purpose due to their biocompatibility and low irritancy potential.[14]

Caption: Proposed mechanism of skin penetration enhancement.

Mild Surfactant for Sensitive Formulations

For topical and ophthalmic formulations, minimizing irritation is paramount. This compound is recognized for its mildness and is suitable for sensitive skin.[9] This makes it a compelling alternative to harsher surfactants, such as sulfates, in formulations where biocompatibility is a critical concern.

Safety and Toxicology

This compound is generally considered to have a low hazard profile.[15] It is classified as a serious eye irritant (H319).[7][16] Standard handling precautions, such as wearing eye protection and gloves, are recommended.[16][17] Toxicological data on acute oral, dermal, and inhalation toxicity is limited.[16][17] Ecological information is also sparse, though it is considered biodegradable.[10] A safety assessment of amino acid alkyl amides, including this compound, by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that they are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[7]

Conclusion and Future Perspectives

This compound, with the molecular formula C23H41NNa2O5, is a well-characterized surfactant with a strong safety profile in the cosmetic industry. For pharmaceutical scientists and drug development professionals, its value lies in its potential as a versatile excipient. Its excellent emulsifying properties, mildness, and potential as a skin penetration enhancer make it a promising candidate for the formulation of challenging APIs, particularly in topical and transdermal delivery systems. Further research is warranted to fully elucidate its mechanism of action as a penetration enhancer and to establish its safety and efficacy in pharmaceutical formulations.

References

An In-Depth Technical Guide to the Purity and Characterization of Research-Grade Disodium Stearoyl Glutamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the crucial aspects of purity and characterization for research-grade Disodium Stearoyl Glutamate (DSG). Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and advanced analytical techniques required to ensure the quality and consistency of DSG for scientific applications.

Introduction to this compound (DSG)

This compound is an N-acyl amino acid surfactant derived from L-glutamic acid, a naturally occurring amino acid, and stearic acid, a fatty acid.[1] Its chemical formula is C23H41NNa2O5, and it has a molecular weight of approximately 457.55 g/mol .[2] DSG is recognized for its mild, biodegradable, and excellent emulsifying, cleansing, and foaming properties.[2] In research and pharmaceutical contexts, its primary functions are as a solubilizing agent, emulsifier, and stabilizer in various formulations. The purity of DSG is paramount in these applications to avoid introducing unintended variables into experimental designs.

Key Physicochemical Properties:

PropertyValueSource
IUPAC Name disodium;(2S)-2-(octadecanoylamino)pentanedioate[3]
CAS Number 38079-62-8[2][3]
Molecular Formula C23H41NNa2O5[2][4]
Molecular Weight 457.55 g/mol [2]
Appearance White powder[2]
Solubility Soluble in water[2]

Synthesis and Purification of Research-Grade DSG

The synthesis of this compound typically involves the reaction of stearoyl chloride with glutamic acid in the presence of sodium hydroxide.[2] For research-grade material, achieving high purity is a critical objective, necessitating rigorous purification steps to remove unreacted starting materials, by-products, and other impurities.

Synthesis Pathway

The primary reaction is an acylation of the amino group of glutamic acid with stearoyl chloride. This is followed by neutralization with sodium hydroxide to form the disodium salt.

DSG Synthesis Stearoyl Chloride Stearoyl Chloride intermediate N-Stearoyl Glutamic Acid Stearoyl Chloride->intermediate Acylation Glutamic Acid Glutamic Acid Glutamic Acid->intermediate NaOH NaOH product Disodium Stearoyl Glutamate (DSG) NaOH->product intermediate->product Neutralization

Caption: Synthesis of this compound.

Purification Workflow

Achieving research-grade purity often involves multiple purification steps. A common approach is recrystallization, which leverages differences in solubility between DSG and its impurities. Further purification can be achieved through chromatographic techniques.

DSG Purification Workflow start Crude DSG Synthesis Product recrystallization Recrystallization (e.g., from ethanol/water) start->recrystallization filtration Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying chromatography Preparative Chromatography (Optional, for ultra-high purity) drying->chromatography final_product High-Purity DSG drying->final_product If chromatography is skipped chromatography->final_product

Caption: Purification workflow for research-grade DSG.

Characterization and Purity Assessment

A multi-faceted analytical approach is essential to fully characterize DSG and ascertain its purity. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of DSG and quantifying impurities. A reverse-phase HPLC method is typically employed.

Protocol for HPLC Analysis:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[5][6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile is often used.[6]

  • Detection: UV detection is suitable if a derivatizing agent is used, as the native DSG molecule lacks a strong chromophore.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a fluorescence detector (after derivatization) can be employed.[5]

  • Sample Preparation: A known concentration of DSG is dissolved in the mobile phase or a suitable solvent.

  • Injection and Analysis: A specific volume of the sample is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak relative to the total peak area.

Rationale: The C18 column separates compounds based on their hydrophobicity. Impurities such as unreacted stearic acid or by-products of the synthesis will have different retention times than DSG, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of DSG and for identifying impurities.

Expected ¹H NMR Spectral Features for DSG:

  • Alkyl Chain Protons: A complex series of multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the stearoyl chain.

  • Glutamate Backbone Protons: Distinct signals for the α-CH and the two β-CH₂ and γ-CH₂ groups of the glutamate moiety.

Protocol for NMR Analysis:

  • Solvent: Deuterated water (D₂O) is a suitable solvent for DSG.

  • Concentration: A sample concentration of 5-10 mg/mL is typically sufficient.

  • Acquisition: Standard ¹H and ¹³C spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired spectra are processed (Fourier transform, phasing, and baseline correction) and integrated.

Rationale: NMR provides detailed structural information. The chemical shifts and coupling patterns of the protons are unique to the DSG molecule, and any significant impurity with protons will give rise to additional signals, allowing for its identification and quantification relative to the main compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of DSG and to identify the mass of any impurities.

Protocol for MS Analysis:

  • Ionization Technique: Electrospray ionization (ESI) is a common and suitable method for analyzing DSG.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of DSG.

Expected Mass Spectrum Data:

IonExpected m/z
[M-2Na+2H]⁻~414.3
[M-Na+H]⁻~436.3
[M-Na]⁺~434.3

Rationale: MS provides an accurate determination of the molecular weight, confirming the identity of the synthesized compound. It is also highly sensitive for detecting impurities, even at low levels.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for confirming the presence of key functional groups in the DSG molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~2920, ~2850C-H stretch (alkyl)
~1640C=O stretch (amide I)
~1550N-H bend (amide II)
~1400C-O stretch (carboxylate)

Protocol for FTIR Analysis:

  • Sample Preparation: The solid DSG sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

Rationale: The presence of the characteristic amide and carboxylate bands, in addition to the alkyl stretches, provides confirmatory evidence of the DSG structure.

Common Impurities and Regulatory Context

Potential impurities in research-grade DSG include:

  • Unreacted L-glutamic acid

  • Unreacted stearic acid

  • By-products from the acylation reaction

  • Residual solvents from purification

While there are no specific pharmacopeial monographs for this compound in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), general principles for the control of impurities in drug substances and excipients should be applied.[8] For research purposes, a purity of ≥98% as determined by HPLC is generally considered acceptable.

Conclusion

The comprehensive characterization of research-grade this compound is crucial for ensuring the reliability and reproducibility of scientific research. A combination of HPLC for purity assessment, NMR and MS for structural confirmation and impurity identification, and FTIR for functional group analysis provides a robust analytical workflow. By adhering to these rigorous characterization standards, researchers can be confident in the quality of the DSG used in their studies.

References

Toxicological Profile of Disodium Stearoyl Glutamate for Laboratory Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Disodium Stearoyl Glutamate (DSG) is an acylated amino acid surfactant increasingly utilized in cosmetic and pharmaceutical formulations. For researchers, drug development professionals, and laboratory scientists, a comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and interpreting experimental outcomes. This guide provides an in-depth analysis of the safety, metabolic fate, and toxicological endpoints of DSG. Synthesizing data from regulatory assessments, in vivo, and in vitro studies, this document establishes that DSG possesses a low order of toxicity, primarily attributable to its rapid metabolism into endogenous components. The guide further details standardized protocols for key toxicological assays, offering a framework for the evaluation of similar compounds.

Introduction and Chemical Identity

This compound (CAS No. 38079-62-8) is the disodium salt of the N-acylation product of stearic acid and glutamic acid.[1][2] Its amphiphilic nature, combining a lipophilic fatty acid tail with a hydrophilic amino acid head, imparts excellent emulsifying, cleansing, and conditioning properties.[3][4] These characteristics have led to its widespread use in skincare, haircare, and sunscreen products.[3][4] In the laboratory, its utility as an excipient, solubilizing agent, or component in drug delivery systems necessitates a thorough toxicological assessment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its toxicological potential and handling requirements.

PropertyValueReference
CAS Number 38079-62-8[5][6]
Molecular Formula C23H41NNa2O5[5][6]
Molecular Weight 457.6 g/mol [5]
Appearance White to off-white powder
Water Solubility 260-270 g/L at 20°C
Melting Point > 316 °C (Decomposes)
log Kow (Partition Coefficient) 1.23 (Calculated)
Regulatory Standing

DSG is generally considered safe for its intended use in cosmetics by major regulatory bodies worldwide.

  • European Chemicals Agency (ECHA): DSG is registered under REACH, and its aggregated GHS classification from notifications indicates it can cause serious eye irritation (Eye Irrit. 2, H319).[6][9][10]

  • FDA: While this compound itself does not have a specific Generally Recognized As Safe (GRAS) designation for direct food addition, its constituent parts—stearic acid and glutamic acid—are GRAS.[11][12][13][14][15] This is a key factor in its favorable safety profile.

Metabolic Fate and Pharmacokinetics

The low systemic toxicity of DSG is directly linked to its metabolic pathway. Upon dermal or oral exposure, it is anticipated that esterase and amidase enzymes present in the skin and gastrointestinal tract will rapidly hydrolyze the molecule into its constituent components: stearic acid and glutamic acid.

Both stearic acid, a common saturated fatty acid, and glutamic acid, a non-essential amino acid, are endogenous to the human body. They are readily incorporated into normal physiological pathways—stearic acid into the fatty acid pool for energy or structural purposes, and glutamic acid into the amino acid pool for protein synthesis or metabolism. This rapid breakdown into ubiquitous, non-toxic components precludes systemic accumulation and toxicity.

G DSG Disodium Stearoyl Glutamate Enzymes Esterases / Amidases (Skin, GI Tract) DSG->Enzymes Enzymes->Metabolites Hydrolysis Stearic_Acid Stearic Acid Metabolites->Stearic_Acid Glutamic_Acid Glutamic Acid Metabolites->Glutamic_Acid Fatty_Acid_Pool Fatty Acid Pool (β-oxidation, etc.) Stearic_Acid->Fatty_Acid_Pool Amino_Acid_Pool Amino Acid Pool (Protein Synthesis, etc.) Glutamic_Acid->Amino_Acid_Pool G cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: In Vivo (If Required) A Physicochemical Characterization B Genotoxicity (Ames Test) OECD 471 A->B C In Vitro Skin Irritation (RhE Model) OECD 439 A->C D In Vitro Eye Irritation (BCOP/ICE) OECD 437/438 A->D Result1 Negative Results B->Result1 C->Result1 Result2 Positive/Equivocal Results C->Result2 D->Result1 D->Result2 E Acute Dermal Irritation OECD 404 Conclusion Hazard Classification & Risk Assessment E->Conclusion F Acute Eye Irritation OECD 405 F->Conclusion Result1->Conclusion Result2->E Result2->F

References

Methodological & Application

Application Notes and Protocols for the Formulation of Oil-in-Water Emulsions with Disodium Stearoyl Glutamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Disodium Stearoyl Glutamate (DSG) as a primary emulsifier in oil-in-water (O/W) emulsion formulations. We will explore the physicochemical properties of DSG, its mechanism of action, critical formulation parameters, and detailed protocols for emulsion preparation and characterization. The methodologies described herein are designed to ensure the development of stable, efficacious, and aesthetically pleasing emulsion systems for cosmetic and pharmaceutical applications.

Introduction to this compound (DSG)

This compound is an anionic surfactant derived from the amino acid L-glutamic acid and the plant-based fatty acid, stearic acid.[1] This ingredient has gained significant traction in the cosmetic and pharmaceutical industries due to its exceptional mildness, biodegradability, and high-performance emulsifying capabilities.[1][2] Unlike traditional surfactants that can be harsh on the skin, DSG's amino acid structure makes it highly compatible with the skin, rendering it ideal for sensitive skin, baby care, and dermatological formulations.[2][3][4]

Its multifunctional nature allows it to act as a primary O/W emulsifier, cleansing agent, and skin/hair conditioning agent.[1][5][6][7] DSG facilitates the creation of stable, luxurious emulsions with a pleasant, non-greasy skin feel, making it a versatile choice for products ranging from facial creams and lotions to sunscreens and foundations.[1][3][8]

Mechanism of Emulsification

The efficacy of this compound as an O/W emulsifier is rooted in its amphiphilic molecular structure. The molecule consists of a lipophilic (oil-loving) stearoyl "tail" and a hydrophilic (water-loving) glutamate "head".[8][9] When introduced into an oil and water system, DSG molecules naturally migrate to the interface between the two immiscible liquids.

At this interface, they orient themselves with the stearoyl tail anchored in the oil droplet and the glutamate head group facing the continuous water phase. This orientation effectively reduces the interfacial tension between the oil and water, facilitating the dispersion of oil droplets and preventing them from coalescing.[3][5][8]

A key characteristic of DSG is its ability to form lamellar liquid crystalline structures at the oil-water interface.[8] These layered structures create a robust interfacial film around the oil droplets, providing exceptional steric and electrostatic stabilization. This lamellar network not only enhances emulsion stability but also contributes to the final product's texture, providing a silky, lightweight feel and increasing skin hydration by forming a barrier that retains moisture.[8]

Caption: DSG molecule orientation at the oil-water interface.

Physicochemical Properties & Critical Formulation Parameters

Successful formulation hinges on understanding the properties of the emulsifier and the variables that influence its performance.

Physicochemical Data
PropertyValueSource
INCI Name This compound[8]
Appearance White to off-white powder[8][10]
Type Anionic Surfactant[10]
CAS Number 38079-62-8[10][11]
Molecular Formula C₂₃H₄₁NNa₂O₅[10][11]
Molecular Weight 457.55 g/mol [10][11]
Solubility Soluble in water[10]
CMC 6.00 mM[1]
Origin Plant-derived and synthetic[5][12]
Critical Formulation Parameters
  • Concentration: DSG is highly efficient and can be used at low concentrations, typically ranging from 0.5% to 2.0% w/w as the primary emulsifier. Higher concentrations can be used in cleansing paste formulations.[8] The final concentration will impact emulsion viscosity and stability.

  • pH: DSG performs optimally in a pH range close to that of the skin, typically between 5.0 and 7.0. This makes it suitable for skin-neutral formulations and reduces the need for significant pH adjustments.

  • Electrolyte Tolerance: DSG exhibits good compatibility with electrolytes, including water-soluble UV filters, which is a significant advantage in formulating complex systems like sunscreens.[9]

  • Processing Temperature: With a high boiling point, DSG is stable at the elevated temperatures (75-80°C) typically used in hot-process emulsification.[8] It can be added to either the oil or water phase, offering formulation flexibility.[8]

  • Co-emulsifiers and Thickeners: While DSG can function as a sole emulsifier, its performance is often enhanced by the inclusion of co-emulsifiers like fatty alcohols (e.g., Cetearyl Alcohol) or glyceryl stearate. These ingredients help build the lamellar gel network, increasing viscosity and long-term stability.[9]

Protocol: Preparation of a Model O/W Cream

This protocol details the preparation of a stable and aesthetically pleasing O/W cream using a standard hot-process method.

Materials & Equipment
  • Materials: this compound, Cetearyl Alcohol, Caprylic/Capric Triglyceride, Glycerin, Xanthan Gum, Deionized Water, Preservative (e.g., Phenoxyethanol and Ethylhexylglycerin), Citric Acid/Sodium Hydroxide (for pH adjustment).

  • Equipment: Laboratory balance, two heat-resistant glass beakers, water bath or heating mantle, overhead propeller stirrer, homogenizer (rotor-stator type), pH meter, thermometer.

Model Formulation
PhaseIngredientINCI NameFunction% (w/w)
A (Oil Phase) Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEmollient15.0
Cetearyl AlcoholCetearyl AlcoholCo-emulsifier, Thickener3.0
This compound This compoundPrimary Emulsifier 2.0
B (Aqueous Phase) Deionized WaterAquaSolventto 100
GlycerinGlycerinHumectant3.0
Xanthan GumXanthan GumStabilizer, Thickener0.2
C (Cool-down Phase) PreservativePhenoxyethanol, EthylhexylglycerinPreservative1.0
pH AdjusterCitric Acid or Sodium HydroxidepH Adjusterq.s.
Step-by-Step Procedure
  • Phase A Preparation: In a heat-resistant beaker, combine the Phase A ingredients (Caprylic/Capric Triglyceride, Cetearyl Alcohol, this compound).

  • Phase B Preparation: In a separate, larger beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Slowly add the Deionized Water while stirring to prevent clumping and ensure complete hydration of the gum.

  • Heating: Heat both Phase A and Phase B separately in a water bath to 75-80°C.[13] Stir both phases occasionally until all solids in Phase A are completely melted and both phases are uniform.

  • Emulsification: Slowly add the hot Phase A to the hot Phase B under continuous high-shear homogenization. Homogenize for 3-5 minutes to form a fine, uniform emulsion. The slow addition is critical to ensure proper droplet formation.

  • Cooling: Remove the emulsion from the heat and switch to gentle propeller stirring. Allow the cream to cool. The viscosity will increase significantly as the emulsion cools and the lamellar structure forms.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the Phase C ingredients (preservative).[13] Mix until uniform.

  • Final Adjustments: Check the pH of the final cream and adjust to the target range (e.g., 5.5 - 6.5) using a dilute solution of Citric Acid or Sodium Hydroxide if necessary.

Emulsion_Workflow cluster_prep Phase Preparation cluster_main Emulsification & Cooling cluster_final Finalization A 1. Prepare & Heat Oil Phase (A) to 75-80°C C 3. Add Phase A to B with High-Shear Homogenization A->C B 2. Prepare & Heat Aqueous Phase (B) to 75-80°C B->C D 4. Cool Emulsion with Gentle Stirring C->D E 5. Add Cool-down Phase (C) below 40°C D->E F 6. Adjust pH and Final Mix E->F G Final O/W Cream F->G caption Fig 2: Workflow for O/W Emulsion Preparation. Characterization_Workflow cluster_initial Primary Evaluation cluster_quant Quantitative Analysis cluster_stability Stability Assessment start Emulsion Sample macro Macroscopic (Visual, Odor) start->macro micro Microscopic (Droplet Shape) start->micro psa Particle Size Analysis (DLS / Laser Diffraction) macro->psa micro->psa rheo Rheology (Viscosity, Yield Stress) psa->rheo ph pH Measurement rheo->ph cent Centrifugation Test ph->cent thermal Thermal Stress (High Temp, Freeze-Thaw) ph->thermal end Stable Emulsion Verified cent->end thermal->end caption Fig 3: Workflow for Emulsion Characterization.

References

Application Notes & Protocols: A Guide to the Analytical Characterization of Disodium Stearoyl Glutamate (DSG) Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Challenge of Characterizing DSG Emulsions

Disodium Stearoyl Glutamate (DSG) has emerged as a highly valued emulsifier in the cosmetic, pharmaceutical, and food industries.[1][2][3][4] Derived from the amino acid L-glutamic acid and the fatty acid stearic acid, DSG is prized for its mild, skin-friendly properties and its ability to create stable, aesthetically pleasing oil-in-water (O/W) emulsions.[4] It functions as an anionic surfactant that efficiently blends oil and water phases, contributing to product texture, stability, and performance.

However, the thermodynamic instability inherent in all emulsions means that even well-formulated DSG systems are susceptible to breakdown over time through processes like creaming, flocculation, and coalescence.[5][6][7] For researchers and developers, the critical challenge lies in quantifying the physical and chemical attributes of these emulsions to predict their long-term stability and ensure product quality. A comprehensive characterization is not merely an academic exercise; it is a necessary step to control manufacturing processes, ensure shelf-life, and guarantee the efficacy and safety of the final product.[8][9]

This guide provides a multi-faceted approach to characterizing DSG emulsions, detailing the core analytical techniques required to build a complete stability and performance profile. We will move beyond simple procedural lists to explain the causality behind each method, offering field-proven insights to connect disparate data points into a cohesive understanding of your formulation.

Section 1: The Integrated Analytical Workflow

A robust characterization of a DSG emulsion relies on a suite of complementary analytical techniques. No single method can provide a complete picture. Instead, data from macroscopic, microscopic, colloidal, and rheological analyses must be integrated to understand the complex interplay of forces that govern emulsion stability.

The following diagram illustrates a logical workflow for the comprehensive characterization of a DSG emulsion, from initial formulation to final stability assessment.

Emulsion_Characterization_Workflow cluster_prep Phase 1: Formulation & Initial Assessment cluster_micro Phase 2: Microstructure Characterization cluster_stability Phase 3: Stability & Performance cluster_analysis Phase 4: Final Analysis Formulation DSG Emulsion Formulation & Homogenization Macro_Eval Macroscopic Evaluation (Visual, pH, Conductivity) Formulation->Macro_Eval Droplet_Size Droplet Size & Distribution (DLS / Laser Diffraction) Macro_Eval->Droplet_Size Initial Quality OK? Microscopy Morphology & Visualization (Optical / Electron Microscopy) Droplet_Size->Microscopy Data_Integration Integrated Data Analysis & Stability Prediction Droplet_Size->Data_Integration Zeta_Potential Colloidal Stability (Zeta Potential) Microscopy->Zeta_Potential Microscopy->Data_Integration Rheology Bulk Properties & Texture (Rheology) Zeta_Potential->Rheology Zeta_Potential->Data_Integration Accelerated_Test Long-Term Stability Prediction (Centrifugation, Thermal Stress) Rheology->Accelerated_Test Rheology->Data_Integration Accelerated_Test->Data_Integration

Caption: Core workflow for DSG emulsion characterization.

Section 2: Key Analytical Methods & Protocols

This section details the primary analytical techniques for characterizing DSG emulsions. Each subsection explains the importance of the measurement, the scientific principles, and a detailed protocol.

Droplet Size and Distribution Analysis

Why It's Critical: Droplet size is arguably the most vital characteristic of an emulsion, directly influencing its stability, appearance, texture, and bioavailability.[8][10][11] Instability mechanisms like Ostwald ripening and coalescence are marked by changes in the droplet size distribution over time.[8] Monitoring this parameter is fundamental to predicting shelf-life.

Core Technique: Dynamic Light Scattering (DLS)

DLS is ideal for measuring the size of sub-micron particles and is particularly well-suited for nanoemulsions, which are common in cosmetic and pharmaceutical applications.[10][11][12][13][14] The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of droplets.[14] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.[14] The Stokes-Einstein equation is then used to relate this motion to the hydrodynamic diameter of the droplets.[14]

Parameter Description Significance for DSG Emulsions
Z-Average Diameter The intensity-weighted mean hydrodynamic diameter.A primary indicator of the central tendency of the droplet size distribution. Sensitive to the presence of small numbers of large droplets or aggregates.
Polydispersity Index (PDI) A measure of the broadness of the size distribution, ranging from 0 (monodisperse) to 1 (highly polydisperse).Low PDI values (<0.3) indicate a narrow, uniform droplet size, which is generally desirable for stability. Increasing PDI over time suggests destabilization.
Size Distribution A graphical representation of the distribution of droplet sizes by intensity, volume, or number.Provides a more detailed view than Z-Average alone. The appearance of a second, larger peak can be an early indicator of coalescence.

Protocol: Droplet Size Analysis by DLS

  • Sample Preparation (The Critical Step):

    • Causality: Emulsion concentration must be optimized to avoid multiple scattering (from being too concentrated) and instability upon dilution.[13][14] Dilution can sometimes disrupt the equilibrium of the emulsifier at the interface, leading to inaccurate results.[15]

    • Prepare a dilution series of the DSG emulsion using the same continuous phase (e.g., Milli-Q water for an O/W emulsion) to find the optimal concentration. This is typically identified by a stable count rate on the DLS instrument. A common starting point is a 1:100 or 1:1000 dilution.

    • Filter the diluent through a 0.22 µm filter to remove any dust or particulate contaminants.

    • Gently mix the diluted sample by inverting the cuvette. Avoid vigorous shaking or vortexing, which can induce coalescence.

  • Instrument Setup (Example: Malvern Zetasizer):

    • Ensure the instrument is clean and has been allowed to warm up.

    • Select a suitable, clean, and scratch-free cuvette.

    • Enter the correct parameters for the dispersant (e.g., water: Refractive Index ~1.330, Viscosity ~0.8872 cP at 25°C) and the dispersed material (use an estimate for the oil phase, e.g., Refractive Index ~1.45).

    • Set the equilibration time to at least 120 seconds to allow the sample to reach thermal stability (e.g., 25°C).[14]

  • Measurement:

    • Perform at least three replicate measurements for each sample to ensure reproducibility.[14]

    • Analyze the correlation function to ensure it is a smooth decay, indicative of a good quality measurement.

    • Record the Z-Average diameter, Polydispersity Index (PDI), and the size distribution plot.

  • Data Interpretation:

    • A stable DSG emulsion will typically exhibit a Z-Average diameter in the desired range (e.g., 150-500 nm) with a PDI below 0.3.

    • Monitor these parameters over time and under stress conditions (see Section 2.4). An increase in Z-Average and PDI signifies instability.

Colloidal Stability Assessment: Zeta Potential

Why It's Critical: Zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, charged droplets in an emulsion.[16] For DSG, an anionic emulsifier, the glutamate head group imparts a negative charge on the oil droplets. A sufficiently high negative zeta potential (typically more negative than -30 mV) creates a strong repulsive barrier that prevents droplets from getting close enough to flocculate and coalesce.[5][16] It is a key predictor of long-term stability.[5][17][18]

Core Technique: Electrophoretic Light Scattering (ELS)

ELS measures the velocity of charged droplets moving in an applied electric field.[11][16] Droplets with a higher magnitude of charge will move faster. This velocity, known as the electrophoretic mobility, is used to calculate the zeta potential.

Protocol: Zeta Potential Measurement

  • Sample Preparation:

    • Prepare the sample in the same manner as for DLS analysis, but dilute it using the original continuous phase to maintain the ionic strength, which significantly impacts zeta potential.

    • Using deionized water when the original phase contained salts can drastically and inaccurately alter the results.

  • Instrument Setup:

    • Use a specific folded capillary cell designed for zeta potential measurements.

    • Carefully inspect the electrodes for any damage or residue.

    • Flush the cell with the diluent first, then with the sample to ensure the cell walls are coated and at equilibrium with the sample. Avoid introducing air bubbles.

  • Measurement:

    • The instrument will apply a voltage and measure the movement of the particles.

    • Perform at least three replicate measurements.

    • Record the mean zeta potential (mV) and the zeta deviation, which indicates the width of the distribution.

  • Data Interpretation:

    • General Stability Guidelines:

      • > ±30 mV: Good stability

      • ±10 to ±30 mV: Incipient instability

      • 0 to ±10 mV: Rapid coagulation or flocculation[17]

    • For a stable DSG emulsion, expect a zeta potential in the range of -30 mV to -60 mV. A value trending toward zero over time is a strong indicator of impending instability.

Rheological Profiling

Why It's Critical: Rheology is the study of the flow and deformation of matter.[9] For emulsions, it governs critical product attributes like texture, feel, spreadability, and physical stability (by hindering droplet movement).[19][20][21] Most cosmetic and pharmaceutical emulsions are non-Newtonian, meaning their viscosity changes with applied stress.[21] Rheological analysis is more sensitive than visual inspection for detecting subtle changes in the emulsion's internal structure that precede phase separation.[19][20]

Core Techniques: Rotational and Oscillatory Rheometry

  • Rotational Tests (Flow Curve): Measure viscosity as a function of shear rate. This helps characterize how the product behaves when being poured, pumped, or spread. A key parameter is the yield stress , the minimum stress required to initiate flow, which is crucial for preventing creaming or sedimentation.

  • Oscillatory Tests (Amplitude/Frequency Sweep): Measure the viscoelastic properties of the emulsion. A small, oscillating stress is applied to probe the structure without destroying it. This provides the elastic (storage) modulus (G') and the viscous (loss) modulus (G'') .

    • G' (Elastic Modulus): Represents the solid-like behavior; energy stored and recovered per cycle.

    • G'' (Viscous Modulus): Represents the liquid-like behavior; energy lost as heat per cycle.

    • In a stable, structured emulsion (like a cream), G' > G'' , indicating a gel-like network that traps the droplets.

Rheology_Relationship EmulsionStability Overall Emulsion Stability HighViscosity High Viscosity at Low Shear EmulsionStability->HighViscosity is enhanced by ShearThinning Shear-Thinning Behavior EmulsionStability->ShearThinning is enhanced by HighYieldStress High Yield Stress EmulsionStability->HighYieldStress is enhanced by G_prime_dominant Elastic Dominance (G' > G'') EmulsionStability->G_prime_dominant is indicated by

Caption: Interrelation of rheological properties and emulsion stability.

Protocol: Basic Rheological Analysis

  • Sample Preparation:

    • Carefully apply the emulsion to the rheometer plate (e.g., parallel plate or cone and plate geometry). Avoid creating air bubbles.

    • Lower the geometry to the correct gap and trim any excess sample.

    • Allow the sample to rest for at least 5 minutes to recover from loading stress and reach thermal equilibrium (e.g., 25°C).

  • Oscillatory Measurement (Amplitude Sweep):

    • Purpose: To determine the Linear Viscoelastic Region (LVER), the range of strain where G' and G'' are constant. This identifies the strain at which the emulsion's structure begins to break down.

    • Set the frequency to a constant value (e.g., 1 Hz) and sweep the strain or stress over a wide range (e.g., 0.01% to 100%).

    • Identify the LVER. All subsequent frequency sweeps should be performed at a strain value within this region.

  • Oscillatory Measurement (Frequency Sweep):

    • Purpose: To characterize the emulsion's structure at rest.

    • Set the strain to a value within the LVER (e.g., 0.1%) and sweep the frequency (e.g., from 10 to 0.1 Hz).

    • For a stable, cream-like DSG emulsion, you should observe that G' is greater than G'' across the frequency range.

  • Rotational Measurement (Flow Curve):

    • Purpose: To measure viscosity under flow conditions.

    • Ramp the shear rate up (e.g., from 0.1 to 100 s⁻¹) and then back down.

    • Plot viscosity vs. shear rate. A stable DSG emulsion will typically show shear-thinning behavior (viscosity decreases as shear rate increases).

Accelerated Stability Testing

Why It's Critical: Real-time stability studies can take years. Accelerated testing subjects the emulsion to environmental stress to speed up destabilization processes, allowing for faster prediction of long-term shelf-life.[7][22][23]

Core Techniques: Centrifugation and Thermal Stress

  • Centrifugation: This method accelerates creaming by applying a strong gravitational force, forcing the lower-density oil droplets to rise faster than they would under normal gravity.[23] A stable emulsion will resist phase separation even under high g-forces.[23]

  • Thermal Stress (Freeze-Thaw Cycles): Exposing the emulsion to cycles of high and low temperatures can induce coalescence.[7] Ice crystal formation during freezing can disrupt the emulsifier film around the droplets, while high temperatures can increase droplet kinetic energy and collision frequency.[22][23]

Protocol: Accelerated Stability Assessment

  • Centrifugation Test:

    • Place 10 mL of the emulsion into a graduated centrifuge tube.

    • Place an identical tube with a control sample or water on the opposite side to balance the rotor.

    • Centrifuge the sample at a specified force and duration (e.g., 3000 rpm for 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of phase separation (creaming or a clear oil layer at the top). Measure the volume of any separated phase.

    • Causality: A robust DSG emulsion should show no visible separation.[23]

  • Freeze-Thaw Cycling:

    • Place a sample of the emulsion in a sealed container at a low temperature (e.g., -5°C to -10°C) for 24 hours.

    • Transfer the sample to a high temperature (e.g., 40°C to 50°C) for 24 hours.[7] This completes one cycle.

    • Repeat this process for 3-5 cycles.

    • After the cycling is complete, allow the sample to return to room temperature.

    • Evaluate the sample macroscopically (for phase separation, graininess) and microscopically (for changes in droplet size distribution via DLS). A stable formulation will show minimal changes in its physical properties.

Section 3: References

  • Techniques for Emulsion Characterization. (n.d.). Encyclopedia.pub. Retrieved from --INVALID-LINK--

  • Accelerated stability assessment of dispersions and emulsions. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Some Methods for Characterization of Crude Oil-Water Emulsions Breaking. (n.d.). Chemical Engineering Transactions. Retrieved from --INVALID-LINK--

  • Accelerated Stability Testing. (n.d.). LNCT. Retrieved from --INVALID-LINK--

  • Direct Observation of Emulsion Morphology, Dynamics, and Demulsification. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • Studies of water in oil emulsions and techniques to measure emulsion treating agents. (n.d.). Government of Canada Publications. Retrieved from --INVALID-LINK--

  • Measurement of Cannabinoid Nanoemulsion Stability with Zeta Potential. (n.d.). Brookhaven Instruments. Retrieved from --INVALID-LINK--

  • Rheological and Textural Properties of Cosmetic Emulsions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Zeta Potential and Particle Size to Predict Emulsion Stability. (2014, November 19). Cosmetics & Toiletries. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). SincereSkin.lt. Retrieved from --INVALID-LINK--

  • Method for determining the oil content in oil-in-water emulsions. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Rheological investigation of cosmetics and pharmaceuticals. (n.d.). Anton Paar Wiki. Retrieved from --INVALID-LINK--

  • Measuring Cannabis Emulsions for Zeta Streaming Potential. (2022, September 29). AZoM. Retrieved from --INVALID-LINK--

  • Microscope imaging of emulsions? (2012, November 8). ResearchGate. Retrieved from --INVALID-LINK--

  • Stability study of O/W emulsions using zeta potential. (n.d.). JOCPR. Retrieved from --INVALID-LINK--

  • Rheological and Texture Analysis Methods for the Assessment of Viscoelasticity. (n.d.). UAL Research Online. Retrieved from --INVALID-LINK--

  • Rheological and textural properties of cosmetic emulsions. (n.d.). Applied Rheology. Retrieved from --INVALID-LINK--

  • Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing. (2024, February 6). AAPS. Retrieved from --INVALID-LINK--

  • Microscopic and Biopharmaceutical Evaluation of Emulsion and Self-Emulsifying Oil with Cyclosporine. (2023, December 11). PMC - NIH. Retrieved from --INVALID-LINK--

  • Using Zeta Potential in Product Formulation. (2023, October 13). Labcompare.com. Retrieved from --INVALID-LINK--

  • New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Rheological Properties of Emulsions and Emulsion Formulation by HLB Method. (n.d.). Pharma Edu Portal. Retrieved from --INVALID-LINK--

  • Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals. Retrieved from --INVALID-LINK--

  • Emulsions: Applications and Analysis. (n.d.). Anton Paar Wiki. Retrieved from --INVALID-LINK--

  • A technical review on characterization methods for structures and properties of emulsion. (2024, November 15). APL Materials | AIP Publishing. Retrieved from --INVALID-LINK--

  • What is "this compound" and what is its purpose?. (2021, November 5). Typology. Retrieved from --INVALID-LINK--

  • What is "this compound" and what is its purpos. (2021, November 5). Typology. Retrieved from --INVALID-LINK--

  • viewing emulsion under a microscope. (2008, December 25). Photrio.com Photography Forums. Retrieved from --INVALID-LINK--

  • Unlock Gentle Cleansing: this compound in Cosmetics. (n.d.). Yeserchem. Retrieved from --INVALID-LINK--

  • Prediction of the physical stability and quality of o/w cosmetic emulsions using full factorial design. (2020, November 3). SciELO. Retrieved from --INVALID-LINK--

  • Light scattering measurements on microemulsions: Estimation of droplet sizes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 〈430〉 PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. (2023, February 10). US Pharmacopeia (USP). Retrieved from --INVALID-LINK--

  • Impact of Dilution on Emulsion Size Analysis. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Sodium Stearoyl Glutamate: Emulsifying Made Gentle. (n.d.). Formula Chemistry. Retrieved from --INVALID-LINK--

  • ISO Standards. (n.d.). Microtrac. Retrieved from --INVALID-LINK--

  • ISO/TC 24/SC 4/WG 16 - Characterisation of particle dispersion in liquids. (n.d.). iTeh Standards. Retrieved from --INVALID-LINK--

  • Techniques and methods to study functional characteristics of emulsion systems. (2016, December 8). Journal of Food and Drug Analysis. Retrieved from --INVALID-LINK--

  • ISO (2017) ISO Guide 35 Reference Materials-Guidance for Characterization and Assessment of Homogeneity and Stability. (2023, August 29). Scientific Research Publishing - Scirp.org. Retrieved from --INVALID-LINK--

References

Long-term stability testing of Disodium stearoyl glutamate formulations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Methodical Evaluation of Long-Term Stability for Disodium Stearoyl Glutamate (DSG) Formulations

Introduction: The Imperative for Stability in Advanced Formulations

This compound (DSG), an anionic surfactant derived from the amino acid L-glutamic acid and the plant-based fatty acid, stearic acid, has become an integral component in pharmaceutical and cosmetic formulations.[1] Its value is rooted in its multifunctional capacity as a gentle cleansing agent, a highly effective emulsifier, and a skin and hair conditioning agent, all while offering a favorable biodegradability profile.[1][2][3][4] The emulsifying properties of DSG are critical for creating stable and aesthetically pleasing mixtures of oil and water, which is fundamental for the performance of creams, lotions, and other semi-solid dosage forms.

The long-term stability of a formulation is not merely a matter of quality control; it is a cornerstone of product safety and efficacy. The purpose of a rigorous stability testing program is to provide concrete evidence of how the quality of a drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] This data is essential for establishing a product's shelf life, recommending appropriate storage conditions, and ensuring that the product remains safe and effective for the consumer throughout its lifecycle.[6][7] For formulations containing DSG, this involves monitoring not only the active pharmaceutical ingredient (API) but also the integrity of the excipient itself and the overall physical characteristics of the product.

This document provides a comprehensive framework and detailed protocols for designing and executing a long-term stability testing program for DSG-containing formulations, in alignment with global regulatory standards.

Regulatory Context: Harmonizing Stability Testing

The foundation of modern stability testing is built upon guidelines harmonized by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with parallel guidance from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12][13] The primary guideline, ICH Q1A(R2), outlines the necessary data package for a registration application, defining the core studies required.[9][10][14]

The stability program is typically trifurcated:

  • Long-Term Studies: Performed under recommended storage conditions to monitor product characteristics over the proposed shelf-life period.[7]

  • Accelerated Studies: Employing exaggerated storage conditions (higher temperature and/or humidity) to increase the rate of chemical degradation and physical change, thereby predicting the long-term stability profile.[15][16]

  • Intermediate Studies: Conducted at conditions between long-term and accelerated, required only if a "significant change" occurs during accelerated testing.[7]

A critical precursor to formal stability studies is Forced Degradation (Stress Testing) . These studies deliberately expose the drug substance and product to severe conditions—such as acid/base hydrolysis, oxidation, intense light, and high heat—to identify likely degradation products and establish the intrinsic stability of the molecule.[17][18][19][20] This process is indispensable for developing and validating a stability-indicating analytical method, which is a method capable of distinguishing the intact DSG and API from any potential degradation products.[19]

Anticipated Degradation Pathways for this compound

Understanding the chemical structure of DSG is key to predicting its degradation. As an N-acyl amino acid, its primary point of vulnerability is the amide bond .

  • Hydrolysis: The amide linkage between the stearoyl group and the glutamate moiety is susceptible to hydrolysis. This reaction, which can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures, would cleave the molecule into its original components: Stearic Acid and L-Glutamic Acid .[1][21] Therefore, a shift in the formulation's pH outside of the optimal range could significantly impact DSG's integrity.

  • Physical Instability: As a primary emulsifier, the degradation of DSG can lead to the physical breakdown of the formulation. This can manifest as:

    • Phase Separation: The coalescence of oil and water phases in an emulsion.

    • Changes in Viscosity: A thickening or thinning of the product, affecting its application and feel.

    • Crystallization: The precipitation of ingredients out of the formulation.

    • Changes in Particle Size: An increase in droplet size in an emulsion, indicating instability.

Below is a conceptual diagram illustrating the primary hydrolytic degradation pathway for DSG.

G DSG This compound (C₂₃H₄₁NNa₂O₅) Degradation Hydrolysis (H₂O, Δ, H⁺/OH⁻) DSG->Degradation StearicAcid Stearic Acid (C₁₈H₃₆O₂) Degradation->StearicAcid GlutamicAcid L-Glutamic Acid (C₅H₉NO₄) Degradation->GlutamicAcid

Caption: Primary hydrolytic degradation pathway of this compound.

Framework for a Comprehensive Stability Study

A robust stability protocol is the blueprint for a successful study. It must clearly define the batches, storage conditions, container closure system, testing frequency, and the specific parameters to be evaluated.

The overall workflow for establishing the stability of a DSG formulation is outlined below.

start Protocol Design batches Select ≥ 3 Primary Batches (Final Formulation & Packaging) start->batches storage Place Samples in Stability Chambers (Long-Term, Accelerated, Intermediate) batches->storage testing Perform Testing at Scheduled Time Points storage->testing testing->storage Return to storage analysis Analyze Stability-Indicating Parameters (Physical, Chemical, Microbiological) testing->analysis data_eval Data Evaluation & Trend Analysis analysis->data_eval shelf_life Establish Shelf-Life & Storage Conditions data_eval->shelf_life report Compile Stability Report for Regulatory Submission shelf_life->report end End report->end

Caption: General workflow for long-term stability testing of pharmaceutical formulations.

Key Study Design Elements
  • Batches: Data should be provided on at least three primary batches of the formulation. These batches should be manufactured using a process that simulates the final production scale and packaged in the proposed commercial container closure system.

  • Container Closure System: The stability of a product is intrinsically linked to its packaging. The study must use the same container closure system as that proposed for marketing to accurately assess protection against moisture, light, and potential leaching.[6]

  • Stability-Indicating Parameters: The selection of tests must cover attributes susceptible to change during storage that could influence quality, safety, or efficacy.

Storage Conditions and Testing Frequency

The following tables summarize the standard conditions and testing frequencies as stipulated by ICH Q1A(R2).

Table 1: Global Stability Study Storage Conditions

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 12 months (minimum)
30°C ± 2°C / 65% RH ± 5% RH
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months

Sourced from ICH Harmonised Tripartite Guideline Q1A(R2).

Table 2: Standard Testing Frequency

Study Type Testing Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24, and annually thereafter (e.g., 36)
Intermediate 0, 6, 9, 12
Accelerated 0, 3, 6

Sourced from ICH Harmonised Tripartite Guideline Q1A(R2).[22][23]

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for evaluating the stability of DSG formulations.

Protocol 1: Assessment of Physical and Physicochemical Properties

1.1. Objective: To monitor the macroscopic and physical integrity of the formulation over time.

1.2. Materials:

  • Stability samples in their original container closure system.

  • Calibrated pH meter.

  • Calibrated viscometer (e.g., Brookfield type, appropriate spindle).

  • Light microscope or particle size analyzer.

1.3. Methodology:

1.3.1. Visual Appearance:

  • Observe the sample under consistent lighting against a black and white background.

  • Record any changes in color, odor, or clarity.

  • For emulsions, note any signs of phase separation, creaming, or coalescence.

  • For suspensions, check for caking or difficulty in resuspension.

  • Document observations with descriptive language and, if possible, photographic evidence at each time point.

1.3.2. pH Measurement:

  • Allow the sample to equilibrate to room temperature.

  • Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Measure the pH of the formulation directly or as a 10% aqueous dispersion, as appropriate for the product type.

  • Record the pH value to two decimal places.

1.3.3. Viscosity Measurement:

  • Equilibrate the sample to a controlled temperature (e.g., 25°C).

  • Select the appropriate spindle and rotational speed based on initial characterization to ensure the reading is within the optimal range (e.g., 20-80% of the torque scale).

  • Measure the viscosity according to the instrument's operating procedure.

  • Record the viscosity (in cP or mPa·s), spindle number, and speed.

1.3.4. Particle/Droplet Size Analysis (for Emulsions/Suspensions):

  • Prepare the sample for analysis as required by the instrument (e.g., dilution). Ensure the diluent does not alter the emulsion/suspension characteristics.

  • Use a calibrated particle size analyzer (e.g., laser diffraction) to measure the droplet/particle size distribution.

  • Record key parameters such as the mean diameter (D50) and the width of the distribution (span).

Protocol 2: Forced Degradation Studies

2.1. Objective: To identify potential degradation products and establish the specificity of the analytical method. The goal is to achieve 5-20% degradation of the target analyte.[20]

2.2. Materials:

  • DSG formulation, pure DSG reference standard, and API reference standard.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N to 1 N).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%).

  • Heating oven, water bath.

  • Photostability chamber (ICH Q1B compliant).

2.3. Methodology:

2.3.1. Acid and Base Hydrolysis:

  • Subject the DSG formulation to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Heat the samples (e.g., at 60°C) for a defined period (e.g., 2-8 hours), sampling periodically.

  • Neutralize the samples before analysis.

  • Analyze using the developed analytical method to identify degradation products.

2.3.2. Oxidative Degradation:

  • Treat the formulation with H₂O₂ (e.g., 3%) at room temperature.

  • Monitor the sample over time (e.g., up to 24 hours).

  • Analyze the stressed samples to assess susceptibility to oxidation.

2.3.3. Thermal Degradation:

  • Expose the formulation to dry heat at a temperature above the accelerated condition (e.g., 60-80°C).

  • Analyze samples at various time points to assess thermal stability.

2.3.4. Photodegradation:

  • Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Include a control sample protected from light (e.g., wrapped in aluminum foil).

  • Analyze both exposed and control samples.

Protocol 3: Stability-Indicating HPLC-UV Method

3.1. Objective: To quantitatively measure the concentration of DSG, the API, and any degradation products formed during stability studies.

3.2. Rationale: High-Performance Liquid Chromatography (HPLC) is a standard technique for separating, identifying, and quantifying components in a mixture.[24][25] A stability-indicating method is one that is validated to be specific for the analyte in the presence of its degradation products.

3.3. Example HPLC Conditions (Hypothetical):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start at 70% A, ramp to 10% A over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3.4. Methodology:

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute with an appropriate solvent (e.g., a mixture of mobile phase A and B) to a known concentration. The extraction procedure must be validated for recovery.

  • Standard Preparation: Prepare a stock solution of DSG and API reference standards. Create a series of calibration standards by diluting the stock solution.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification:

    • Identify peaks based on retention time compared to reference standards.

    • Confirm peak purity using a Diode Array Detector (DAD).

    • Calculate the concentration of DSG and API in the samples using the calibration curve generated from the standards.

    • For degradation products, calculate their concentration as a percentage relative to the initial concentration of the parent compound.

Data Presentation and Interpretation

All quantitative data from the stability study should be summarized in a clear, tabular format. The table should include results for all tested parameters at each time point for each batch and storage condition.

Table 3: Example Stability Data Summary for DSG Formulation (Batch ABC, 25°C/60%RH)

Test Parameter Specification T=0 T=3 T=6 T=9 T=12
Appearance White, smooth cream Pass Pass Pass Pass Pass
pH 5.0 - 6.0 5.52 5.50 5.48 5.45 5.42
Viscosity (cP) 10,000 - 15,000 12,500 12,450 12,300 12,250 12,100
Assay of API (%) 95.0 - 105.0 100.2 100.1 99.8 99.5 99.1
Assay of DSG (%) 90.0 - 110.0 101.5 101.2 100.9 100.2 99.6

| Total Degradants (%) | Not More Than 1.0% | <0.1 | <0.1 | 0.15 | 0.25 | 0.40 |

Interpretation: The data should be analyzed for trends. A statistical analysis may be appropriate to determine if observed changes are significant. The shelf life is determined by the time at which any parameter is projected to fall outside its acceptance criteria. Accelerated stability data, when no significant change is observed, can be used to support the proposed shelf-life at long-term conditions.[15]

Conclusion

A systematic and scientifically rigorous long-term stability program is non-negotiable in the development of pharmaceutical and cosmetic products. For formulations containing this compound, this requires a multi-faceted approach that evaluates the physical, physicochemical, and chemical attributes of the product over time. By adhering to ICH guidelines, employing validated stability-indicating methods, and thoroughly understanding the potential degradation pathways of DSG, researchers and developers can ensure the delivery of safe, effective, and stable products to the market.

References

Application Notes & Protocols: Disodium Stearoyl Glutamate in Controlled Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Disodium Stearoyl Glutamate (DSG), an acylated amino acid surfactant, is a well-established excipient in the cosmetic and food industries, valued for its emulsifying, cleansing, and skin-conditioning properties.[1][2][3] Its unique amphiphilic structure, comprising a hydrophilic glutamate head and a lipophilic stearoyl tail, presents significant, though less explored, potential in pharmaceutical sciences.[4][5] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a novel excipient in the design and formulation of controlled release oral solid dosage forms. We will explore its mechanistic role, provide detailed protocols for formulation via direct compression and hot-melt extrusion, and outline essential characterization and quality control methodologies.

Introduction to this compound (DSG)

This compound (IUPAC Name: disodium;(2S)-2-(octadecanoylamino)pentanedioate; Chemical Formula: C₂₃H₄₁NNa₂O₅) is the disodium salt of stearoyl glutamic acid.[5] Traditionally, its utility has been centered on its surface-active properties.[2] However, its lipidic nature, combined with the presence of a polar amino acid moiety, makes it a compelling candidate for pharmaceutical applications, particularly in modulating drug release.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular Weight 457.6 g/mol [5]
Appearance White to off-white powderN/A
Nature Anionic Surfactant, Amphiphilic[2]
Solubility Soluble in water and oils[6]
Origin Can be derived from synthetic or animal sources[1][2]

From a pharmaceutical standpoint, DSG offers the potential for high biocompatibility due to its amino acid-based structure. While not yet prevalent in the FDA's Inactive Ingredient Database for oral formulations, its extensive safety profile in topical products provides a strong foundation for its evaluation as a novel oral excipient.[7][8]

Proposed Mechanism of Action in Controlled Release Systems

The primary function of DSG in a controlled release system is hypothesized to be that of a hydrophobic matrix former . This mechanism is analogous to widely used lipidic excipients like stearic acid or carnauba wax.[9]

When incorporated into a tablet matrix, DSG can control drug release through a combination of mechanisms:

  • Diffusion Control: The insoluble, lipidic stearoyl chains form a tortuous matrix. The dissolved drug must diffuse through this winding path to be released, slowing its delivery to the surrounding medium.

  • Erosion Control: The matrix itself slowly erodes upon exposure to gastrointestinal fluids. The rate of this erosion dictates the exposure of new drug particles for dissolution and release. The glutamic acid portion may slightly influence the hydrophilicity and subsequent erosion rate of the matrix.

  • Wetting Modification: As a surfactant, DSG can influence the microenvironment within the matrix, potentially improving the wetting of poorly soluble drugs, which ensures a more consistent and predictable release, mitigating issues of incomplete dissolution within the dosage form.

G cluster_tablet Tablet Matrix (Initial State) cluster_hydration Hydration & Release API API Water GI Fluid Penetration DSG DSG Matrix Swelling Matrix Swelling & Erosion Water->Swelling 1. Hydration Diffusion Drug Diffusion (Tortuous Path) Swelling->Diffusion 2. Channel Formation Release Controlled Drug Release Diffusion->Release 3. Release

Figure 1: Proposed mechanism of drug release from a DSG-based hydrophobic matrix tablet.

Application Note: Formulation of a Hydrophobic Matrix Tablet

This application note details the use of DSG to formulate a controlled-release matrix tablet for a model water-soluble active pharmaceutical ingredient (API), such as Metformin HCl or Theophylline. The goal is to achieve a near zero-order release profile over 12 hours.

Scientific Rationale for Component Selection
  • This compound (DSG): The primary rate-controlling agent. Increasing its concentration is expected to decrease the drug release rate.

  • Microcrystalline Cellulose (MCC): A filler and binder that ensures good compressibility and tablet integrity.

  • Colloidal Silicon Dioxide: A glidant to improve powder flow during manufacturing.

  • Magnesium Stearate: A lubricant to prevent sticking to tablet punches and dies.

Example Formulation Compositions

The following table outlines test formulations with varying levels of DSG to study its effect on drug release.

ComponentFormulation F1 (Fast Release)Formulation F2 (Medium Release)Formulation F3 (Slow Release)Function
API50%50%50%Active
This compound 15% 25% 35% Release Control Matrix
Microcrystalline Cellulose34%24%14%Filler/Binder
Colloidal Silicon Dioxide0.5%0.5%0.5%Glidant
Magnesium Stearate0.5%0.5%0.5%Lubricant
Total Weight (mg) 500 500 500

Experimental Protocols

Protocol 1: Formulation of Matrix Tablets by Direct Compression

This protocol describes the manufacturing process for the formulations listed in Section 3.2.

Materials & Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Pharmaceutical Grade)

  • Microcrystalline Cellulose (e.g., Avicel® PH-102)

  • Colloidal Silicon Dioxide (e.g., Aerosil® 200)

  • Magnesium Stearate

  • V-Blender or Turbula Mixer

  • Rotary Tablet Press with appropriate tooling

  • Sieves (20 mesh, 60 mesh)

Methodology:

  • Sifting: Sift the API, this compound, and Microcrystalline Cellulose through a 20-mesh sieve to de-lump and ensure particle size uniformity. Sift Colloidal Silicon Dioxide and Magnesium Stearate through a 60-mesh sieve.

    • Scientist's Note: Sifting is a critical step to ensure content uniformity in the final blend by breaking up agglomerates and improving powder homogeneity.

  • Pre-lubrication Blending: Accurately weigh and add the sifted API, DSG, and MCC to a V-blender. Blend for 15 minutes.

  • Glidant Addition: Add the sifted Colloidal Silicon Dioxide to the blender and mix for an additional 5 minutes.

    • Scientist's Note: The glidant is added before the lubricant to improve the overall flowability of the bulk powder, which is essential for consistent die filling.

  • Lubrication: Add the sifted Magnesium Stearate to the blend and mix for a final 3 minutes.

    • Scientist's Note: Over-lubrication (>5 minutes) can lead to the formation of a hydrophobic film around the granules, which can negatively impact tablet hardness and slow dissolution unpredictably.

  • Compression: Set up the tablet press with the desired tooling. Compress the final blend into tablets with a target weight of 500 mg and a target hardness of 8-12 kp.

  • De-dusting: Transfer the compressed tablets to a de-duster to remove any fine powder adhering to the tablet surface.

G start Start: Raw Materials sift Step 1: Sift API, DSG, MCC (20 Mesh) Sift Glidant, Lubricant (60 Mesh) start->sift blend1 Step 2: Pre-lubrication Blending (API, DSG, MCC) 15 min sift->blend1 blend2 Step 3: Add Glidant Blend 5 min blend1->blend2 blend3 Step 4: Add Lubricant Blend 3 min blend2->blend3 compress Step 5: Tablet Compression blend3->compress dedust Step 6: De-dusting compress->dedust end Finish: Final Tablets dedust->end

Figure 2: Workflow for direct compression of DSG matrix tablets.

Protocol 2: Preparation by Hot-Melt Extrusion (HME)

HME offers a continuous manufacturing process, ideal for creating solid dispersions and controlling drug release.[10][11][12] DSG's lipidic nature makes it a suitable carrier for HME.[10]

Materials & Equipment:

  • API (thermally stable)

  • This compound

  • Optional: A thermoplastic polymer (e.g., Soluplus®, HPMCAS)

  • Twin-screw extruder

  • Downstream cooling and pelletizing equipment

Methodology:

  • Pre-blending: Physically blend the API and DSG (and any other polymer) in the desired ratio (e.g., 20% API, 80% DSG) for 10 minutes.

  • Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration and a die (e.g., 2 mm circular die). Set the temperature profile for the different zones of the extruder barrel. A gradually increasing profile is recommended.

    • Example Temperature Profile: Zone 1: 60°C, Zone 2: 90°C, Zone 3: 120°C, Zone 4: 110°C.

    • Scientist's Note: The temperature profile is critical. It must be high enough to ensure the carrier melts and mixes homogeneously with the API but low enough to prevent thermal degradation of the API.[13] A screening DSC of the API and DSG is essential to determine the processing window.

  • Extrusion: Feed the pre-blended powder into the extruder at a controlled rate (e.g., 0.5 kg/h ) with a set screw speed (e.g., 100 RPM).

  • Cooling & Pelletizing: The extrudate emerges from the die as a molten strand. Cool it on a conveyor belt and feed it into a pelletizer to cut it into uniform pellets.

  • Further Processing: The pellets can be filled into capsules or milled and blended with other excipients for compression into tablets.

Characterization and Quality Control Protocols

Protocol 3: In-Vitro Dissolution Testing

This protocol is essential for assessing the drug release profile of the formulated tablets.

Equipment & Reagents:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution media (e.g., 900 mL of pH 6.8 phosphate buffer)

  • HPLC or UV-Vis Spectrophotometer for drug quantification

Methodology:

  • Apparatus Setup: Set the paddle speed to 50 RPM and the media temperature to 37 ± 0.5°C.

  • Test Initiation: Place one tablet in each dissolution vessel. Start the apparatus and simultaneously begin timing.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for drug concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the % drug release versus time.

Expected Results:

Time (hours)F1 Release (%) (15% DSG)F2 Release (%) (25% DSG)F3 Release (%) (35% DSG)
1352215
4755540
8958268
12>98%9685
Protocol 4: Solid-State and Physical Characterization

These tests ensure the physical integrity of the tablets and investigate the physical state of the API within the matrix.[14][15]

  • Physical Tablet Tests: Perform standard tests for weight variation, hardness, thickness, and friability as per USP guidelines.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and crystallinity of the API within the DSG matrix. An absence or shift of the API's melting endotherm in an HME formulation suggests the formation of an amorphous solid dispersion.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of the API. Sharp peaks indicate crystallinity, while a halo pattern indicates an amorphous state.

Protocol 5: Stability Testing

Stability studies are performed to ensure the formulation remains effective and safe throughout its shelf life, following ICH Q1A(R2) guidelines.[16][17]

Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[18]

Methodology:

  • Package the tablets in the proposed commercial packaging.

  • Place the packaged tablets in stability chambers set to the specified conditions.

  • Pull samples at defined time points (e.g., for accelerated study: 0, 1, 3, and 6 months).

  • Test the pulled samples for key quality attributes, including appearance, assay, purity/degradation products, and dissolution profile.

    • Scientist's Note: A significant change in the dissolution profile during stability testing could indicate a physical change in the matrix, such as polymer aging or recrystallization of an amorphous API, which must be investigated.

Regulatory and Safety Considerations

The use of this compound as a novel oral excipient requires a thorough safety evaluation.[19][20] While it is not currently listed in the FDA's Inactive Ingredient Database for oral products, its extensive use in cosmetics provides a substantial amount of safety data.[7][8] For regulatory submission (e.g., in an NDA), a comprehensive safety package would need to be compiled, potentially including toxicology studies, to support its intended use, concentration, and route of administration.[19][21]

Conclusion

This compound presents a promising and versatile new excipient for the development of controlled release drug delivery systems. Its amphiphilic and lipidic character allows it to function effectively as a hydrophobic matrix former in both direct compression and hot-melt extrusion processes. By carefully controlling the concentration of DSG and other formulation parameters, drug release profiles can be precisely tailored to meet specific therapeutic needs. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the utility of this multifunctional excipient in creating innovative and effective oral controlled release dosage forms.

References

Scalable Synthesis of N-Stearoyl-L-Glutamic Acid Disodium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Amino Acid Surfactant

N-stearoyl-L-glutamic acid and its corresponding salts, particularly the disodium salt (Disodium Stearoyl Glutamate), are highly valued anionic surfactants derived from natural building blocks: L-glutamic acid, an amino acid, and stearic acid, a plant-derived fatty acid.[1][2] This origin contributes to its excellent biocompatibility, biodegradability, and remarkable mildness, making it a preferred ingredient in cosmetics, personal care products, and increasingly, in advanced drug delivery systems.[1][3] Its primary functions include acting as a gentle cleansing agent, a highly effective oil-in-water (O/W) emulsifier, and a conditioning agent for both skin and hair.[3][4][5]

In pharmaceutical applications, this compound is gaining attention for its ability to stabilize nanosuspensions of poorly soluble drugs and as a key component in self-emulsifying drug delivery systems (SEDDS), which are designed to enhance the oral bioavailability of lipophilic active pharmaceutical ingredients (APIs).[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of N-stearoyl-L-glutamic acid disodium salt. It details multiple synthesis routes, from lab-scale to pilot-scale considerations, and provides protocols for quality control and various applications.

Comparative Analysis of Scalable Synthesis Routes

The industrial production of N-stearoyl-L-glutamic acid is dominated by chemical synthesis methods, with the Schotten-Baumann reaction being the most common.[9] However, alternative routes offer distinct advantages and disadvantages, particularly concerning scalability, cost, and green chemistry principles.

Synthesis Route Core Reaction Advantages Scalability Challenges & Considerations Green Chemistry Profile
Route 1: Schotten-Baumann Reaction Acylation of L-glutamic acid with stearoyl chloride in a basic, two-phase solvent system.[10][11]Well-established, high yield, relatively fast reaction times. Widely used in industry.[9]Requires handling of corrosive and moisture-sensitive stearoyl chloride. Generates significant inorganic salt waste (NaCl). Exothermic reaction requires careful temperature control at scale. Phase separation can be challenging with large volumes.Moderate. Use of chlorinated reagents and organic solvents.[9][12] Alternative "greener" approaches are being explored.[13][14]
Route 2: Esterification-Acylation-Saponification 1. Protect glutamic acid carboxyl groups via esterification. 2. Acylate the amino group with stearoyl chloride. 3. Saponify (hydrolyze) the esters to yield the final salt.[10]Avoids side reactions on the carboxyl groups, potentially leading to higher purity.[15]Multi-step process increases complexity and cost. Requires additional reagents for protection and deprotection, increasing the Process Mass Intensity (PMI).Poor. Multiple steps, use of protection/deprotection reagents, and solvents contribute to a higher environmental footprint.
Route 3: DCC Coupling Direct amide bond formation between stearic acid and L-glutamic acid (or its ester) using a carbodiimide coupling agent like DCC.[10]Mild reaction conditions. By-product (dicyclohexylurea, DCU) is largely insoluble and easily removed by filtration.[10]DCC is a known allergen and toxic. DCU filtration can be slow and problematic at large scales. High cost of DCC makes it less economically viable for bulk production.Poor. Use of hazardous coupling agents and organic solvents.
Route 4: Enzymatic Synthesis Lipase or protease-catalyzed acylation of L-glutamic acid using stearic acid or its ester.[9]Highly selective, mild reaction conditions (ambient temperature and pressure), environmentally benign (uses water as a solvent), produces high-purity product with fewer by-products.[9]Lower reaction rates and yields compared to chemical methods. Enzyme cost and stability can be prohibitive for large-scale production. Process optimization is still an active area of research.[9]Excellent. Aligns with the principles of green chemistry by using biocatalysts and avoiding harsh reagents and solvents.[13][16]

Visualizing the Synthesis Pathways

To better understand the flow of each synthetic approach, the following diagrams illustrate the core transformations.

Synthesis_Routes cluster_0 Route 1: Schotten-Baumann cluster_1 Route 2: Esterification-Acylation cluster_2 Route 3: DCC Coupling cluster_3 Route 4: Enzymatic Glu_Na L-Glutamic Acid Disodium Salt Product1 N-Stearoyl-L-Glutamic Acid Disodium Salt Glu_Na->Product1 Acylation Stearoyl_Cl Stearoyl Chloride Stearoyl_Cl->Product1 Solvent_Base Water/Solvent + Base (NaOH) Solvent_Base->Product1 Glu L-Glutamic Acid Glu_Ester L-Glutamic Acid Diethyl Ester Glu->Glu_Ester Esterification Acyl_Ester N-Stearoyl-L-Glutamic Acid Diethyl Ester Glu_Ester->Acyl_Ester Acylation Product2 N-Stearoyl-L-Glutamic Acid Disodium Salt Acyl_Ester->Product2 Saponification Stearic_Acid Stearic Acid Intermediate O-acylisourea Intermediate Stearic_Acid->Intermediate DCC DCC DCC->Intermediate Product3 N-Stearoyl-L-Glutamic Acid Ester Intermediate->Product3 Coupling Glu_Ester2 L-Glutamic Acid Ester Glu_Ester2->Product3 Stearic_Acid2 Stearic Acid Product4 N-Stearoyl-L-Glutamic Acid Stearic_Acid2->Product4 Acylation Glu2 L-Glutamic Acid Glu2->Product4 Lipase Lipase/Protease Lipase->Product4

Caption: Comparative overview of the four main synthesis routes for N-Stearoyl-L-Glutamic Acid.

Detailed Protocols and Scalable Methodologies

The following protocols provide detailed, step-by-step methodologies. Protocol 1 is the most industrially relevant and scalable method.

Protocol 1: Scalable Schotten-Baumann Synthesis

This protocol is adapted for a pilot-plant scale synthesis in a 50 L jacketed glass reactor. It emphasizes process control for scalability.

A. Rationale: The Schotten-Baumann reaction is a robust method for acylating amines.[11] In this case, L-glutamic acid is first fully neutralized to its disodium salt to enhance its water solubility and the nucleophilicity of the amino group. The reaction is conducted in a two-phase system (water and an organic solvent like acetone) to bring the water-soluble glutamate salt and the oil-soluble stearoyl chloride into contact.[15] Continuous pH and temperature control are critical for maximizing yield and minimizing by-products like the hydrolysis of stearoyl chloride.[10]

B. Equipment:

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, pH probe, and two dosing funnels/pumps.

  • Heating/cooling circulator connected to the reactor jacket.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

C. Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Glutamic Acid147.132.94 kg20.0
Sodium Hydroxide (50% w/w)40.00~3.20 kg~40.0
Stearoyl Chloride302.936.36 kg21.0
Acetone58.0815 L-
Deionized Water18.0220 L-
Hydrochloric Acid (37%)36.46As needed-

D. Step-by-Step Procedure:

  • Preparation of Disodium Glutamate Solution:

    • Charge the 50 L reactor with 20 L of deionized water and 2.94 kg (20.0 mol) of L-Glutamic Acid.

    • Start agitation to create a slurry.

    • Slowly add approximately 3.20 kg of 50% sodium hydroxide solution. Monitor the pH continuously. The addition is exothermic; maintain the temperature below 30°C using the cooling jacket.

    • Adjust the final pH to 10.5 - 11.0. Ensure all solids have dissolved to form a clear solution of disodium L-glutamate.

  • Acylation Reaction:

    • Add 15 L of acetone to the reactor to create the two-phase system.

    • Adjust the reactor temperature to 10-15°C.

    • In a separate vessel, prepare a solution of 6.36 kg (21.0 mol, 1.05 eq) of stearoyl chloride.

    • Simultaneously and slowly, begin adding the stearoyl chloride and a separate stream of 50% sodium hydroxide solution to the reactor over a period of 2-3 hours.

    • CRITICAL STEP: Maintain the pH between 10.0 and 11.0 and the temperature between 10°C and 20°C throughout the addition. The sodium hydroxide feed rate should be controlled by the pH probe to neutralize the HCl generated during the reaction.[10]

  • Reaction Completion and Solvent Removal:

    • After the addition is complete, allow the reaction to stir at 20-25°C for an additional 2 hours, while maintaining the pH at 10.5.

    • Begin to distill the acetone under atmospheric pressure by heating the reactor jacket to 60-70°C. Collect the distillate. This leaves an aqueous slurry of the product.

  • Precipitation and Isolation of N-Stearoyl-L-Glutamic Acid:

    • Cool the remaining aqueous solution to 50°C.

    • Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2.0-3.0. This will precipitate the N-stearoyl-L-glutamic acid (the free acid form).

    • Cool the slurry to 15-20°C and hold for 1-2 hours to ensure complete crystallization.

    • Isolate the solid product by filtration using a Nutsche filter. Wash the filter cake with deionized water until the filtrate is free of chloride ions (test with AgNO₃).

  • Formation of the Disodium Salt and Drying:

    • Transfer the wet filter cake of N-stearoyl-L-glutamic acid back into the cleaned reactor (or a suitable vessel).

    • Add a sufficient amount of water to create a stirrable slurry.

    • Slowly add 50% sodium hydroxide solution while monitoring the pH. Adjust the pH to 8.0-9.0 to form the disodium salt.

    • The product can be sold as a solution or converted to a powder. For a solid product, spray dry the resulting solution or dry in a vacuum oven at 80-90°C until the water content is below 5%.

E. Process Control and Scale-Up Considerations:

  • Heat Management: The acylation step is exothermic. The rate of addition of stearoyl chloride must be carefully controlled to match the heat removal capacity of the reactor jacket.

  • pH Control: Automated dosing of the sodium hydroxide solution based on a real-time pH probe is essential for maintaining optimal reaction conditions and preventing by-product formation.

  • Mass Transfer: Efficient agitation is crucial to ensure good mixing between the aqueous and organic phases. The choice of impeller (e.g., pitched-blade turbine) and agitation speed should be optimized to create sufficient interfacial area.

  • Purification: The precipitation and washing steps are critical for removing inorganic salts and unreacted starting materials. Large-scale crystallization may require controlled cooling profiles to achieve desired particle size and purity.[17]

Quality Control and Analytical Protocols

Ensuring the purity and quality of the final product is paramount, especially for pharmaceutical applications.

Protocol 2: HPLC-UV Method for Purity Assay

This protocol provides a starting point for a validated HPLC method to determine the purity of N-stearoyl-L-glutamic acid disodium salt. Method validation according to ICH guidelines is required for GMP applications.[18][19]

A. Rationale: Reversed-phase HPLC is a standard technique for the analysis of moderately polar to non-polar compounds. The stearoyl chain provides sufficient hydrophobicity for retention on a C18 column. UV detection is suitable as the amide bond provides a chromophore.

B. Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., Agilent 1260/1290 Infinity II or equivalent).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

C. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

D. Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength210 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

E. Sample Preparation:

  • Standard Preparation: Accurately weigh about 25 mg of N-stearoyl-L-glutamic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of ~1.0 mg/mL.

  • Sample Preparation: Accurately weigh about 25 mg of the synthesized N-stearoyl-L-glutamic acid disodium salt into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

F. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of the main analyte peak with the sum of all peak areas (Area Percent method).

  • For an assay against a reference standard, use the external standard method to calculate the concentration.

G. Typical Quality Control Specifications (Excipient Grade):

ParameterSpecification
AppearanceWhite to off-white powder
Assay (Purity)≥ 95.0%
pH (1% solution)5.0 - 9.0
Water Content≤ 5.0%
Heavy Metals≤ 10 ppm
Residual SolventsPer ICH Q3C

Application Notes: Formulation Protocols

This compound's unique properties make it suitable for a wide range of applications.

Application Note 1: High-Performance Moisturizing Cream (O/W Emulsion)

A. Rationale: this compound acts as the primary O/W emulsifier, creating stable and aesthetically pleasing emulsions.[1] Its ability to form lamellar liquid crystalline structures can enhance skin hydration and provide a silky, non-greasy feel.

B. Formulation Example:

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
GlycerinHumectant5.00
Xanthan GumThickener0.20
B Caprylic/Capric TriglycerideEmollient10.00
Cetearyl AlcoholCo-emulsifier, Thickener3.00
This compound Primary Emulsifier 2.00
Shea Butter (Butyrospermum Parkii)Emollient2.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopherol (Vitamin E)Antioxidant0.50
Citric Acid / Sodium HydroxidepH Adjusterq.s.

C. Manufacturing Procedure:

  • Prepare Phase A: Disperse Xanthan Gum in Glycerin and add to water with stirring. Heat to 75°C.

  • Prepare Phase B: Combine all ingredients of Phase B and heat to 75°C until all solids are melted and the phase is uniform.

  • Add Phase B to Phase A under high-shear homogenization for 3-5 minutes to form the emulsion.

  • Begin cooling the emulsion with gentle stirring.

  • At a temperature below 40°C, add the ingredients of Phase C.

  • Adjust the final pH to 5.5 - 6.5.

Application Note 2: Stabilizer for a Poorly Soluble Drug Nanosuspension

A. Rationale: For parenteral or oral delivery of poorly water-soluble drugs, nanosuspensions can significantly enhance dissolution rate and bioavailability.[7] this compound can act as an effective stabilizer, preventing particle agglomeration through a combination of electrostatic and steric hindrance.[8]

B. Workflow for Nanosuspension Development:

Nanosuspension_Workflow cluster_workflow Nanosuspension Development Workflow API_Select 1. Select Poorly Soluble API Stab_Screen 2. Screen Stabilizers (e.g., DSG, Poloxamers) API_Select->Stab_Screen Method_Select 3. Select Method (e.g., Wet Milling, HPH) Stab_Screen->Method_Select Form_Opt 4. Optimize Formulation (Drug:Stabilizer Ratio) Method_Select->Form_Opt Charact 5. Characterize (Particle Size, Zeta Potential) Form_Opt->Charact Stability 6. Perform Stability Studies Charact->Stability Solidify 7. Solidify (Optional) (Lyophilization) Stability->Solidify

Caption: A typical workflow for developing a drug nanosuspension using stabilizers.

C. Example Formulation Concept (for Wet Milling):

ComponentFunctionConcentration Range
Poorly Soluble APIActive Ingredient5 - 20% (w/v)
This compound Primary Stabilizer 0.5 - 2.5% (w/v)
Poloxamer 188Steric Co-stabilizer0.5 - 2.0% (w/v)
Water for InjectionVehicleq.s. to 100%

D. Manufacturing Principle:

  • A coarse suspension of the API and stabilizers in water is prepared.

  • This suspension is circulated through a wet media mill containing small grinding beads (e.g., yttria-stabilized zirconium oxide).

  • The high-energy impact of the beads breaks down the coarse drug particles into the nanometer size range.

  • This compound and the co-stabilizer adsorb onto the newly created particle surfaces, preventing re-aggregation.[7]

  • The process is continued until the desired particle size distribution is achieved, as monitored by in-process particle size analysis.

Conclusion

N-stearoyl-L-glutamic acid disodium salt is a versatile and valuable compound with a strong foundation in the cosmetics industry and burgeoning potential in pharmaceuticals. While the Schotten-Baumann reaction remains the industrial workhorse for its synthesis, a thorough understanding of the process parameters is crucial for successful and safe scale-up. As the demand for sustainable manufacturing grows, greener alternatives like enzymatic synthesis will likely become more economically viable, further enhancing the appeal of this bio-based surfactant. The protocols and application notes provided herein offer a robust framework for researchers and developers to synthesize, analyze, and formulate this multifunctional ingredient for a wide array of advanced applications.

References

Application Note: Orthogonal Purity Assessment of Synthesized Disodium Stearoyl Glutamate (DSG) Using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disodium Stearoyl Glutamate (DSG) is an anionic amino acid-based surfactant increasingly utilized in pharmaceutical and cosmetic formulations for its mildness and emulsifying properties.[1][2] The purity of DSG is a critical quality attribute that directly impacts its performance, safety, and regulatory compliance. This application note presents a comprehensive, orthogonal approach for the purity assessment of synthesized DSG, employing both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We provide detailed, field-proven protocols for structural confirmation, impurity profiling, and quantitative purity determination, designed for researchers, quality control analysts, and drug development professionals. The causality behind key experimental choices is explained to empower users to adapt and troubleshoot these methodologies.

Introduction: The Criticality of DSG Purity

This compound (DSG), the disodium salt of N-stearoyl-L-glutamic acid, is synthesized by the acylation of L-glutamic acid with stearic acid or its derivatives.[1][3] Its molecular structure, featuring a hydrophilic amino acid head and a lipophilic fatty acid tail, imparts excellent surfactant properties.[2][4] In the context of drug development, DSG may be used as an excipient, such as an emulsifier or solubilizing agent. The purity of any component in a final drug product is paramount, as impurities can affect the stability, bioavailability, and safety of the formulation.[5][6]

Regulatory bodies like the FDA mandate the identification and quantification of impurities in new drug substances.[5][7] Therefore, a robust analytical strategy is required to ensure that synthesized DSG meets stringent purity specifications. Relying on a single analytical technique is often insufficient for a complete purity profile. This guide details an orthogonal approach, using HPLC for high-resolution separation and quantification of impurities and NMR for definitive structural confirmation and as an independent quantitative method.

Synthesis and Potential Impurities

Understanding the synthesis route is fundamental to predicting potential impurities. A common method for synthesizing the N-stearoyl-L-glutamic acid precursor is the Schotten-Baumann reaction, which involves the acylation of L-glutamic acid with stearoyl chloride in an alkaline medium.[1] Subsequent neutralization with a sodium source yields the final disodium salt.

Based on this process, the primary impurities can be classified as follows:

Impurity Class Specific Example(s) Origin
Unreacted Starting Materials L-Glutamic Acid, Stearic AcidIncomplete reaction or non-stoichiometric addition of reactants.[1]
Reaction By-products N,N-distearoyl glutamateSide reactions, particularly if reaction conditions are not optimized.
Residual Solvents Acetone, Ethanol, etc.Used during the reaction or purification (e.g., recrystallization) steps.
Inorganic Salts Sodium Chloride (NaCl)Formed during neutralization steps.

A comprehensive analytical approach must be capable of detecting and quantifying these diverse chemical entities.

Orthogonal Analytical Workflow

An orthogonal approach uses two or more analytical methods based on different chemical or physical principles to assess the same quality attribute. This provides a high degree of confidence in the analytical results. Our proposed workflow combines the separative power of chromatography (HPLC) with the structural specificity of spectroscopy (NMR).

Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Assessment synth Synthesized DSG (Crude Product) hplc Part A: HPLC Analysis (Separation & Relative Purity) synth->hplc High Sensitivity Impurity Profiling nmr Part B: NMR Analysis (Structure & Absolute Purity) synth->nmr Unambiguous Structure Quantitative Purity (qNMR) final Comprehensive Purity Report (Identity, Purity, Impurity Profile) hplc->final nmr->final HPLC_Workflow prep Sample & Standard Preparation deriv Add FeCl3 Reagent Heat at 70°C for 20 min prep->deriv inject Inject onto HPLC System deriv->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (~280-310 nm) separate->detect analyze Data Analysis: Peak Integration & Purity Calculation detect->analyze qNMR_Workflow prep Accurately weigh DSG sample and certified Internal Standard (IS) dissolve Dissolve both in deuterated solvent (e.g., D2O) prep->dissolve acquire Acquire 1H NMR Spectrum with long relaxation delay (d1 > 30s) dissolve->acquire process Process spectrum: Phase and baseline correction acquire->process integrate Integrate a well-resolved DSG peak and a well-resolved IS peak process->integrate calculate Calculate absolute purity using the qNMR formula integrate->calculate

References

Application Note: Strategies and Protocols for Formulating Peptide and Protein-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Biologic Formulation

Peptide and protein therapeutics represent a rapidly growing class of pharmaceuticals, offering high specificity and potency for a wide range of diseases, including cancers, autoimmune disorders, and metabolic diseases.[1] However, their complex, three-dimensional structures, which are essential for biological activity, are inherently fragile.[2][3] Unlike small molecule drugs, biologics are susceptible to a multitude of physical and chemical degradation pathways influenced by environmental factors like temperature, pH, ionic strength, and mechanical stress.[2][4]

Physical instability often manifests as denaturation (unfolding) and aggregation, where protein molecules clump together.[2][4][5] These aggregates can range from soluble dimers to large, insoluble particles. Aggregation is a critical concern as it can lead to a loss of therapeutic efficacy and, more importantly, may elicit an immunogenic response in patients.[1][4][6]

Chemical instability involves the modification of the peptide or protein structure through bond formation or cleavage.[5][7] Common chemical degradation pathways include oxidation, deamidation, hydrolysis, and disulfide bond exchange.[5][7][8]

Therefore, the primary goal of formulation development is to create a stable environment that preserves the native structure and biological activity of the therapeutic protein from manufacturing through storage and patient administration.[2][9] This guide provides a comprehensive overview of the strategies, excipients, and analytical protocols essential for developing robust and effective peptide and protein formulations.

Part 1: Pre-Formulation and Formulation Development Strategy

A successful formulation is not chosen, but designed. This process begins with a thorough characterization of the active pharmaceutical ingredient (API) to understand its intrinsic vulnerabilities. This knowledge then guides the rational selection of pH, buffers, and excipients to build a stabilizing formulation matrix.

Pre-Formulation: Characterizing the Molecule

Before any formulation work begins, a deep understanding of the peptide or protein's physicochemical properties is paramount. This phase involves a suite of biophysical and biochemical analyses to identify conditions that favor stability and those that promote degradation.

Key Characterization Studies:

  • pH-Stability Profile: Determining the pH at which the protein is most stable is often the first and most critical step. This is typically assessed by incubating the protein in a range of buffers and monitoring for aggregation and chemical degradation over time.

  • Thermal Stability Assessment: Techniques like Differential Scanning Calorimetry (DSC) or Differential Scanning Fluorimetry (DSF) are used to determine the protein's melting temperature (Tm). A higher Tm generally indicates greater conformational stability. Formulations should aim to maximize the Tm.

  • Solubility Assessment: The solubility of the protein must be determined under various pH and buffer conditions to prevent precipitation, especially for high-concentration formulations required for subcutaneous injection.

  • Forced Degradation Studies: The protein is intentionally exposed to harsh conditions (e.g., high temperature, extreme pH, light exposure, oxidizing agents) to rapidly identify its primary degradation pathways. This information is crucial for selecting appropriate stabilizers and developing stability-indicating analytical methods.

Core Formulation Components: The Role of Excipients

Excipients are the "inactive" ingredients that constitute the bulk of the formulation and are essential for stabilizing the active biologic.[10] The selection of excipients must be systematic and justified by the pre-formulation data.[11]

Excipient Class Primary Function(s) Common Examples Typical Concentration Range
Buffering Agents Maintain optimal pH, prevent degradationHistidine, Citrate, Phosphate, Acetate10-50 mM
Tonicity Modifiers Ensure isotonicity for parenteral administrationSodium Chloride (NaCl), Mannitol, SucroseTo achieve ~280-320 mOsm/kg
Stabilizers/Lyoprotectants Prevent aggregation, protect during freeze-thawingSugars (Sucrose, Trehalose), Amino Acids (Arginine, Glycine), Polyols (Mannitol, Sorbitol)1-10% (w/v) for sugars/polyols, 50-250 mM for amino acids
Surfactants Prevent surface-induced aggregation and denaturationPolysorbate 80 (Tween 80), Polysorbate 20 (Tween 20)0.01-0.1% (w/v)
Antioxidants Inhibit oxidation of susceptible amino acidsMethionine, Ascorbic Acid, Cysteine1-10 mg/mL
Bulking Agents Provide structure and support to the cake in lyophilized productsMannitol, Glycine, Sucrose1-5% (w/v)

Table 1: Common excipients used in parenteral formulations of biologics and their functions.[11][12]

Causality in Excipient Selection:

  • Why Histidine is a preferred buffer: Histidine often works well because its pKa is around 6.0, making it an effective buffer in the slightly acidic pH range (5.5-6.5) where many monoclonal antibodies exhibit maximum stability.

  • Why Arginine prevents aggregation: Arginine is thought to suppress protein-protein interactions and aggregation by binding to hydrophobic patches on the protein surface, thereby increasing its solubility and stability.[6]

  • Why Polysorbates are critical: Proteins tend to unfold and aggregate at interfaces (e.g., air-water, water-container). Non-ionic surfactants like Polysorbate 20 and 80 preferentially accumulate at these interfaces, preventing the protein from doing so.

Logical Workflow for Formulation Development

The development process follows a logical progression from initial screening to final optimization, guided by analytical data at each stage.

FormulationWorkflow Figure 1: General Formulation Development Workflow A Pre-Formulation: Characterize API (pH, Temp, Solubility) B Buffer & pH Screening: Identify optimal pH range A->B Input: API Properties C Excipient Screening: Evaluate stabilizers (sugars, amino acids), surfactants, etc. B->C Input: Optimal pH D Combined Formulation Screening (DoE): Optimize excipient concentrations C->D Input: Promising Excipients E Forced Degradation Study: Assess stability of lead formulations D->E Input: Lead Candidates F Real-Time & Accelerated Stability: Confirm long-term stability E->F Validation Step G Final Formulation Selection F->G Data-driven Decision

Caption: Figure 1: General Formulation Development Workflow.

Part 2: Key Degradation Pathways and Mitigation

Understanding the mechanisms of protein degradation is fundamental to designing strategies to prevent them. Instability can be broadly categorized into physical and chemical pathways.[7]

DegradationPathways Figure 2: Major Protein Degradation Pathways Native Native Protein Unfolded Unfolded / Partially Unfolded State Native->Unfolded Physical Stress (Temp, Shear, pH) Chemical Chemically Degraded (Oxidized, Deamidated, etc.) Native->Chemical Chemical Stress (Oxidants, pH extremes) Aggregates Aggregates (Soluble & Insoluble) Unfolded->Aggregates Protein-Protein Interaction Unfolded->Chemical Increased Susceptibility

Caption: Figure 2: Major Protein Degradation Pathways.

Physical Instability: Aggregation

Aggregation begins when the native protein structure is disturbed, exposing hydrophobic regions that then interact with those of other molecules.[6][13] This can be triggered by thermal stress, mechanical agitation (shear), or interaction with surfaces.[4][13]

Mitigation Protocol:

  • Optimize pH and Ionic Strength: Select a pH that maximizes the net charge of the protein to increase electrostatic repulsion between molecules.

  • Add Stabilizing Excipients:

    • Incorporate sugars (sucrose, trehalose) or polyols (mannitol) which are preferentially excluded from the protein surface, promoting a more compact, stable state.

    • Use amino acids like arginine and proline to act as "aggregation suppressors."[6]

  • Include Surfactants: Add low concentrations (0.01-0.05%) of Polysorbate 20 or 80 to liquid formulations to prevent surface-induced aggregation.

  • Control Temperature: Maintain a strict cold chain during storage and handling to minimize thermal stress.

Chemical Instability
  • Oxidation: Methionine, Cysteine, Tryptophan, and Histidine residues are particularly susceptible to oxidation. This is often initiated by trace metal ions or exposure to light.[14]

    • Mitigation: Formulate with antioxidants like methionine or use chelating agents (e.g., EDTA) to sequester metal ions. Protect the product from light and minimize headspace oxygen by packaging under an inert gas like nitrogen.

  • Deamidation: The removal of an amide group from Asparagine (Asn) or Glutamine (Gln) residues, forming aspartic acid or glutamic acid.[5][15] This process is highly dependent on pH and temperature, and the specific amino acid sequence.[15]

    • Mitigation: The primary control is to maintain the formulation at the pH of minimum deamidation rate, as determined in pre-formulation studies. Refrigerated storage is also critical.

  • Hydrolysis: The cleavage of peptide bonds, most often occurring at Aspartic acid (Asp) residues, particularly Asp-Pro sequences.[7] This is catalyzed by acidic conditions.

    • Mitigation: Avoid formulation at low pH if the protein contains susceptible sequences.

Part 3: Protocols for Formulation and Analysis

Protocol 1: Lyophilization (Freeze-Drying) for Long-Term Stability

For proteins that are unstable in aqueous solution, lyophilization is a common strategy to improve long-term stability.[16] The process involves removing water by sublimation under vacuum, which arrests most chemical and physical degradation pathways. However, the process itself can introduce significant stress (freezing and drying).[16]

Objective: To prepare a stable, lyophilized powder that can be readily reconstituted.

Materials:

  • Protein API solution in a pre-selected formulation buffer.

  • Lyoprotectant (e.g., Sucrose or Trehalose).

  • Bulking Agent (e.g., Mannitol).[17]

  • Sterile, lyophilization-grade vials and stoppers.

  • Lyophilizer (freeze-dryer).

Methodology:

  • Formulation Preparation:

    • Prepare the final formulation buffer containing the API at the target concentration.

    • Add a lyoprotectant (e.g., 5-10% sucrose) to protect the protein from freezing and drying stresses by forming an amorphous, glassy matrix.

    • Add a bulking agent (e.g., 2-3% mannitol) to provide an elegant, robust cake structure.[17]

    • Sterile filter the final solution through a 0.22 µm filter.

  • Filling and Loading:

    • Aseptically fill the sterile vials with the precise volume of the formulated solution.

    • Partially insert lyophilization stoppers onto the vials.

    • Load the filled vials onto the shelves of the lyophilizer.

  • The Lyophilization Cycle:

    LyophilizationCycle Figure 3: A Typical Lyophilization Cycle Start Start: Liquid Product Freezing 1. Freezing (-40°C to -50°C) Solidify water Start->Freezing PrimaryDrying 2. Primary Drying (Sublimation) (Shelf Temp: -20°C to 0°C) Low Pressure (50-200 mTorr) Remove frozen water Freezing->PrimaryDrying Hold SecondaryDrying 3. Secondary Drying (Desorption) (Shelf Temp: 20°C to 30°C) Low Pressure Remove bound water PrimaryDrying->SecondaryDrying Ramp Finish Finish: Stable Lyophilized Cake SecondaryDrying->Finish Hold & Stoppering

    Caption: Figure 3: A Typical Lyophilization Cycle.

    • Freezing: The shelves are cooled to a low temperature (e.g., -40°C) to completely solidify the product. A controlled freezing rate is crucial.[16]

    • Primary Drying (Sublimation): A deep vacuum is applied (e.g., 100 mTorr), and the shelf temperature is raised slightly (e.g., -10°C). Under these conditions, the frozen water (ice) turns directly into vapor and is removed. This is the longest step.

    • Secondary Drying (Desorption): The shelf temperature is raised further (e.g., +25°C) to remove residual, unfrozen water molecules that are bound to the protein and excipients.

    • Stoppering: At the end of the cycle, the vials are sealed under vacuum or partial vacuum with an inert gas (e.g., Nitrogen) before being removed from the chamber.

Self-Validation: A successfully lyophilized product will appear as a uniform, intact "cake" that does not collapse. Upon reconstitution with sterile water or buffer, it should dissolve quickly and completely, resulting in a clear solution free of particulates.

Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

SEC-HPLC is the gold-standard method for quantifying soluble aggregates in protein formulations. It separates molecules based on their hydrodynamic size.

Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a formulation.

Materials:

  • HPLC system with a UV detector.

  • Size-Exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffer that mimics the formulation conditions but avoids non-specific interactions with the column (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

  • Protein sample and reference standard.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation: Dilute the protein sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient run time (e.g., 30 minutes) to allow all species to elute.

  • Analysis:

    • Identify the peaks corresponding to the aggregate, monomer, and fragment based on their retention times (larger molecules elute first).

    • Integrate the area under each peak.

    • Calculate the relative percentage of each species:

      • % Monomer = (Area of Monomer Peak / Total Area of All Peaks) x 100

      • % Aggregate = (Area of Aggregate Peak(s) / Total Area of All Peaks) x 100

Trustworthiness: The method is validated by running a system suitability standard (e.g., a stressed sample containing known aggregates) to ensure the column can adequately resolve the monomer from the aggregate peaks. The relative standard deviation of replicate injections should be less than 2%.

Conclusion and Future Outlook

The formulation of peptide and protein therapeutics is a complex, multi-faceted discipline that balances the inherent instability of the molecule with the need for a safe, stable, and efficacious drug product. The strategies and protocols outlined here provide a foundational framework for this process. As the industry moves towards higher concentration formulations, novel delivery systems, and more complex biologic modalities, formulation science will continue to evolve. Future innovations will likely focus on advanced predictive modeling, high-throughput screening methods, and novel excipients to meet the challenges of next-generation protein therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Disodium Stearoyl Glutamate (DSG) Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disodium Stearoyl Glutamate (DSG). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in oil-in-water (O/W) emulsions stabilized with DSG. Here, we synthesize technical principles with practical, field-proven insights to ensure you can create robust and stable formulations.

Introduction to this compound (DSG) in Emulsions

This compound is a highly effective, mild, and biodegradable anionic amino acid-based emulsifier.[1][2] It is prized for its ability to create stable, elegant O/W emulsions with a pleasant skin feel, even at low concentrations.[3][4] DSG is particularly valued for its excellent compatibility with a wide range of cosmetic ingredients, including electrolytes and UV filters, and its effectiveness over a skin-friendly pH range.[2][5]

The primary mechanism by which DSG and its common co-emulsifiers, such as fatty alcohols (e.g., cetearyl alcohol), stabilize emulsions is through the formation of a lamellar gel network (LGN) .[6][7] This highly ordered, bilayered structure forms in the continuous (water) phase, creating a network that entraps oil droplets, significantly enhancing viscosity and imparting long-term stability against coalescence and creaming.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound in an emulsion?

As a primary emulsifier, DSG is effective at low concentrations, typically between 0.5% and 2.0% w/w. When used as a co-emulsifier to boost the stability of another primary emulsifier, concentrations as low as 0.25% can be effective. The optimal concentration depends on the oil phase content, the polarity of the oils used, and the desired final viscosity.

Q2: What is the ideal pH range for a DSG-stabilized emulsion?

DSG performs optimally and maintains its anionic charge, which contributes to electrostatic stabilization, within a pH range of approximately 4.5 to 7.5.[5] One source suggests a stable pH range of 3.5 to 7.[9] Operating outside this range can compromise the integrity of the interfacial film and the stability of the lamellar gel network, leading to phase separation.

Q3: Can I use DSG as a sole emulsifier?

While DSG is a powerful emulsifier, it is most effective when used in conjunction with a low-HLB co-emulsifier, such as a fatty alcohol (cetearyl alcohol, cetyl alcohol) or glyceryl stearate.[7] This combination is essential for building a robust lamellar gel network, which is the primary source of long-term stability.[6] Using DSG alone may result in lower viscosity and reduced stability, especially in formulations with a high oil load.

Q4: Is DSG compatible with high electrolyte concentrations or active ingredients?

Yes, one of the key advantages of DSG is its excellent tolerance for electrolytes and various active ingredients, including water-soluble UV filters.[5] This makes it a preferred choice for complex formulations like sunscreens and advanced skincare treatments.

Q5: How does the type of oil in my formulation affect stability?

The polarity of the oil phase significantly impacts emulsion stability.[10][11] Highly polar oils (e.g., esters, triglycerides) can be more challenging to emulsify and may increase the risk of Ostwald ripening, a process where smaller droplets dissolve and redeposit onto larger ones.[11] It can be beneficial to balance the polarity of the oil phase by blending polar and non-polar oils (e.g., mineral oil, silicones) to improve stability.[11]

Troubleshooting Guide: Preventing Phase Separation

Phase separation is the most common sign of emulsion instability.[12] It can manifest in several ways, including creaming, coalescence, or complete breaking of the emulsion. This guide provides a systematic approach to diagnosing and resolving these issues.

Visual Diagnosis of Instability
Type of SeparationVisual CuePrimary Cause(s)
Creaming A concentrated layer of oil droplets rises to the top (or sinks if denser). Re-disperses upon shaking.Insufficient viscosity of the continuous phase; large droplet size.
Flocculation Clumping of oil droplets without merging. May lead to creaming.Weak electrostatic repulsion between droplets (sub-optimal pH or high electrolyte load).
Coalescence Irreversible merging of droplets, leading to larger droplets and eventually an oil slick on the surface.Insufficient emulsifier concentration; compromised interfacial film; improper processing.
Breaking Complete and irreversible separation of the oil and water phases.Severe formulation or processing flaw (e.g., wrong emulsifier, extreme pH, thermal shock).
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting phase separation in your DSG emulsion.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation & Process Review cluster_2 Phase 3: Optimization Strategy cluster_3 Phase 4: Validation start Phase Separation Observed visual Identify Type of Separation (Creaming, Coalescence, etc.) start->visual analytical Characterize Emulsion: - Particle Size (DLS) - Zeta Potential - Viscosity - pH visual->analytical review_formulation Review Formulation: - DSG / Co-emulsifier ratio - Oil phase concentration & polarity - pH & Electrolyte content analytical->review_formulation review_process Review Process: - Homogenization speed/time - Heating temperatures - Cooling rate analytical->review_process optimize_formulation Adjust Formulation: - Increase DSG/co-emulsifier - Adjust pH to 5.0-7.0 - Add a rheology modifier - Balance oil polarity review_formulation->optimize_formulation optimize_process Adjust Process: - Increase homogenization energy - Ensure phase temperatures match - Control cooling rate review_process->optimize_process re_evaluate Prepare New Batch & Re-characterize optimize_formulation->re_evaluate optimize_process->re_evaluate stable Emulsion Stable re_evaluate->stable unstable Still Unstable re_evaluate->unstable unstable->review_formulation Re-assess

References

Effect of pH on the stability of Disodium stearoyl glutamate emulsions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Formulation Scientists on the Critical Role of pH in Emulsion Stability

Welcome to the technical support guide for Disodium Stearoyl Glutamate (DSG). As a leading Senior Application Scientist, I have designed this center to move beyond simple protocols and address the complex challenges you face in the lab. This guide provides in-depth, field-tested insights into the causal mechanisms governing the stability of DSG emulsions, with a specific focus on the pivotal role of pH. Here, you will find not just answers, but a foundational understanding to empower your formulation development.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the use of this compound in emulsions.

Q1: What is this compound (DSG) and what is its primary function in a formulation?

This compound is an anionic, amino-acid-based surfactant and emulsifier.[1][2] It is produced from the reaction of stearic acid (a plant-derived fatty acid) and glutamic acid (an amino acid).[3] Its primary role in skincare and haircare is to create stable oil-in-water (O/W) emulsions, allowing for the fine mixing of oil and water-based ingredients that would otherwise not combine.[4][5] Its molecular structure consists of a lipophilic (oil-loving) stearoyl tail and a hydrophilic (water-loving) glutamate head group.[1] This structure allows it to reduce the surface tension at the oil-water interface, forming a protective barrier around oil droplets and preventing them from coalescing.[6]

Q2: What is the optimal pH range for creating stable emulsions with DSG?

The stability and activity of DSG are highly dependent on pH. It functions most effectively in a pH range that is close to that of normal skin, typically between pH 5.5 and 7.0 .[7] Some sources indicate stability in a slightly broader range of 3.5 to 7.0, but performance can be compromised at the lower end.[8] Within this optimal range, the glutamate head group of the molecule is in its deprotonated (anionic) state, which is critical for its emulsifying action.

Q3: Why does my DSG emulsion become unstable at a low pH (e.g., below 4.5)?

At a low pH, the anionic carboxylate groups (-COO⁻) on the glutamate head of the DSG molecule become protonated (-COOH). This neutralizes their negative charge. This charge is essential for creating a strong electrostatic repulsion between the oil droplets, which prevents them from getting too close and merging (coalescence). When this charge is lost, the repulsive forces are significantly weakened, leading to rapid emulsion breakdown and phase separation.[7][9]

Q4: What happens if the pH of the emulsion is too high (e.g., above 8.0)?

While DSG maintains its anionic charge at high pH, formulating in a highly alkaline environment can introduce other risks. The primary concern is the potential for hydrolysis of the ester or amide bonds in the emulsifier molecule over time, especially at elevated temperatures.[10][11] This chemical degradation would reduce the concentration of effective emulsifier, compromising long-term stability. Furthermore, a high pH is generally undesirable for skin-contact applications.

Q5: Can DSG be used as the sole emulsifier in a formula?

While DSG is a powerful emulsifier, it is often used in combination with co-emulsifiers (like fatty alcohols such as Cetearyl Alcohol) or stabilizers (like gums).[1][8] This is especially true for complex formulations or those with a high oil phase (e.g., >15-20%).[9] A co-emulsifier can help build a more robust lamellar gel network structure within the continuous phase, enhancing viscosity and providing long-term stability against coalescence and creaming.[1]

Troubleshooting Guide: pH-Related Emulsion Failures

When experiments go wrong, a systematic approach is key. This guide helps you diagnose and solve common emulsion stability issues linked to pH.

ProblemVisual/Physical CuesProbable pH-Related CauseScientific Rationale & Solution
Phase Separation (Breaking) Two distinct layers (oil and water) are visible shortly after emulsification.[7]pH is too low (typically < 5.0). The anionic head of the DSG has been neutralized by excess H+ ions, eliminating the electrostatic repulsion between droplets. This allows them to coalesce freely. Solution: Carefully adjust the pH of the water phase upwards into the optimal 5.5 - 7.0 range using a suitable alkalizing agent (e.g., Sodium Hydroxide, Triethanolamine) before homogenization. Verify the final emulsion pH.[9]
Flocculation / Aggregation Small clumps or aggregates of oil droplets are visible, but not a complete separation. The emulsion may appear curdled.pH is near the pKa of the emulsifier. At a pH near the pKa of the glutamate head group, the surface charge is not strong enough to ensure complete repulsion, leading to droplet aggregation. This is a precursor to full coalescence. Solution: Move the pH further away from the critical pKa value, ideally to 6.0 or higher, to maximize the surface charge and zeta potential of the droplets.[12]
Low Viscosity / Runny Texture The emulsion is much thinner than expected and appears watery.[7]Incorrect pH affecting co-stabilizers. While DSG itself doesn't primarily build viscosity, many common thickeners (e.g., carbomers, acrylates copolymers) are pH-sensitive. If the pH is too low, these polymers may not be neutralized and will not swell to thicken the water phase. Solution: Ensure the final pH of the emulsion is compatible with all ingredients. For carbomer-based systems, this often means adjusting the pH to >6.0 after emulsification.[7]
Poor Long-Term Stability The emulsion looks good initially but separates or shows signs of instability after days or weeks in storage.Gradual pH drift or high pH-induced hydrolysis. Acidic ingredients in the formula can cause the pH to drift downwards over time. Conversely, a formulation with a pH that is too high (>8.0) can cause slow degradation of the DSG molecule.[10] Solution: Use a suitable buffering system to lock the pH in the optimal range. Conduct accelerated stability testing (e.g., at 45°C for 4 weeks) to predict long-term behavior and check for pH drift.[7]

Key Concepts & Visualizations

Understanding the molecular behavior of DSG is fundamental to troubleshooting.

The Influence of pH on DSG's Emulsifying Power

The emulsifying capability of this compound is directly tied to the ionization state of its glutamic acid head group. This state is governed by the pH of the aqueous phase.

Caption: Molecular state of DSG at the oil-water interface under different pH conditions.

A Systematic Workflow for Troubleshooting DSG Emulsion Instability

When an emulsion fails, this workflow provides a logical path to identify and resolve the root cause, with a focus on pH-related issues.

Troubleshooting_Workflow start Emulsion is Unstable q1 What is the failure mode? start->q1 p_separation Immediate Phase Separation q1->p_separation Separation p_grainy Grainy Texture/ Flocculation q1->p_grainy Aggregation p_thin Low Viscosity q1->p_thin Thinning check_ph Measure pH of Final Emulsion p_separation->check_ph p_grainy->check_ph s_check_thickener Solution: Verify pH requirement of your thickener. Adjust final pH accordingly. p_thin->s_check_thickener q2 Is pH in 5.5 - 7.0 range? check_ph->q2 s_adjust_ph Solution: Adjust pH of water phase before emulsification. Use a buffer. q2->s_adjust_ph No s_other_issues Investigate other causes: - Incorrect HLB - Insufficient shear - Wrong co-emulsifier - Temperature shock q2->s_other_issues Yes

Caption: Logical workflow for diagnosing pH-related emulsion instability.

Experimental Protocols

Follow these validated protocols to ensure reproducible and stable results.

Protocol 1: Preparation of a Stable O/W Emulsion (Hot Process)

This protocol outlines the standard procedure for creating a robust oil-in-water emulsion using DSG and a co-emulsifier.

Materials:

  • This compound (DSG)

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Oil Phase components (e.g., Caprylic/Capric Triglycerides, emollients)

  • Water Phase components (e.g., Deionized Water, Glycerin, Xanthan Gum)

  • pH adjuster (e.g., 10% Citric Acid solution, 10% Sodium Hydroxide solution)

  • Preservative system

Procedure:

  • Phase A (Water Phase): In a primary beaker, combine deionized water and any water-soluble components like glycerin. If using a gum, disperse it thoroughly. Begin heating to 75°C.

  • Phase B (Oil Phase): In a separate beaker, combine all oil-soluble ingredients, including your chosen oil, DSG, and co-emulsifiers like Cetearyl Alcohol.[3] Heat to 75°C while stirring gently until all solids are melted and the phase is uniform.

  • Emulsification: Once both phases have reached 75°C, slowly add the Oil Phase (B) to the Water Phase (A) under constant high-shear mixing (e.g., using a homogenizer at 3,000-5,000 RPM).

  • Homogenization: Mix at high speed for 3-5 minutes to reduce the oil droplet size and form a uniform, white emulsion.

  • Cooling: Switch to gentle, low-shear mixing (e.g., paddle or anchor stirrer) and begin cooling the emulsion.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.

  • pH Check & Adjustment: Measure the pH of the final emulsion. Adjust if necessary to bring it into the target range of 5.5 - 7.0.

  • Final Mix: Mix gently until uniform.

Protocol 2: pH Adjustment and Stability Assessment

This protocol details how to systematically test the pH stability of your DSG emulsion.

Procedure:

  • Prepare a Master Batch: Create a single, large batch of your emulsion following Protocol 1, but do not adjust the final pH.

  • Aliquot: Divide the master batch into several smaller, equal-sized samples (e.g., 5 samples of 50g each).

  • pH Adjustment: Label each sample. Keep one as the control (no pH adjustment). For the others, use a calibrated pH meter and carefully add dropwise 10% citric acid or 10% sodium hydroxide to adjust each sample to a different target pH (e.g., pH 4.0, 5.0, 6.0, 7.0). Stir gently but thoroughly after each addition.

  • Initial Observation: Immediately record the visual appearance (color, consistency, signs of separation) of each sample.

  • Stability Testing: Store all samples under controlled conditions. Standard practice involves:

    • Accelerated Stability: Place samples in an oven at 40-45°C for 4-8 weeks.[7]

    • Real-Time Stability: Keep samples at room temperature (20-25°C).

  • Evaluation: Observe the samples at regular intervals (e.g., 24 hours, 1 week, 4 weeks, 8 weeks). Look for any signs of instability:

    • Creaming: A layer of concentrated emulsion on top.

    • Coalescence/Breaking: Visible oil droplets or a complete separation of oil and water.[7]

    • Changes in Viscosity or pH.

  • Analysis: Correlate the observed stability with the initial pH of each sample. This will empirically determine the optimal pH window for your specific formulation. For more quantitative analysis, consider measuring droplet size distribution at each time point using techniques like laser diffraction.[13]

References

Technical Support Center: Disodium Stearoyl Glutamate & Electrolyte Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disodium Stearoyl Glutamate (DSG). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of formulating with this versatile amino acid-based emulsifier, with a specific focus on the impact of electrolyte concentration on its performance. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during your experiments.

Introduction to this compound

This compound is a mild, anionic oil-in-water (O/W) emulsifier and surfactant derived from the amino acid L-glutamic acid and the fatty acid stearic acid.[1] Its biocompatibility and gentle nature make it an ideal choice for a wide range of applications, including skincare, hair care, and pharmaceutical formulations.[1][2][3] A key feature of DSG is its excellent compatibility with electrolytes, making it suitable for complex formulations containing salts, water-soluble active ingredients, and inorganic UV filters.[4] However, like any ionic surfactant, its performance can be influenced by the type and concentration of electrolytes in the aqueous phase. This guide will explore these interactions in detail.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound has "good electrolyte tolerance"?

A1: "Good electrolyte tolerance" signifies that DSG can maintain its emulsifying and stabilizing properties in the presence of dissolved salts (electrolytes).[4] Unlike some anionic emulsifiers that may precipitate or lose efficacy in high-salt environments, DSG can create stable emulsions in formulations containing significant concentrations of electrolytes. This is particularly beneficial in products like sunscreens that use inorganic UV filters or contain various water-soluble actives.[4]

Q2: How do electrolytes generally affect the performance of anionic surfactants like DSG?

A2: Electrolytes, which are ions in solution (e.g., from NaCl), can interact with the charged headgroups of anionic surfactants. This interaction, known as electrostatic screening, reduces the repulsion between the surfactant molecules at the oil-water interface. This can lead to a more tightly packed interfacial film, which can influence emulsion stability and viscosity. At optimal concentrations, this can enhance emulsion stability. However, excessive electrolyte concentrations can disrupt the surfactant's hydration layer, potentially leading to flocculation, coalescence, and a decrease in emulsion stability.

Q3: Can the type of electrolyte (e.g., monovalent vs. divalent cations) impact DSG performance differently?

A3: Yes, the valency of the cation can play a significant role. Divalent cations (like Ca²⁺ or Mg²⁺) have a stronger electrostatic interaction with the anionic headgroups of DSG compared to monovalent cations (like Na⁺ or K⁺).[5][6] This stronger interaction can lead to more pronounced effects on viscosity and stability. In some cases, divalent cations can form bridges between surfactant molecules, leading to a more structured and viscous system.[7] However, at higher concentrations, they can also be more likely to cause instability by neutralizing the charge on the droplets, reducing repulsion and promoting aggregation.

Q4: What is the typical usage level of this compound in formulations?

A4: As an emulsifier, DSG is typically used at concentrations ranging from 0.25% to 2%.[8] When used as a secondary surfactant or for its mild cleansing properties, it can be used at higher concentrations, up to 10%.[8]

Troubleshooting Guide

Issue 1: Unexpected Increase in Emulsion Viscosity

Q: I've added an electrolyte to my DSG-based emulsion, and the viscosity has increased significantly more than anticipated. What is the cause, and how can I control it?

A: An unexpected increase in viscosity upon the addition of electrolytes is often due to the enhanced structuring of the surfactant's molecular network.

Causality: The addition of electrolytes, particularly salts like NaCl, can increase the interactions between the domains of the α-gel structure formed by amino acid-based surfactants and fatty alcohols.[9] This leads to a more rigid network and consequently, a higher viscosity. Research on a similar amino acid surfactant, Disodium N-dodecanoylglutamate, has shown that increased NaCl concentration can lead to increased viscosity due to enhanced domain-to-domain interactions.[9]

Troubleshooting Steps:

  • Reduce Electrolyte Concentration: The most direct approach is to lower the concentration of the added electrolyte. Create a series of formulations with varying electrolyte levels to determine the concentration that provides the desired viscosity.

  • Adjust DSG Concentration: A slight reduction in the DSG concentration may help to decrease the overall viscosity.

  • Modify the Oil Phase: The type and concentration of lipids in your formulation can influence the packing of the surfactant at the interface. Experimenting with different emollients may alter the viscosity response to electrolytes.

  • Incorporate a Co-emulsifier: The addition of a non-ionic co-emulsifier can help to disrupt the rigid network formed by the DSG and electrolytes, leading to a reduction in viscosity.

Issue 2: Emulsion Instability (Creaming or Separation) at High Electrolyte Concentrations

Q: My emulsion, stabilized with this compound, is showing signs of instability (creaming or phase separation) after adding a high concentration of a specific salt. Why is this happening, and what can I do to improve stability?

A: Emulsion instability at high electrolyte concentrations is typically caused by the excessive suppression of electrostatic repulsion between the oil droplets.

Causality: While moderate levels of electrolytes can enhance emulsion stability by allowing for a more compact interfacial film, high concentrations can neutralize the negative charge on the surface of the oil droplets that is provided by the anionic DSG. This reduction in electrostatic repulsion allows the droplets to approach each other more closely, leading to flocculation (clumping) and eventually coalescence (merging of droplets), which results in creaming or complete phase separation.

Troubleshooting Steps:

  • Determine the Critical Electrolyte Concentration: Systematically test the stability of your emulsion at various electrolyte concentrations to identify the threshold at which instability occurs.

  • Incorporate a Steric Stabilizer: Add a non-ionic surfactant or a polymer that provides steric hindrance. These molecules have bulky hydrophilic chains that extend into the aqueous phase, creating a physical barrier that prevents droplets from getting too close, even when electrostatic repulsion is low.

  • Increase Viscosity of the Continuous Phase: A higher viscosity in the aqueous phase will slow down the movement of the oil droplets, thereby reducing the rate of creaming and coalescence. This can be achieved by adding a water-soluble polymer like xanthan gum or carbomer.

  • Optimize Homogenization: Ensure that your homogenization process is creating the smallest possible droplet size. Smaller droplets are less prone to creaming.

Experimental Protocols

Protocol 1: Determining the Impact of Electrolyte Concentration on Emulsion Viscosity

This protocol outlines a method to systematically evaluate how different concentrations of an electrolyte affect the viscosity of a DSG-stabilized emulsion.

Materials:

  • This compound

  • Oil phase components (e.g., Caprylic/Capric Triglyceride)

  • Aqueous phase components (deionized water, humectants)

  • Electrolyte of interest (e.g., NaCl)

  • Viscometer (e.g., Brookfield viscometer)

  • Homogenizer

Procedure:

  • Prepare a Base Emulsion:

    • Prepare the oil phase containing the lipids and DSG. Heat to 75-80°C.

    • Prepare the aqueous phase containing water and any other water-soluble ingredients. Heat to 75-80°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing.

    • Continue homogenization for 5-10 minutes.

    • Cool the emulsion to room temperature with gentle stirring.

  • Prepare Electrolyte Stock Solution:

    • Prepare a concentrated stock solution of the electrolyte (e.g., 20% w/w NaCl in deionized water).

  • Create Test Samples:

    • Prepare a series of samples by adding varying amounts of the electrolyte stock solution to the base emulsion to achieve the desired final electrolyte concentrations (e.g., 0%, 0.5%, 1%, 1.5%, 2% w/w NaCl).

    • Ensure thorough mixing after each addition.

  • Viscosity Measurement:

    • Allow the samples to equilibrate for 24 hours at a controlled temperature.

    • Measure the viscosity of each sample using a viscometer at a constant shear rate and temperature.

  • Data Analysis:

    • Plot the viscosity as a function of the electrolyte concentration.

Data Presentation:

Electrolyte Concentration (% w/w)Viscosity (cP) at 25°CObservations
0Initial ViscosityStable, uniform emulsion
0.5Measured Viscositye.g., Slight increase in viscosity
1.0Measured Viscositye.g., Noticeable thickening
1.5Measured Viscositye.g., Significant viscosity increase
2.0Measured Viscositye.g., Potential signs of instability
Protocol 2: Assessing Emulsion Stability in the Presence of Electrolytes

This protocol provides a method to evaluate the physical stability of a DSG-stabilized emulsion at different electrolyte concentrations.

Materials:

  • Prepared emulsion samples with varying electrolyte concentrations (from Protocol 1)

  • Graduated cylinders or transparent containers

  • Centrifuge (optional)

  • Microscope

Procedure:

  • Visual Observation:

    • Place a known volume of each emulsion sample into a separate, sealed, transparent container.

    • Store the samples at different temperature conditions (e.g., room temperature, 40°C, 4°C) and observe them daily for signs of instability such as creaming, coalescence, or phase separation.

    • Record the time it takes for any changes to occur.

  • Centrifugation Test (Accelerated Stability):

    • Place a portion of each sample into a centrifuge tube.

    • Centrifuge the samples at a specified speed and time (e.g., 3000 rpm for 30 minutes).

    • Observe the samples for any separation or creaming. A stable emulsion will show no change.

  • Microscopic Examination:

    • Place a small drop of each emulsion on a microscope slide.

    • Observe the droplet size and distribution under a microscope.

    • Look for signs of flocculation (clumping of droplets) or an increase in average droplet size over time, which would indicate instability.

Visualizations

Mechanism of Electrolyte Impact on Anionic Surfactant Stabilized Emulsions

Electrolyte_Impact cluster_0 Low Electrolyte Concentration cluster_1 Optimal Electrolyte Concentration cluster_2 High Electrolyte Concentration DSG_Anionic_Head DSG Anionic Head (-) Oil_Droplet_1 Oil Droplet DSG_Anionic_Head->Oil_Droplet_1 Adsorbed Repulsion_1 Strong Electrostatic Repulsion Stable_Emulsion Stable Emulsion Repulsion_1->Stable_Emulsion DSG_Anionic_Head_2 DSG Anionic Head (-) Oil_Droplet_2 Oil Droplet DSG_Anionic_Head_2->Oil_Droplet_2 Adsorbed Screening Charge Screening Na_ion Na+ Na_ion->DSG_Anionic_Head_2 Shields Repulsion Enhanced_Stability Enhanced Stability (Tighter Packing) Screening->Enhanced_Stability DSG_Anionic_Head_3 DSG Anionic Head (-) Oil_Droplet_3 Oil Droplet DSG_Anionic_Head_3->Oil_Droplet_3 Adsorbed Repulsion_Loss Loss of Electrostatic Repulsion Excess_Na_ion Excess Na+ Excess_Na_ion->DSG_Anionic_Head_3 Neutralizes Charge Instability Flocculation & Coalescence Repulsion_Loss->Instability

Caption: Impact of electrolyte concentration on emulsion stability.

Troubleshooting Workflow for Viscosity Issues

Viscosity_Troubleshooting Start Start: Unexpected Viscosity Change Check_Electrolyte Is an electrolyte present? Start->Check_Electrolyte High_Viscosity Issue: Viscosity Too High Check_Electrolyte->High_Viscosity Yes Low_Viscosity Issue: Viscosity Too Low Check_Electrolyte->Low_Viscosity No (or low) Reduce_Electrolyte Reduce Electrolyte Concentration High_Viscosity->Reduce_Electrolyte Increase_Electrolyte Increase Electrolyte Concentration (cautiously) Low_Viscosity->Increase_Electrolyte Reduce_DSG Reduce DSG Concentration Reduce_Electrolyte->Reduce_DSG Add_Co_Emulsifier Add Non-ionic Co-emulsifier Reduce_DSG->Add_Co_Emulsifier End End: Desired Viscosity Achieved Add_Co_Emulsifier->End Add_Thickener Add a Rheology Modifier (e.g., Xanthan Gum) Increase_Electrolyte->Add_Thickener Add_Thickener->End

Caption: Troubleshooting workflow for viscosity adjustments.

References

Troubleshooting crystallization in high concentration Disodium stearoyl glutamate systems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Concentration Disodium Stearoyl Glutamate Systems

Welcome to the technical support center for this compound (DSG). This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges, specifically crystallization, in high-concentration DSG systems. As an anionic surfactant derived from the amino acid L-glutamic acid and stearic acid, DSG is valued for its mildness, biodegradability, and excellent emulsifying properties.[1] However, its physicochemical behavior in concentrated aqueous systems can be complex. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: My high-concentration DSG solution appears clear and stable when hot, but turns cloudy or forms crystals upon cooling to room temperature. What is the primary cause?

A1: This phenomenon is most often related to the pH of your system and the Krafft point of the surfactant.

Causality Explained:

This compound is the salt of a weak acid (stearoyl glutamic acid) and a strong base.[2][3] Its solubility in water is highly dependent on keeping the glutamic acid headgroup in its ionized (deprotonated) state.[4] As the pH of the solution decreases, the carboxylate groups on the glutamate headgroup become protonated. This protonation converts the highly water-soluble disodium salt into the significantly less soluble monosodium salt or the free acid form, which then precipitates or crystallizes out of the solution.[5]

Even a slight drop in pH, which can occur from the absorption of atmospheric CO₂, can be sufficient to trigger this change in high-concentration systems that are near their saturation point. Furthermore, the temperature at which a surfactant's solubility equals its critical micelle concentration (CMC) is known as the Krafft point. Below this temperature, the surfactant molecules can arrange themselves into a crystalline structure rather than forming micelles. Cooling the system reduces the kinetic energy, allowing the less-soluble protonated forms to self-assemble into crystals.

Troubleshooting Protocol:

  • Verify and Adjust pH: Immediately measure the pH of your cloudy or crystallized solution. For DSG, the optimal pH for stability is typically in the neutral to slightly alkaline range (pH 7.5 - 10.0 for a 1% solution).[6]

  • Alkalinize and Re-heat: Add a small amount of a suitable base (e.g., 0.1M NaOH solution) dropwise to raise the pH back into the stable range.

  • Gentle Re-heating: Gently heat the solution while stirring to redissolve the crystals. The combination of pH adjustment and thermal energy should be sufficient to revert the system to a clear state.

  • Stability Test: Allow the solution to cool back to room temperature. If it remains clear, the primary issue was pH. Consider adding a buffering agent to your formulation to prevent future pH drifts.

Q2: My DSG formulation is stable initially but develops crystals after several days or weeks of storage. What causes this delayed crystallization?

A2: Delayed crystallization typically points to one of three issues: slow pH drift, temperature fluctuations during storage, or the presence of electrolytes that gradually destabilize the system.

Causality Explained:

  • Slow pH Drift: As mentioned in Q1, gradual absorption of atmospheric CO₂ can slowly lower the pH over time, eventually reaching a critical point that induces crystallization. This is especially common in formulations with low buffering capacity.

  • Temperature Cycling: Storage conditions that cycle through warm and cool temperatures can promote crystal growth. During cooling phases, small crystal nuclei can form. During warming phases, these nuclei may not fully redissolve. Subsequent cooling cycles then allow these nuclei to grow larger, eventually becoming visible crystals. This process is known as Ostwald ripening.

  • Electrolyte Effects: High concentrations of salts (electrolytes) can destabilize surfactant micelles and reduce the solubility of the surfactant, a phenomenon known as "salting out".[7][8] The cations from the electrolyte can shield the electrostatic repulsion between the anionic headgroups of the DSG molecules, allowing them to pack more tightly and potentially crystallize.[9] This effect can be gradual and may only manifest after a prolonged storage period.

Recommended Diagnostic Workflow:

G start Delayed Crystallization Observed check_ph Measure pH of Aged Sample start->check_ph ph_low pH Drift Detected? check_ph->ph_low check_storage Review Storage Temperature Logs temp_fluctuation Temperature Fluctuations? check_storage->temp_fluctuation check_electrolytes Analyze Formulation for Electrolyte Concentration electrolytes_high High Electrolyte Load? check_electrolytes->electrolytes_high ph_low->check_storage No add_buffer Action: Incorporate Buffer (e.g., Phosphate, Citrate) ph_low->add_buffer Yes temp_fluctuation->check_electrolytes No control_temp Action: Implement Controlled Temperature Storage temp_fluctuation->control_temp Yes reduce_electrolytes Action: Reduce Electrolyte Concentration or Add Co-solvent electrolytes_high->reduce_electrolytes Yes solution Stable Formulation electrolytes_high->solution No add_buffer->solution control_temp->solution reduce_electrolytes->solution

Q3: How can I quantitatively determine the safe operating pH for my specific DSG concentration?

A3: You can determine the safe operating pH by conducting a pH-dependent solubility study. This involves systematically adjusting the pH of your solution and observing the point at which crystallization begins (the cloud point).

Causality Explained:

The solubility of DSG is directly tied to the protonation state of its two carboxyl groups, which have different pKa values.[5] The relationship between pH and solubility is not linear. By creating a titration curve and observing the visual state of the solution, you can empirically map out the stable pH window for your specific formulation and concentration.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Stock Solution: Prepare a high-concentration stock solution of DSG in deionized water at a pH known to ensure complete dissolution (e.g., pH 9.0).

  • Aliquot Samples: Distribute equal volumes of the stock solution into a series of clear vials or test tubes.

  • Titrate pH Downwards: Using a dilute acid (e.g., 0.1M Citric Acid), incrementally lower the pH of each sample. For example, create samples at pH 8.5, 8.0, 7.5, 7.0, 6.5, 6.0, and 5.5.

  • Equilibrate and Observe: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.

  • Record Observations: Record the visual appearance of each sample. You can also use a turbidimeter for a more quantitative measurement.

Data Presentation:

pHVisual Appearance (25°C)Turbidity (NTU)
8.5Crystal Clear< 1
8.0Crystal Clear< 1
7.5Crystal Clear< 1
7.0Faint Haze~10
6.5Noticeably Cloudy~50
6.0Opaque / White Precipitate> 200
5.5Heavy White Precipitate> 500

This data clearly indicates that for this hypothetical concentration, maintaining a pH of 7.5 or higher is critical to prevent crystallization.

Q4: Can other ingredients in my formulation, such as co-solvents or polymers, influence DSG crystallization?

A4: Absolutely. Co-solvents and polymers can have a significant impact, either inhibiting or, in some cases, promoting crystallization.

Causality Explained:

  • Co-solvents (Inhibitors): Glycols (e.g., propylene glycol, glycerin) and other polar solvents can act as "hydrotropes." They disrupt the ordered structure of water, making it more difficult for the less-soluble, protonated DSG molecules to self-assemble into a crystal lattice. They effectively lower the Krafft point of the surfactant and increase its solubility.

  • Polymers (Inhibitors or Promoters):

    • Inhibition: Certain non-ionic polymers can sterically hinder the growth of crystal nuclei. By adsorbing to the surface of a newly formed crystal, they can prevent further DSG molecules from adding to the lattice, thus keeping the crystals small and dispersed, or preventing their formation altogether.[10]

    • Promotion: Incompatible polymers can lead to phase separation. If DSG is preferentially excluded from the polymer-rich phase, its effective concentration in the remaining aqueous phase increases, which can surpass its solubility limit and trigger crystallization.

Troubleshooting Strategy:

  • Introduce a Co-solvent: If your system is free of co-solvents, consider adding a glycol (e.g., 5-10% glycerin or propylene glycol) to your formulation. Prepare a small batch and subject it to thermal cycling (e.g., 4°C to 40°C) to see if stability is improved.

  • Evaluate Polymer Compatibility: If your formulation contains polymers, prepare a simplified version without the polymer to see if the crystallization issue persists. If the polymer-free version is stable, you may have a polymer-surfactant incompatibility. Consider screening alternative polymers.

G DSG DSG Molecule (Protonated Form) Crystal Crystal Lattice DSG->Crystal Self-Assembly Solvent Co-solvent (e.g., Glycerin) Solvent->DSG Solvates & Disrupts Water Structure Solvent->Crystal Inhibits Growth

References

Optimizing homogenization speed for Disodium stearoyl glutamate emulsions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on optimizing homogenization parameters for emulsions stabilized with Disodium Stearoyl Glutamate.

Technical Support Center: this compound Emulsions

A Senior Application Scientist's Guide to Optimizing Homogenization Speed

Welcome to the technical support center for this compound (DSG) emulsions. As a high-performance, amino acid-based emulsifier, DSG offers exceptional mildness and efficiency in creating stable oil-in-water (O/W) emulsions.[1][2] However, the stability and final sensory characteristics of these formulations are critically dependent on the mechanical energy input during the emulsification process. The homogenization step, specifically its speed and duration, is a primary factor controlling the final droplet size, viscosity, and long-term stability of the emulsion.[3]

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing homogenization speed for your DSG-stabilized formulations. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts essential for anyone working with DSG and homogenization.

Q: What is this compound (DSG) and how does it function as an emulsifier?

A: this compound is a mild, anionic surfactant derived from the amino acid L-glutamic acid and the fatty acid, stearic acid.[4] Its molecular structure contains a hydrophilic (water-loving) glutamate headgroup and a lipophilic (oil-loving) stearoyl tail.[1] This amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension that keeps the two phases from mixing.[4][5] By forming a protective film around the dispersed oil droplets, it prevents them from coalescing, resulting in a stable emulsion.[6] Its ability to form lamellar liquid crystalline structures also contributes to emulsion stability and skin hydration.[1]

Q: What is the primary goal of homogenization in creating an emulsion?

A: Homogenization is a mechanical process designed to reduce the particle size of the dispersed phase (in this case, oil droplets) and distribute them uniformly throughout the continuous phase (water).[7][8] The primary goal is to create a fine, stable emulsion that resists separation over time.[9] This is achieved by subjecting the coarse pre-emulsion to intense disruptive forces, such as high shear, which break down large droplets into much smaller ones.[10]

Q: How are homogenization speed, particle size, and emulsion stability related?

A: The relationship is direct but has an optimal range.

  • Increasing Speed and Shear: Higher homogenization speeds impart more energy into the system. This increased energy leads to a greater reduction in droplet size.[11][12]

  • Smaller Droplets, Higher Stability: Generally, emulsions with smaller and more uniform droplet sizes are more stable.[13] They are less susceptible to creaming and coalescence because the gravitational forces on the droplets are weaker, and the total surface area stabilized by the emulsifier is larger.

  • The Point of Diminishing Returns: Excessively high speeds can be detrimental. They can lead to over-shearing, which may disrupt the stabilizing interfacial film formed by the DSG. Furthermore, very high speeds can introduce air into the emulsion, creating foam and potential instability.[14]

Q: My DSG emulsion is separating (creaming/coalescence). Is my homogenization speed too low?

A: It is highly likely. Insufficient homogenization speed or time is a primary cause of emulsion instability. If the speed is too low, the energy input is not enough to break down the oil droplets to a small, stable size. These larger droplets have a greater tendency to rise (cream) and merge (coalesce), leading to phase separation.[14] To resolve this, a systematic increase in homogenization speed or duration is the first recommended step. However, ensure other factors like emulsifier concentration and phase temperatures are correct.

Q: The viscosity of my emulsion is not what I expected. How does homogenization speed play a role?

A: Homogenization speed has a complex effect on viscosity. In many cases, increasing the homogenization speed leads to a decrease in viscosity.[7][9] This occurs because a more uniform and smaller droplet size distribution allows the particles to move more freely past one another. However, if the dispersed phase volume is high, creating extremely small particles can dramatically increase the total surface area and inter-particle interactions, which may lead to an increase in viscosity. The final rheology is a result of the interplay between particle size, particle interactions, and the continuous phase viscosity.[10]

Part 2: A Practical Guide to Optimizing Homogenization Speed

This section provides a detailed, self-validating protocol for determining the optimal homogenization parameters for your specific DSG-stabilized formulation.

Objective

To systematically determine the homogenization speed and time that produce a stable this compound emulsion with the desired physical characteristics (particle size, viscosity, and texture).

Workflow for Homogenization Optimization

Below is a diagram outlining the logical workflow for this experimental protocol.

G Fig 1. Experimental workflow for optimizing homogenization speed. cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_analysis Phase 3: Characterization cluster_decision Phase 4: Optimization prep_formulation Define Formulation (Oil, Water, DSG %) prep_phases Prepare & Heat Oil & Water Phases (e.g., 75-80°C) prep_formulation->prep_phases pre_emulsion Create Pre-emulsion (Low Shear Mixing) prep_phases->pre_emulsion homogenize Homogenize at Variable Speeds/Times (e.g., 5k, 10k, 15k RPM) pre_emulsion->homogenize cooling Cool Down Under Gentle Agitation homogenize->cooling visual Visual & Microscopic Analysis cooling->visual particle_size Particle Size & PDI (e.g., DLS) cooling->particle_size viscosity Viscosity Measurement cooling->viscosity stability Accelerated Stability (Centrifuge, Temp Cycles) cooling->stability decision Parameters Optimal? visual->decision particle_size->decision viscosity->decision stability->decision end_node Final Protocol Established decision->end_node Yes re_run Adjust Speed/Time & Re-run decision->re_run No re_run->homogenize Iterate

Caption: Fig 1. Experimental workflow for optimizing homogenization speed.

Experimental Protocol

1. Preparation of Phases:

  • Aqueous Phase: Combine deionized water, any humectants (e.g., glycerin), and water-soluble actives. If DSG is to be added to the water phase, disperse it now. Heat to 75-80°C.

  • Oil Phase: Combine all oils, lipids, and other oil-soluble ingredients (e.g., fatty alcohols, esters). If adding DSG to the oil phase, disperse it here. Heat to 75-80°C. Ensure all solid components are fully melted.[15]

2. Pre-Emulsification:

  • Slowly add the oil phase to the aqueous phase (or vice-versa) while mixing with a low-shear overhead stirrer. Mix for 5-10 minutes to form a coarse, milky pre-emulsion. This step ensures a uniform starting point for high-shear homogenization.[16]

3. High-Shear Homogenization:

  • Immediately transfer the hot pre-emulsion to your high-shear homogenizer (e.g., rotor-stator type).

  • Process the emulsion according to a predefined experimental matrix. A good starting point is to vary the speed while keeping the time constant, then vary the time at the most promising speed.

Table 1: Example Experimental Matrix for Homogenization

Sample ID Homogenization Speed (RPM) Homogenization Time (minutes)
A-1 5,000 3
A-2 10,000 3
A-3 15,000 3
A-4 20,000 3
B-1 15,000 1

| B-2 | 15,000 | 5 |

4. Cooling:

  • After homogenization, immediately begin cooling the emulsion to room temperature using a water bath. Employ gentle, continuous stirring with an anchor or paddle stirrer to ensure uniformity without disrupting the emulsion structure.

5. Characterization and Analysis:

  • Macroscopic Evaluation: Observe the emulsion's appearance. It should be smooth, glossy, and homogeneous. Note any signs of graininess or separation.

  • Microscopic Analysis: Place a small drop of the emulsion on a slide and observe under a light microscope. Look for the uniformity and size of the droplets. Large, irregular droplets or clusters indicate poor homogenization.[17]

  • Particle Size Analysis: Use a technique like Dynamic Light Scattering (DLS) or Laser Diffraction to get quantitative data on the mean droplet diameter and the Polydispersity Index (PDI). A lower PDI value indicates a more uniform droplet size distribution, which is typically desired for stability.[18]

  • Viscosity Measurement: Use a viscometer or rheometer to measure the viscosity of the cooled emulsion. This is a critical quality parameter that affects product feel and performance.[19]

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge samples at a set force (e.g., 3000 RPM for 30 minutes). Any separation (creaming or sedimentation) indicates potential long-term instability.
    • Thermal Cycling: Store samples in an oven (e.g., 40-50°C) for a set period and compare them to samples stored at room temperature and refrigerated conditions. Freeze-thaw cycles are also crucial for assessing stability.[20]

Part 3: Interpreting Results and Advanced Insights

The data from your characterization will guide you to the optimal speed. You are looking for the "sweet spot" that delivers the smallest, most uniform particle size without signs of over-shearing or instability.

Impact of Shear Energy on Emulsion Properties

The following diagram illustrates the general relationship between the energy input during homogenization and key emulsion properties.

G Fig 2. Conceptual impact of shear energy on emulsion characteristics. cluster_input cluster_output shear_energy Increasing Shear Energy (Homogenization Speed/Time) particle_size Particle Size (Decreases) shear_energy->particle_size Breaks droplets stability Stability (Increases, then may decrease) shear_energy->stability Optimizes, then can disrupt viscosity Viscosity (Variable Outcome) shear_energy->viscosity Complex effect air Air Incorporation (Increases at very high speeds) shear_energy->air Causes foaming

Caption: Fig 2. Conceptual impact of shear energy on emulsion characteristics.

Troubleshooting Summary Table

Table 2: Relationship Between Homogenization Speed and Emulsion Outcomes

Homogenization Speed Expected Particle Size Expected Stability Potential Issues
Too Low Large, non-uniform Poor; rapid creaming/coalescence Separation, inconsistent product.
Optimal Small, uniform (e.g., <1 µm) Excellent; stable in accelerated tests None; desired product characteristics achieved.

| Too High | Very small, but may have wider distribution if over-sheared | Can decrease due to emulsifier film disruption | Air incorporation/foaming, potential viscosity increase, energy inefficiency.[14] |

By methodically applying the protocols and analysis techniques outlined in this guide, you can confidently determine the ideal homogenization speed for your this compound emulsions, ensuring robust stability and achieving the desired product performance and aesthetics for your application.

References

Addressing batch-to-batch variability in Disodium stearoyl glutamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Disodium Stearoyl Glutamate (DSG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DSG synthesis and troubleshoot common batch-to-batch variability issues. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process for consistent, high-quality results.

Section 1: Core Synthesis & Reaction Control FAQs

This section addresses fundamental questions about the reaction setup and critical parameters that dictate the success of the synthesis.

Q1: What is the most common synthetic route for DSG, and what are its critical control points?

A1: The most prevalent method for synthesizing N-acyl amino acids like DSG is the Schotten-Baumann reaction.[1] This involves the N-acylation of L-glutamic acid (or its monosodium salt) with stearoyl chloride in an alkaline aqueous-organic solvent mixture.[1][2] The process is typically followed by a final neutralization step to form the disodium salt.

The entire workflow can be visualized as follows:

DSG_Synthesis_Workflow cluster_prep Phase 1: Reactant Preparation cluster_reaction Phase 2: N-Acylation Reaction cluster_workup Phase 3: Work-up & Purification cluster_final Phase 4: Final Product A Dissolve Sodium L-Glutamate in Aqueous Alkaline Solution (e.g., NaOH) C Controlled Addition of Stearoyl Chloride Solution to Glutamate Solution A->C B Prepare Stearoyl Chloride in Organic Solvent (e.g., Acetone, Toluene) B->C D Maintain pH & Temperature (Critical Control Point) C->D Reaction Proceeds E Neutralization with NaOH to form Disodium Salt D->E Reaction Complete F Purification (e.g., Filtration, Washing) to Remove Impurities E->F G Drying (e.g., Spray or Vacuum Drying) F->G H Final Product: This compound Powder G->H

DSG Synthesis General Workflow.

The critical control points that most frequently contribute to batch-to-batch variability are pH, temperature, and stoichiometric ratio of reactants.[1][3] Inconsistent control over these parameters can lead to side reactions, incomplete conversion, and impurities.

Q2: My reaction pH keeps fluctuating, leading to inconsistent yields. What is the optimal pH range and how can I maintain it?

A2: This is a critical issue, as pH directly influences the reactivity of the glutamate amino group and the stability of the stearoyl chloride.

  • Causality: The N-acylation reaction requires the amino group of glutamic acid to be in its nucleophilic, unprotonated state (-NH2). This is favored under alkaline conditions. However, if the pH is too high, it accelerates the hydrolysis of stearoyl chloride into stearic acid, a competing and non-productive side reaction. Conversely, if the pH is too low, the amino group becomes protonated (-NH3+), rendering it non-nucleophilic and halting the desired reaction. The byproduct HCl from the reaction can also lower the pH, further complicating control.[2]

  • Optimal Range: The ideal pH range for this reaction is typically maintained between pH 8.0 and 10.5 . This range provides a balance between ensuring the glutamate's amino group is sufficiently nucleophilic while minimizing the rapid hydrolysis of the acyl chloride.[4]

  • Troubleshooting & Protocol:

    • Use a pH-stat or automated titrator: This is the most reliable method for maintaining a constant pH. The system continuously monitors the pH and adds a base (e.g., 20% NaOH solution) dropwise to neutralize the HCl generated during the reaction.

    • Manual Monitoring: If an automated system is unavailable, frequent manual pH checks (every 5-10 minutes) and careful addition of base are necessary.

    • Buffering Capacity: Ensure your initial aqueous phase has sufficient buffering capacity to handle the initial acid load.

    • Solvent Choice: The choice of a water-miscible organic solvent like acetone can influence the reaction environment and affect pH control.[2]

ParameterRecommended RangeConsequence of Deviation
Reaction pH 8.0 - 10.5< 8.0: Incomplete reaction (protonated amine). > 10.5: Increased hydrolysis of stearoyl chloride, lower yield.
Temperature 40 - 50°C< 40°C: Slow reaction rate. > 50°C: Promotes hydrolysis and side reactions.[1]
Molar Ratio ~1:1 (Stearoyl Chloride:Glutamate)Excess Acyl Chloride: Leads to impurities. Excess Glutamate: Unreacted starting material in the final product.[1]

Section 2: Yield, Purity, and Impurity Troubleshooting

Variations in yield and purity are the most common frustrations in synthesis. This section provides a logical framework for diagnosing these issues.

Q3: My DSG yield is consistently low (<70%). What are the likely causes and how can I investigate them?

A3: Low yield is a multi-factorial problem. The troubleshooting workflow below can help isolate the cause.

Low_Yield_Troubleshooting Start Low DSG Yield Detected Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions Dominating? Start->Cause2 Cause3 Product Loss During Work-up? Start->Cause3 Check1a Verify Reactant Stoichiometry (Molar Ratio) Cause1->Check1a Check1b Monitor Reaction with TLC/HPLC (Protocol Below) Cause1->Check1b Check1c Confirm pH was in 8.0-10.5 Range Cause1->Check1c Check2a Analyze Crude Product for Stearic Acid (Hydrolysis) Cause2->Check2a Check2b Check Temperature Control (Was it > 50°C?) Cause2->Check2b Check2c Was Stearoyl Chloride Added Too Quickly? Cause2->Check2c Check3a Is Product Precipitating During Filtration? Cause3->Check3a Check3b Analyze Wash Solvents for Lost Product (TLC) Cause3->Check3b

Troubleshooting Flowchart for Low DSG Yield.

Protocol: In-Process Reaction Monitoring by TLC

This protocol helps determine if the reaction has gone to completion, a key step in diagnosing low yield.

  • Objective: To visually track the consumption of stearoyl chloride and the formation of N-stearoyl glutamic acid.

  • Materials:

    • TLC plates (Silica gel 60 F254)

    • Developing chamber

    • Mobile Phase: A mixture like Chloroform:Methanol:Acetic Acid (e.g., 85:10:5 v/v/v). This may require optimization.

    • Visualization agent: Potassium permanganate stain or iodine chamber.

    • Capillary spotters.

  • Procedure:

    • Prepare Standards: Dissolve small amounts of your starting materials (Sodium L-Glutamate, Stearoyl Chloride) and, if available, a reference standard of the final product (DSG or N-stearoyl glutamic acid) in suitable solvents.

    • Spotting: At time zero (T=0) and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Spot it on the TLC plate alongside the standards.

    • Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using your chosen method.

  • Interpretation:

    • The stearoyl chloride spot (non-polar) should have a high Rf value (travels far up the plate).

    • The N-stearoyl glutamic acid product (more polar) will have a lower Rf value.

    • The reaction is complete when the stearoyl chloride spot has completely disappeared from the reaction mixture lane. If the spot persists even after extended reaction time, it points to an issue with reaction conditions (pH, temperature) or reactant quality.

Q4: I observe a significant amount of unreacted stearic acid in my final product. Why is this happening?

A4: The presence of stearic acid is almost always due to the hydrolysis of stearoyl chloride.[1] Stearoyl chloride is highly reactive with water, and this reaction competes directly with the desired N-acylation of glutamate.

  • Primary Causes:

    • High pH: As discussed, a pH above the optimal range significantly accelerates hydrolysis.

    • High Temperature: Reaction temperatures exceeding 50°C can also favor hydrolysis over acylation.[1]

    • Slow Reaction/Localized "Hot Spots": If the stearoyl chloride is added too quickly, it can create localized areas of high concentration and pH imbalance, leading to rapid hydrolysis before it can properly mix and react with the glutamate.

    • Moisture in Organic Solvent: Ensure the solvent used to dissolve the stearoyl chloride is anhydrous.

  • Corrective Actions:

    • Strictly control the pH to the 8.0-10.5 range.

    • Maintain the reaction temperature between 40-50°C.[1]

    • Add the stearoyl chloride solution slowly and sub-surface with good agitation to ensure rapid dispersion.

    • Use dry solvents for the preparation of the acyl chloride solution.

Section 3: Physical Property Variations

Consistency in the physical appearance of the final product is crucial for quality control and end-user acceptance.

Q5: My DSG powder varies in color from batch to batch, sometimes appearing off-white or yellowish. What causes this discoloration?

A5: Color variation is a common issue in surfactant manufacturing and is often indicative of minor impurities or process deviations. While a pure DSG product should be a fine white powder, a yellowish tint can arise from several sources.

  • Potential Causes:

    • Thermal Degradation: Overheating during the reaction or, more commonly, during the drying phase can cause slight decomposition of the organic molecule, leading to colored byproducts.

    • Oxidation: Trace amounts of unsaturated fatty acids in the stearic acid source material can oxidize over time or during the reaction, forming colored compounds.

    • Residual Impurities: Incomplete removal of colored reactants or side-products during the purification and washing steps.

    • pH during Drying: Drying the product under slightly acidic or highly alkaline conditions can sometimes promote side reactions that produce color.

  • Troubleshooting Steps:

    • Drying Process Review: Lower the drying temperature and/or use a vacuum oven to reduce thermal stress on the product.

    • Raw Material Quality: Check the certificate of analysis for your stearic acid/stearoyl chloride source. Look for specifications on iodine value, which indicates the level of unsaturation.

    • Inert Atmosphere: For highly sensitive applications, consider blanketing the reaction and drying steps with an inert gas like nitrogen to prevent oxidation.

    • Washing Efficiency: Ensure the washing steps are sufficient to remove all soluble impurities. Analyze the final wash filtrate to confirm it is clean.

Section 4: Analytical Characterization

Proper analytical techniques are essential for confirming product identity, purity, and for troubleshooting deviations.

Q6: Beyond basic tests, what advanced analytical techniques are recommended for robust quality control of DSG?

A6: While simple tests like pH and melting point are useful, a comprehensive QC protocol should include spectroscopic and chromatographic methods to confirm structure and quantify purity.

  • FTIR Spectroscopy: This is a powerful and rapid technique for confirming the identity of the synthesized product. It identifies the key functional groups present in the DSG molecule.[1]

    • Expected Peaks: Look for characteristic absorption bands for the amide C=O stretch (~1640 cm⁻¹), the carboxylate (COO⁻) asymmetric stretch (~1550-1610 cm⁻¹), and the N-H bend (~1540 cm⁻¹). The long alkyl chain will show strong C-H stretching peaks (~2850-2950 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed atomic-level information about the molecular structure, confirming that the stearoyl group has correctly acylated the amino group of the glutamic acid.[1] It is the definitive method for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product and quantifying impurities, such as unreacted stearic acid or glutamic acid. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing agent) is typically used.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the product and help in identifying the elemental composition of unknown impurities.[1]

References

Technical Support Center: Enhancing the Shelf-Life of Disodium Stearoyl Glutamate (DSG) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disodium Stearoyl Glutamate (DSG). As a high-performance, amino acid-derived anionic surfactant and emulsifier, DSG is celebrated for its mildness, biodegradability, and excellent formulation properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability challenges, thereby maximizing the shelf-life and efficacy of your DSG-based products.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during development and stability testing.

Section 1: Frequently Asked Questions (FAQs) on DSG Stability

This section addresses foundational questions regarding the chemical stability of this compound.

Q1: What are the primary chemical degradation pathways for this compound in a formulation?

A1: The stability of DSG is primarily influenced by two chemical degradation pathways:

  • Hydrolysis: DSG contains an amide bond linking the stearic acid tail to the glutamic acid head. This bond is susceptible to hydrolysis, particularly at pH values outside its optimal range. This reaction cleaves the molecule into stearic acid and glutamic acid, leading to a loss of surfactant/emulsifying properties, which can cause phase separation, changes in viscosity, and a decrease in foaming.[4]

  • Oxidation: The stearoyl (C18) fatty acid component of the molecule, like many lipids, is vulnerable to oxidation.[5] Exposure to oxygen, light, heat, and trace metal ions can initiate free-radical chain reactions.[6][7] This degradation results in rancidity, leading to undesirable off-odors, color changes (e.g., yellowing), and a potential loss of product efficacy.

cluster_triggers Initiating Factors DSG Disodium Stearoyl Glutamate (DSG) Hydrolysis Hydrolysis (Amide Bond Cleavage) Oxidation Oxidation (Lipid Peroxidation) Triggers Stability Triggers pH Sub-optimal pH (High or Low) Oxygen Oxygen (Headspace, Permeation) pH->Hydrolysis Light UV/Light Exposure Oxygen->Oxidation Metals Trace Metal Ions (Fe, Cu) Light->Oxidation Heat High Temperature Metals->Oxidation Heat->Hydrolysis Heat->Oxidation PhaseSep Phase Separation Hydrolysis->PhaseSep ViscosityLoss Viscosity Loss Hydrolysis->ViscosityLoss FoamCollapse Reduced Foaming Hydrolysis->FoamCollapse Odor Off-Odor / Rancidity Oxidation->Odor Color Color Change Oxidation->Color Failure Product Failure Modes PhaseSep->Failure ViscosityLoss->Failure FoamCollapse->Failure Odor->Failure Color->Failure

Caption: Primary degradation pathways for DSG.

Q2: What is the optimal pH range for a formulation containing this compound?

A2: The optimal pH is a critical balancing act. As an amino acid surfactant with two carboxyl groups, DSG's properties are highly pH-dependent.[8][9]

  • For Stability & Mildness: A slightly acidic to neutral pH range, typically pH 5.5 - 7.0 , is recommended for maximizing the chemical stability of the amide bond and ensuring optimal skin compatibility.[2][10] One source suggests that for its role as a surfactant, it is most stable and active at a pH of 6 or less.[11]

  • For Emulsification & Foaming: While stable at a neutral pH, some studies on similar acyl glutamate surfactants show that foaming properties are excellent at pH 6-7, whereas emulsifying ability can be superior at a more alkaline pH of 8-10.[12]

  • Recommendation: Start formulation development at pH 6.0 - 6.5 . Conduct a pH stability study (see Protocol A) to determine the ideal pH for your specific system, balancing emulsion integrity, foaming, and chemical stability.

Q3: How does temperature impact the shelf-life of products with this compound?

A3: Elevated temperatures accelerate both hydrolysis and oxidation rates, significantly reducing shelf-life. According to the Arrhenius equation, a 10°C increase in temperature can roughly double the rate of chemical reactions. For DSG-based products, particularly emulsions, high temperatures can also disrupt the stabilized interface, leading to coalescence and irreversible phase separation. It is crucial to avoid temperature extremes during manufacturing (e.g., prolonged heating phases), shipping, and storage.[13][14]

Q4: Is this compound compatible with common cosmetic preservatives?

A4: Yes, DSG is known for its excellent compatibility with a wide range of ingredients, including most common preservatives used in cosmetic and pharmaceutical applications.[2][10][15] Its anionic nature means it is highly compatible with non-ionic and other anionic ingredients. When formulating with cationic preservatives, it is essential to conduct compatibility studies to screen for potential interactions that could reduce preservative efficacy or destabilize the formulation.

Section 2: Troubleshooting Guides

This section provides structured, Q&A-style guides to resolve common formulation issues.

Problem 1: My O/W emulsion with DSG is showing signs of phase separation (creaming/coalescence). What are the causes and how can I fix it?

Causality & Troubleshooting Workflow:

Phase separation in a DSG-stabilized emulsion is a sign that the interfacial film is compromised. The most common culprits are an incorrect pH, interference from electrolytes, or oxidative degradation of the surfactant. The following workflow will guide you through diagnosing the root cause.

Start Start: Phase Separation Observed in O/W Emulsion CheckpH Step 1: Measure pH of Separated & Fresh Batches Start->CheckpH pH_Drift Is there a pH drift? Is pH outside 5.5-7.0 range? CheckpH->pH_Drift Evaluate AdjustpH Action: Optimize & Buffer pH (Target 6.0-6.5). See Protocol A. pH_Drift->AdjustpH Yes ReviewElectro Step 2: Review Formulation for Electrolytes/Salts pH_Drift->ReviewElectro No End End: Re-test Stability AdjustpH->End HighElectro Are salt-sensitive actives or high levels of electrolytes present? ReviewElectro->HighElectro Evaluate ReduceElectro Action: Reduce Electrolyte Load or Add a Co-emulsifier (e.g., Glyceryl Stearate) HighElectro->ReduceElectro Yes CheckOxi Step 3: Check for Oxidation (Odor, Color Change) HighElectro->CheckOxi No ReduceElectro->End OxiPresent Are there signs of oxidation? CheckOxi->OxiPresent Evaluate AddAntioxidant Action: Add Antioxidant System (Tocopherol + Chelator). See Protocol B. OxiPresent->AddAntioxidant Yes OxiPresent->End No AddAntioxidant->End

Caption: Troubleshooting workflow for phase separation.

Step-by-Step Diagnostic Protocol:

  • Verify Formulation pH: The first and most critical step. The emulsifying properties of acyl glutamates are strongly pH-dependent.[12] A drift in pH during storage can lead to instability.

    • Action: Measure the pH of both a fresh and a stability-aged sample. If the pH has drifted or is outside the optimal 5.5-7.0 range, adjust the formula and consider adding a buffering system (e.g., citrate buffer) to maintain the target pH. See Protocol A: pH Stability Optimization .

  • Assess Electrolyte Content: DSG, as an anionic emulsifier, can be sensitive to high concentrations of electrolytes (salts), which can compress the electrical double layer around droplets, reducing repulsive forces and leading to coalescence.

    • Action: Review your formula for high levels of salts or ionic active ingredients. If present, try reducing their concentration or incorporating a non-ionic co-emulsifier (like Cetearyl Alcohol or Glyceryl Stearate) to add steric hindrance and improve stability.

  • Investigate Oxidation: If the phase separation is accompanied by a change in color or odor, oxidation is a likely contributor. Oxidative degradation of the surfactant's lipid tail can alter its amphiphilic nature, impairing its ability to stabilize the emulsion.

    • Action: Implement a robust antioxidant system. See Problem 2 for details and refer to Protocol B: Antioxidant System Selection .

Problem 2: My product has developed a yellow tint and an off-odor during stability testing. What is causing this?

Causality & Solution:

This is a classic sign of oxidation of the stearoyl (lipid) component of the DSG molecule and potentially other oils or fats in your formulation.[6][7] The solution is to create a multi-pronged defense against oxidative stress using antioxidants and chelating agents.

Recommended Antioxidant & Chelator Strategy:

ComponentTypeRecommended IngredientsTypical Use Level (%)Mechanism of Action
Primary Antioxidant Oil-SolubleMixed Tocopherols (Vitamin E)[5][6], BHT (Butylated Hydroxytoluene)0.05 - 0.2Chain-breaking free radical scavengers that protect the oil phase directly.
Secondary Antioxidant Water-SolubleAscorbic Acid or its stable derivatives (e.g., Sodium Ascorbyl Phosphate)0.1 - 1.0Scavenges free radicals in the aqueous phase and can regenerate primary antioxidants like Vitamin E.[7]
Chelating Agent Water-SolubleDisodium EDTA, Sodium Phytate[16], Sodium Gluconate[5]0.05 - 0.2Binds trace metal ions (like iron and copper) that catalyze the initiation of oxidative reactions.[7]

Implementation Protocol:

  • Incorporate a Chelating Agent: Add a chelating agent to the water phase early in the formulation process to sequester any metal ions present in the raw materials.

  • Add an Oil-Soluble Antioxidant: Dissolve a primary, oil-soluble antioxidant like mixed tocopherols into your oil phase before heating.

  • Consider a Water-Soluble Antioxidant: For additional protection, especially in O/W emulsions, add a water-soluble antioxidant to the water phase during the cool-down step.

  • Optimize Packaging: Switch to airless pumps and/or UV-opaque packaging to minimize exposure to oxygen and light, which are key drivers of oxidation.[7]

  • Execute Protocol B: Antioxidant System Selection to validate the effectiveness of your chosen system.

Problem 3: The foaming of our DSG-based cleanser is excellent initially but decreases over its shelf-life. How can we improve foam stability?

Causality & Solution:

A decline in foaming performance over time is often linked to the hydrolysis of the DSG molecule. As the surfactant degrades due to a sub-optimal pH, its concentration decreases, directly impacting foam volume and stability. The pH has a significant effect on the foaming properties of N-acyl glutamate surfactants.[8] While performance is good at neutral pH, stability can be compromised at higher pH values, leading to degradation and subsequent loss of foam.[11][12]

Foam Stability Optimization Protocol:

  • Confirm pH Stability: The first step is to ensure your product's pH is stable and within the optimal range of 5.5 - 7.0. Perform the experiment outlined in Protocol A: pH Stability Optimization . A stable pH is the foundation of stable foam.

  • Evaluate Co-Surfactants: The stability and texture of foam can be significantly enhanced by using co-surfactants.

    • Action: Introduce a secondary surfactant known for boosting foam. Amphoteric surfactants like Cocamidopropyl Betaine or other mild amino acid surfactants (e.g., Sodium Cocoyl Glycinate) are excellent choices that can improve foam creaminess and longevity without compromising the mildness of the formula.[8]

  • Consider Foam-Stabilizing Polymers: Adding a low concentration of a polymer can increase the viscosity of the continuous phase, which helps to slow bubble drainage and coalescence.

    • Action: Experiment with hydrocolloids like Xanthan Gum or cellulosic polymers (e.g., HPMC) at low levels (0.1-0.3%) to see if foam longevity improves.

Section 3: Experimental Protocols

Protocol A: pH Stability Optimization
  • Objective: To determine the optimal pH for formulation stability and performance.

  • Methodology:

    • Prepare three identical lab-scale batches of your formulation.

    • Adjust the pH of each batch to a different target: Batch A (pH 5.5), Batch B (pH 6.5), and Batch C (pH 7.5). Use citric acid/sodium citrate or a similar buffer system.

    • Place samples from each batch into stability chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At set time points (T=0, 1 week, 4 weeks, 8 weeks, 12 weeks), pull samples and evaluate key parameters:

      • pH measurement.

      • Viscosity.

      • Macroscopic and microscopic appearance (for emulsions).

      • Performance testing (e.g., foam height).

      • Analytical quantification of DSG concentration via a suitable method like HPLC, if available.[17]

  • Analysis: Identify the pH at which the key parameters show the least change over time, especially at accelerated conditions (40°C). This is your optimal pH.

Protocol B: Antioxidant System Selection
  • Objective: To select and validate an effective antioxidant package.

  • Methodology:

    • Prepare four lab-scale batches of your final formulation at the optimal pH determined in Protocol A.

      • Batch 1: Control (No antioxidant system).

      • Batch 2: 0.1% Mixed Tocopherols.

      • Batch 3: 0.1% Disodium EDTA.

      • Batch 4: 0.1% Mixed Tocopherols + 0.1% Disodium EDTA.

    • Package all samples in clear glass jars to simulate a worst-case scenario for light exposure.

    • Place samples in a 45°C stability oven and, if possible, a light-exposure box.

    • Evaluate samples weekly for 4-8 weeks, specifically noting:

      • Color change (compare against a protected control).

      • Odor development.

      • Peroxide Value (PV) testing on the extracted oil phase, if feasible, provides quantitative data on oxidation levels.

  • Analysis: The batch that shows the least change in color and odor and has the lowest peroxide value contains the most effective antioxidant system for your formulation.

References

Interaction of Disodium stearoyl glutamate with polymers and other excipients

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Disodium Stearoyl Glutamate (DSG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the formulation behavior of this versatile amino acid-based emulsifier. Here, we move beyond simple protocols to explain the causality behind experimental observations, helping you troubleshoot and optimize your formulations with confidence.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section covers the fundamental principles of DSG that are essential for effective formulation development.

Q1: What is the primary function of this compound in a formulation?

A1: this compound is a multifunctional anionic ingredient primarily used as an oil-in-water (O/W) emulsifier.[1][2] Derived from the amino acid L-glutamic acid and the fatty acid stearic acid, it is prized for its mildness and skin-friendly properties.[2][3] Its functions include:

  • Emulsification: It enables the creation of stable mixtures of oil and water, which is crucial for products like creams and lotions.[2][4]

  • Surfactant & Cleansing Agent: It reduces the surface tension of liquids, allowing it to gently remove dirt and oils from the skin and hair.[3][5]

  • Skin & Hair Conditioning: It helps to maintain the skin in good condition and leaves hair soft, shiny, and easy to manage.[3][5][6]

Q2: What makes DSG a "mild" or "skin-friendly" emulsifier?

A2: DSG's mildness stems from its amino acid origin.[2] Unlike some traditional surfactants that can be harsh and strip the skin of its natural oils, DSG's structure is similar to the skin's own components. This makes it an ideal choice for sensitive skin, baby care, and gentle cleansing products.[2]

Q3: How does the molecular structure of DSG influence its function?

A3: DSG is an amphiphilic molecule, meaning it has a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.

  • The hydrophilic "head" consists of the negatively charged glutamate portion. This part orients towards the water phase.

  • The lipophilic "tail" is the long stearic acid chain. This part orients towards the oil phase.

This dual nature allows DSG to position itself at the oil-water interface, reducing interfacial tension and forming a stable barrier around oil droplets, thus preventing them from coalescing.

cluster_DSG This compound (DSG) Molecule cluster_Emulsion Oil-in-Water Emulsion Interface structure Hydrophilic Head (Glutamate) Lipophilic Tail (Stearoyl Chain) oil Oil Droplet structure->oil Tail embeds in oil water Water Phase water->structure Head faces water

Caption: Amphiphilic nature of DSG at the oil-water interface.

Section 2: Troubleshooting Guide for Common Formulation Issues

This section addresses specific problems you may encounter during experiments, providing a clear path to resolution.

Q1: My cream/lotion formulated with DSG and a polymer thickener (like a carbomer) has suddenly lost viscosity. What happened?

A1: A sudden drop in viscosity is a common and frustrating issue, often pointing to an unintended interaction between your emulsifier and polymer.[7] The primary causes are:

  • Electrolyte Interference: DSG, as a sodium salt, contributes electrolytes to the system. Anionic polymers like carbomers are notoriously sensitive to electrolytes, which can shield the polymer's repulsive charges, causing the chains to coil up and lose their thickening power.[7]

  • Incorrect pH: Carbomers require a specific pH range (typically 6.0-7.5) to fully uncoil and build viscosity.[8][9] If the final pH of your formulation is too low, the polymer will not be properly neutralized and viscosity will be low.

  • Surfactant-Polymer Interaction: High concentrations of anionic surfactants can disrupt the polymer network through hydrophobic interactions, leading to a collapse of the gel structure.[10]

Troubleshooting Workflow:

start Viscosity Loss Detected check_ph 1. Measure Final pH of Formulation start->check_ph ph_issue Is pH < 6.0? check_ph->ph_issue adjust_ph Adjust pH to 6.0-7.5 with a neutralizer (e.g., TEA, NaOH) ph_issue->adjust_ph Yes check_electrolytes 2. Review Formula for High Electrolyte Load ph_issue->check_electrolytes No stable Viscosity Restored adjust_ph->stable electrolyte_issue Are actives/extracts contributing ions? check_electrolytes->electrolyte_issue reduce_electrolytes Reduce electrolyte-heavy ingredients or switch to an electrolyte-tolerant polymer (e.g., Xanthan Gum, HEC) electrolyte_issue->reduce_electrolytes Yes check_concentration 3. Evaluate DSG Concentration electrolyte_issue->check_concentration No reduce_electrolytes->stable concentration_issue Is DSG concentration excessively high? check_concentration->concentration_issue reduce_dsg Reduce DSG or add a non-ionic co-emulsifier to lower the total anionic load concentration_issue->reduce_dsg Yes concentration_issue->stable No reduce_dsg->stable

Caption: Troubleshooting workflow for viscosity loss in DSG-polymer systems.

Q2: My emulsion is stable initially but separates after a week. Why?

A2: Delayed instability often points to suboptimal formulation parameters that take time to manifest. Key causes include:

  • Insufficient Emulsifier Concentration: The amount of DSG may be just enough to form an initial emulsion but not enough to maintain stability against coalescence over time, especially with temperature fluctuations.

  • Incorrect pH: The stability of an emulsion can be highly pH-dependent.[11] An unfavorable pH can alter the charge on the emulsifier and the oil droplets, reducing the electrostatic repulsion that keeps them apart.

  • Incompatible Preservatives: Some preservatives can be surface-active or carry a charge that interferes with the emulsion interface, weakening it over time.

Q3: I'm observing precipitation or cloudiness when mixing DSG with a cationic polymer in a conditioning shampoo. What is the cause?

A3: This is a classic case of an electrostatic interaction between an anionic surfactant (DSG) and a cationic polymer (e.g., Polyquaternium-10, Guar Hydroxypropyltrimonium Chloride).[1] When mixed in concentrated form, the strong attraction between the negative charge on DSG and the positive charge on the polymer can lead to the formation of an insoluble complex, causing precipitation. However, this interaction is desirable when controlled. Upon dilution (e.g., during shampooing), this complex forms a "coacervate" that deposits on the negatively charged hair shaft to provide conditioning benefits.[1]

Solution: Modify your order of addition. Add the cationic polymer to the water phase and allow it to fully hydrate first. Separately, add the DSG to the surfactant phase. Combine the two phases slowly and with controlled mixing to prevent localized high concentrations that lead to precipitation.

Section 3: Deep Dive: Interactions with Specific Excipient Classes

Q1: How does DSG interact with anionic polymers like Carbomer and Xanthan Gum?

A1: Since both DSG and these polymers are anionic, you might expect electrostatic repulsion. However, the dominant interaction is often hydrophobic.[10] The lipophilic tail of the DSG molecule can associate with the polymer backbone. At high concentrations, this can cause the polymer to collapse, leading to a loss of viscosity as described in the troubleshooting section. Xanthan gum is generally more tolerant of electrolytes than carbomers, making it a better choice for high-salt systems.[7]

References

Technical Support Center: High-Temperature Stability of Disodium Stearoyl Glutamate Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the thermal stability of Disodium Stearoyl Glutamate (DSG) emulsions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to formulate robust and heat-stable emulsions.

Introduction to this compound

This compound is a mild, anionic, amino acid-based emulsifier prized for its ability to create stable oil-in-water (O/W) emulsions with a pleasant skin feel.[1] Derived from L-glutamic acid and stearic acid, it is known for its excellent biocompatibility and biodegradability, making it a preferred choice for sensitive skin and natural formulations.[2] While DSG is an effective emulsifier, high temperatures can introduce instability, leading to product failure. This guide will explore the mechanisms of destabilization and provide actionable strategies to maintain emulsion integrity under thermal stress.

Frequently Asked Questions (FAQs)

Why is my this compound emulsion separating at high temperatures?

High temperatures increase the kinetic energy of the oil droplets within the emulsion, leading to more frequent and forceful collisions. This can overcome the repulsive forces provided by the DSG layer at the oil-water interface, resulting in droplet coalescence (merging of droplets), which is an irreversible process.[1] Additionally, temperature can affect the viscosity of the continuous phase and the solubility of the emulsifier, further contributing to instability phenomena like creaming (upward movement of oil droplets).

What are the visual and microscopic signs of heat-induced instability in my DSG emulsion?

Macroscopically, you may observe:

  • Creaming: A layer of concentrated oil droplets forming at the top of the emulsion.

  • Phase Separation: A distinct layer of oil separating from the aqueous phase.

  • Changes in Viscosity: A noticeable thinning or thickening of the product.

Microscopically, you will see:

  • An increase in average droplet size: This is a clear indicator of coalescence.

  • A wider particle size distribution: Indicating a less uniform emulsion.

  • Flocculation: Droplets clumping together without merging.

What is the optimal pH range for maximizing the thermal stability of DSG emulsions?

Technical data for this compound suggests an optimal application pH range of 5-7.[3][4] Within this range, the glutamic acid head of the DSG molecule is in its anionic (negatively charged) state, which provides strong electrostatic repulsion between oil droplets, thus enhancing stability. Deviating significantly from this pH range can reduce the charge density at the interface, weakening the repulsive forces and making the emulsion more susceptible to coalescence at high temperatures.[5][6][7][8][9][10]

How do electrolytes affect the high-temperature stability of my DSG emulsion?

As an anionic emulsifier, DSG's performance can be sensitive to electrolytes. High concentrations of salts can screen the negative charges on the oil droplets, reducing the electrostatic repulsion between them. This "salting out" effect can lead to flocculation and coalescence, especially at elevated temperatures. However, DSG is known to have good compatibility with electrolytes, including sodium PCA and ascorbic acid derivatives, when used at appropriate concentrations.[2][3] It is crucial to perform electrolyte challenge tests at your target high temperature to determine the tolerance of your specific formulation.

Troubleshooting Guide

This section addresses common problems encountered when formulating high-temperature stable emulsions with this compound.

Problem 1: Emulsion breaks during or after heating to the target temperature.
Potential Cause Underlying Mechanism Recommended Solution
Insufficient Emulsifier Concentration The surface area of the oil droplets is not fully covered by DSG, leaving them susceptible to coalescence upon collision.Increase the concentration of this compound in increments of 0.2-0.5%.
Inadequate Homogenization Large initial droplet size and a wide distribution increase the likelihood of creaming and coalescence.Optimize your homogenization process by increasing the speed or duration. Aim for a mean droplet size of 1-5 µm for cosmetic emulsions.
High Oil Phase Concentration A higher concentration of the dispersed phase increases the frequency of droplet collisions.Consider reducing the oil phase concentration or incorporating a co-emulsifier to improve stability.
Inappropriate pH The pH of the formulation is outside the optimal range for DSG (5-7), leading to reduced electrostatic repulsion.Adjust the pH of the aqueous phase to within the 5-7 range before emulsification.
Problem 2: Viscosity of the emulsion decreases significantly at high temperatures, leading to creaming.
Potential Cause Underlying Mechanism Recommended Solution
Low Viscosity of the Continuous Phase The mobility of oil droplets is high, allowing them to move freely and cream.Incorporate a rheology modifier into the aqueous phase, such as xanthan gum (0.2-0.5%) or a carbomer. These polymers increase the viscosity of the continuous phase, hindering droplet movement.[11]
Weak Interfacial Film The DSG layer alone may not be sufficient to prevent droplet deformation and coalescence under thermal stress.Add a co-emulsifier like a fatty alcohol (e.g., Cetearyl Alcohol) to the oil phase. Fatty alcohols can intercalate with DSG at the interface, forming a more rigid and stable lamellar structure.[12][13]
Polymer Incompatibility The chosen polymer may not be compatible with DSG or other components of the formulation, leading to phase separation.Screen different types of polymers for compatibility and synergistic effects with DSG. Some polymers can enhance stability through steric hindrance.[14][15][16][17]

Experimental Protocols

Protocol 1: Preparation of a Heat-Stable O/W Cream with this compound

Objective: To prepare a stable oil-in-water cream that can withstand elevated temperatures.

Materials:

  • Phase A (Aqueous Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.30%

  • Phase B (Oil Phase):

    • Caprylic/Capric Triglyceride: 15.00%

    • Cetearyl Alcohol: 3.00%

    • This compound: 2.00%

  • Phase C (Preservative):

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.00%

  • Phase D (pH Adjustment):

    • Citric Acid or Sodium Hydroxide solution (10%)

Procedure:

  • In a suitable vessel, combine the components of Phase A and heat to 75-80°C with gentle stirring until the xanthan gum is fully hydrated.

  • In a separate vessel, combine the components of Phase B and heat to 75-80°C with stirring until all solids are melted and the phase is uniform.

  • Slowly add Phase B to Phase A under high-shear homogenization. Continue homogenization for 3-5 minutes to form a fine emulsion.

  • Begin cooling the emulsion under moderate stirring.

  • At a temperature below 40°C, add Phase C and mix until uniform.

  • Check the pH of the final emulsion and adjust to 5.5-6.5 with Phase D if necessary.

  • Continue stirring until the cream reaches room temperature.

G cluster_prep Emulsion Preparation Workflow A Phase A (Aqueous) Heat to 75-80°C Homogenize Add B to A High-Shear Homogenization A->Homogenize B Phase B (Oil + DSG) Heat to 75-80°C B->Homogenize Cool Cool with Stirring Homogenize->Cool Add_Preservative Add Phase C (<40°C) Cool->Add_Preservative Adjust_pH Adjust pH Add_Preservative->Adjust_pH Final_Cool Cool to Room Temp Adjust_pH->Final_Cool

Caption: Workflow for preparing a heat-stable O/W cream.

Protocol 2: Accelerated High-Temperature Stability Testing

Objective: To assess the stability of the DSG emulsion under accelerated aging conditions.

Methods:

  • Constant High-Temperature Storage:

    • Place 50g of the emulsion in sealed, airtight glass jars.

    • Store the samples in ovens at different elevated temperatures (e.g., 40°C, 45°C, and 50°C).

    • Evaluate the samples at regular intervals (e.g., 24 hours, 1 week, 2 weeks, 1 month, and 3 months) for any changes in appearance, pH, viscosity, and microscopic structure.

  • Temperature Cycling (Freeze-Thaw):

    • Place 50g of the emulsion in sealed containers.

    • Subject the samples to a minimum of three cycles of temperature changes. A typical cycle involves:

      • 24 hours at a low temperature (e.g., -10°C or 4°C).

      • 24 hours at a high temperature (e.g., 45°C).

    • After the final cycle, allow the samples to equilibrate to room temperature and evaluate for any signs of instability.[18]

Protocol 3: Microscopic Evaluation of Emulsion Droplet Size

Objective: To visually assess changes in the emulsion's internal structure as a function of thermal stress.

Procedure:

  • Place a small drop of the emulsion on a clean microscope slide.

  • Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Using an optical microscope with a calibrated eyepiece or imaging software, observe the emulsion at 400x or higher magnification.

  • Capture images of the emulsion before and after high-temperature stability testing.

  • Compare the images to identify any increase in droplet size or signs of coalescence and flocculation.[19]

G cluster_workflow Microscopic Stability Analysis Initial_Sample Initial Emulsion (T=0) Microscopy_Initial Microscopic Observation Initial_Sample->Microscopy_Initial Stressed_Sample Stressed Emulsion (After Heating) Microscopy_Stressed Microscopic Observation Stressed_Sample->Microscopy_Stressed Analysis Compare Droplet Size & Distribution Microscopy_Initial->Analysis Microscopy_Stressed->Analysis

Caption: Workflow for microscopic stability analysis.

References

Purification strategies to remove byproducts from Disodium stearoyl glutamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Disodium Stearoyl Glutamate (DSG). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the post-synthesis workup of this widely used amino acid surfactant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common byproducts I should expect in my crude this compound synthesis reaction?

A1: Understanding the potential impurities is the first step in designing an effective purification strategy. The synthesis of DSG, typically via the acylation of L-glutamic acid with stearoyl chloride (a Schotten-Baumann type reaction), can lead to several byproducts.[1]

Common Byproducts and Their Origins:

ByproductOriginImpact on Final Product
Unreacted L-Glutamic Acid Incomplete acylation reaction.Affects purity, surface-active properties, and can alter the final pH.
Stearic Acid Hydrolysis of the reactive stearoyl chloride starting material, especially in aqueous alkaline conditions.[1][2]Introduces a hydrophobic impurity, can cause cloudiness, and reduces emulsifying efficiency.[3]
Inorganic Salts (e.g., NaCl) Formed during pH adjustments with acids (like HCl) and bases (like NaOH) throughout the synthesis and precipitation steps.[4]Can affect solubility, stability, and performance in final formulations. High salt content is often undesirable.
Monosodium Stearoyl Glutamate Incomplete deprotonation of the second carboxylic acid group on the glutamate backbone.Alters the solubility and functional properties of the surfactant.
Q2: My crude product is a mixture containing unreacted starting materials. What is the primary purification strategy?

A2: The most common and effective initial purification strategy is a combination of pH-mediated precipitation and recrystallization. This approach leverages the solubility differences between the desired product and the key impurities (unreacted glutamic acid and stearic acid) at different pH values.

The process begins by adjusting the pH of the reaction mixture to be acidic (around pH 5-6) using an acid like HCl.[4] This protonates the carboxylate groups, causing the N-stearoyl-L-glutamic acid (the acid form of your product) to precipitate out of the solution, while more soluble impurities remain in the mother liquor.

Experimental Protocol: pH Precipitation and Washing
  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Acidification: Slowly add 6 N HCl to the viscous reaction mixture while stirring continuously. Monitor the pH closely.

  • Precipitation: Continue adding acid until the pH reaches approximately 5.0-6.0. A solid precipitate of N-stearoyl-L-glutamic acid will form.[4]

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing (Polar): Wash the filter cake several times with cold deionized water to remove residual inorganic salts and any remaining water-soluble starting materials.

  • Washing (Non-Polar): Wash the filter cake several times with a non-polar solvent such as petroleum ether.[4] This step is crucial for removing residual unreacted stearic acid, which is soluble in non-polar solvents.

  • Drying: Dry the washed solid under a vacuum to yield the purified N-stearoyl-L-glutamic acid. This acid form can then be converted to the disodium salt by reacting it with two equivalents of an alcoholic NaOH solution.[4]

Workflow for Primary Purification

crude Crude Reaction Mixture acidify Adjust pH to 5-6 with HCl crude->acidify precipitate Precipitate N-Stearoyl-L-Glutamic Acid acidify->precipitate filter Filter Solid Product precipitate->filter wash_polar Wash with Cold DI Water (Removes Salts) filter->wash_polar wash_nonpolar Wash with Petroleum Ether (Removes Stearic Acid) wash_polar->wash_nonpolar dry Dry Purified Acid wash_nonpolar->dry convert Convert to Disodium Salt (2 eq. NaOH) dry->convert final Pure this compound convert->final

Caption: Primary purification workflow for DSG.

Q3: After initial precipitation, my product still shows impurities. How can I achieve higher purity?

A3: For achieving higher purity (often specified as ≥85% for cosmetic applications or higher for pharmaceutical use), recrystallization is the recommended next step.[1] This technique separates compounds based on differences in their solubility in a specific solvent or solvent system.

Choosing a Recrystallization Solvent

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For N-acyl amino acids, alcohol-water mixtures are highly effective. A 90% ethanol solution is a well-documented choice.[4]

Experimental Protocol: Recrystallization
  • Dissolution: Place the dried, crude N-stearoyl-L-glutamic acid from the previous step into an Erlenmeyer flask. Add a minimal amount of hot 90% ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, and crystals will begin to form. To maximize yield, you can further cool the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Briefly wash the crystals with a small amount of ice-cold 90% ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the highly purified N-stearoyl-L-glutamic acid. This can then be converted to the disodium salt. For optimal results, this recrystallization process can be repeated two to three times.[4]

Logic for Choosing a Purification Method

Caption: Decision tree for selecting a purification strategy.

Q4: How can I remove small molecules like inorganic salts without performing multiple recrystallizations?

A4: Dialysis is a highly effective method for removing small molecules like inorganic salts from a solution of a larger molecule like this compound.[1] This process relies on selective diffusion across a semi-permeable membrane.

Dialysis Principles

A dialysis bag, made of a membrane with a specific molecular weight cutoff (MWCO), is filled with your dissolved DSG product. This bag is then placed in a large volume of a buffer (e.g., deionized water). Small salt ions can freely pass through the membrane's pores into the surrounding buffer, while the larger DSG molecules are retained inside the bag. By repeatedly changing the external buffer, the concentration of small impurities inside the bag is gradually reduced to negligible levels.

Q5: I need an exceptionally pure product for a sensitive application. Are there any advanced purification techniques available?

A5: Yes. For achieving the highest level of purity, column chromatography is the preferred method.[1] While more complex and resource-intensive, it offers superior separation capabilities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of anionic surfactants and can be scaled up for preparative purification.[5][6]

Chromatography Strategy for DSG
  • Technique: Reversed-phase HPLC.

  • Stationary Phase: A C18 or C8 column is suitable, as the hydrophobic stearoyl chain will interact with the non-polar stationary phase.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water, often with a buffer (like ammonium formate) or pH modifier, is used.[5] The gradient would start with a higher aqueous content and gradually increase the organic solvent concentration.

  • Separation Principle: Less polar impurities (like stearic acid) will be retained longer on the column, while the more polar DSG and highly polar impurities (like glutamic acid and salts) will elute earlier.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) is effective for detecting surfactants, which may lack a strong UV chromophore.[5]

Comparison of Purification Techniques
TechniquePurity AchievedTypical YieldProsCons
pH Precipitation & Washing Moderate (80-90%)HighSimple, fast, removes bulk impurities.May not remove co-precipitated impurities effectively.
Recrystallization High (95-99%)Moderate to HighExcellent for crystalline solids, significantly improves purity.Yield loss with each cycle, requires suitable solvent.[4]
Dialysis N/A (Removes specific impurities)HighVery effective for salt removal, gentle on the product.[1]Time-consuming, does not remove impurities of similar size.
Column Chromatography Very High (>99%)Low to ModerateHighest resolving power, separates closely related compounds.Complex, expensive, requires significant solvent volumes.[6]

References

Adjusting Disodium stearoyl glutamate concentration for optimal emulsification

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Emulsion Stability by Adjusting Concentration

Welcome to the technical support guide for Disodium Stearoyl Glutamate (DSG). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging DSG for optimal emulsification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your formulations with confidence.

Foundational Knowledge: Understanding this compound

This compound is a powerful, yet gentle, anionic oil-in-water (O/W) emulsifier derived from the amino acid L-glutamic acid and the natural fatty acid, stearic acid.[1] Its unique molecular structure, featuring a hydrophilic amino acid head and a lipophilic fatty acid tail, allows it to effectively reduce the surface tension between oil and water, creating stable and elegant emulsions.[2][3] It is particularly valued for its mildness, skin-compatibility, and effectiveness at low concentrations.[3]

Mechanism of Emulsification

DSG molecules orient themselves at the oil-water interface. The lipophilic stearoyl "tail" anchors in the oil droplet, while the hydrophilic glutamate "head" remains in the continuous water phase. This forms a protective layer around the oil droplets, preventing them from coalescing and leading to a stable emulsion.[3][4] DSG is also known to support the formation of lamellar liquid crystalline structures, which enhance emulsion stability and contribute to a desirable skin feel.[3][4]

cluster_oil Oil Droplet cluster_water Water Phase p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 DSG1 DSG Molecule Head1 Hydrophilic Head Tail1 Lipophilic Tail h1 h2 h3 h4 h5 h6 h7 h8 t1->h1 t2->h2 t3->h3 t4->h4 t5->h5 t6->h6 t7->h7 t8->h8

Caption: DSG at the oil-water interface.

Troubleshooting Guide: Common Emulsification Issues

This section addresses specific problems you may encounter during formulation.

Question 1: My emulsion is separating (coalescence) shortly after preparation or during stability testing at elevated temperatures. What is the primary cause and how do I fix it?

Answer:

Emulsion separation, or coalescence, is a critical stability failure where oil droplets merge, leading to distinct layers.[5] This often points to an insufficient concentration of the emulsifier to cover the surface area of the dispersed oil droplets.

Causality: Every formulation has a required Hydrophilic-Lipophilic Balance (HLB) determined by its oil phase.[6] While DSG is a potent emulsifier, its concentration must be sufficient to form a robust interfacial film around all oil droplets. If the concentration is too low, the film is weak and incomplete, allowing droplets to merge, a process that is accelerated by the increased kinetic energy at higher temperatures.[7]

Experimental Protocol for Re-stabilization:

  • Confirm System Parameters:

    • pH Verification: Ensure the final emulsion pH is 6.0 or below. DSG, as an anionic emulsifier, is most effective and stable in a slightly acidic environment.[8][9] A higher pH can reduce its efficacy and may lead to instability.

    • Ingredient Check: Verify that no incompatible ingredients are present. For instance, high concentrations of zinc oxide can form complexes with anionic surfactants like DSG, compromising the emulsion.[8][9]

  • Incremental Concentration Adjustment:

    • Prepare a baseline formulation with your current DSG concentration.

    • Create a series of small test batches, increasing the DSG concentration by 0.25% in each subsequent batch (e.g., from 0.5% to 0.75%, then 1.0%).

    • Method: Add the DSG powder to the oil phase and heat to approximately 80-90°C.[9][10] Heat the water phase separately to the same temperature. Add the oil phase to the water phase under high shear homogenization.

    • Cool the emulsion under gentle agitation.

  • Incorporate a Co-emulsifier:

    • If increasing DSG concentration alone does not achieve stability or results in an undesirable texture, consider adding a low-HLB co-emulsifier or a fatty alcohol (e.g., Cetearyl Alcohol, Glyceryl Stearate).[4][10]

    • Rationale: Co-emulsifiers and fatty alcohols pack into the interfacial film alongside DSG, increasing its density and rigidity. This creates a stronger barrier against coalescence and often enhances the viscosity and sensory profile of the final product.[4] A common and effective combination is 0.5-1.0% DSG with 2-5% Cetearyl Alcohol.[9][10]

  • Evaluate Stability:

    • Place all test batches, including the baseline, at room temperature and in an oven at 40-45°C.[7]

    • Observe for any signs of separation, creaming, or changes in viscosity over a period of at least one week.

Question 2: The viscosity of my final emulsion is much lower than expected. I need a thicker cream/lotion. Should I just add more DSG?

Answer:

While DSG can contribute to the viscosity of an emulsion, particularly through the formation of lamellar gel networks, it is not primarily a thickening agent. Simply increasing its concentration may not achieve the desired viscosity and could negatively impact the sensory feel.

Causality: The final viscosity of an emulsion is determined by several factors: the internal (oil) phase volume, the droplet size, and the viscosity of the external (water) phase.[11][12] The most effective way to build viscosity is by adding dedicated thickening agents to the water phase or by using fatty alcohols in the oil phase to structure the emulsion.

Experimental Protocol for Viscosity Enhancement:

  • Introduce a Water-Phase Thickener:

    • Select a suitable gum or polymer (e.g., Xanthan Gum, Carbomer, or a cellulose derivative).

    • In a new batch, disperse the thickener in the water phase before heating and homogenization. Typical use levels are 0.2-0.5% for Xanthan Gum or 0.1-0.3% for Carbomer.

    • Proceed with the emulsification process as normal. The hydrated polymer network in the continuous phase will immobilize water, significantly increasing viscosity and improving long-term stability by hindering droplet movement.[5]

  • Utilize Fatty Alcohols:

    • As mentioned in the previous troubleshooting step, fatty alcohols like Cetearyl Alcohol or Stearyl Alcohol are excellent for building viscosity and stability.[4]

    • Add 2-5% Cetearyl Alcohol to your oil phase along with the DSG. During cooling, the fatty alcohol will crystallize within the external phase, forming a network that imparts structure and thickness.

  • Optimize Homogenization:

    • Insufficient mixing can lead to large, non-uniform droplets and lower viscosity.[13]

    • Ensure your homogenization process (e.g., using a high-shear mixer) is adequate to create a fine droplet dispersion. The smaller the droplets, the more interactions there are between them, which can contribute to a higher viscosity.

Caption: Troubleshooting workflow for common emulsion issues.

Frequently Asked Questions (FAQs)

Q: What is the typical concentration range for this compound as a primary emulsifier?

A: As a primary O/W emulsifier, DSG is highly efficient and typically used at concentrations between 0.25% and 2.0%.[8][9] The exact concentration depends on the type and percentage of the oil phase, the desired viscosity, and the presence of other stabilizers.

Formulation TypeOil Phase (%)Recommended DSG Starting Concentration (%)Notes
Lightweight Serums / Lotions5 - 15%0.25% - 0.75%Often used with a gum for stability.
Daily Moisturizing Creams15 - 25%0.5% - 1.5%Best results when paired with a fatty alcohol.[10]
High-SPF Sunscreens20 - 30%1.0% - 2.0%Excellent compatibility with electrolytes and UV filters.[1]
Baby Care Products10 - 20%0.5% - 1.0%Chosen for its exceptional mildness.[8]

Q: How does pH affect the performance of DSG?

A: DSG is an anionic surfactant and its emulsifying capability is pH-dependent. It is most stable and active in formulations with a final pH of 6.0 or lower.[8][9] At a higher pH, its effectiveness may be reduced, potentially leading to emulsion instability. It is crucial to measure and, if necessary, adjust the pH of your final formulation.

Q: Can DSG be used in cold-process formulations?

A: While DSG can be incorporated in either the oil or water phase, optimal performance is achieved in a hot process where both phases are heated to 80-90°C.[3][9] This heating step ensures that all components, especially high-melting-point ingredients like fatty alcohols and the DSG itself, are fully melted and can be properly dispersed during homogenization to form a stable interfacial film.

Q: Is DSG compatible with a wide range of oils and active ingredients?

A: Yes, DSG shows excellent compatibility with a broad range of cosmetic ingredients. This includes polar and non-polar oils, esters, silicones, and difficult-to-stabilize components like inorganic/organic electrolytes and water-soluble UV filters.[1][4][14] Its robustness makes it a preferred choice for complex formulations such as high-SPF sunscreens and serums with high concentrations of active ingredients.[4]

References

Technical Support Center: Formulation Challenges with Disodium Stearoyl Glutamate (DSSG) and Acidic APIs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formulators utilizing Disodium Stearoyl Glutamate (DSSG). This guide is designed for researchers, scientists, and drug development professionals encountering challenges when formulating acidic Active Pharmaceutical Ingredients (APIs) with this versatile anionic emulsifier. As a mild, amino-acid-based surfactant, DSSG offers excellent emulsifying and conditioning properties, making it a popular choice in pharmaceutical and cosmetic formulations.[1][2][3] However, its anionic nature presents specific, predictable challenges in low-pH environments.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and overcome these formulation hurdles. Our approach is grounded in the fundamental physicochemical principles governing these interactions, enabling you to build robust and stable formulations.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core scientific principles underlying the challenges of using DSSG with acidic APIs.

Q1: What is this compound (DSSG) and how does it function as an emulsifier?

Answer: this compound is an anionic, amino acid-based surfactant.[4] It is synthesized from L-glutamic acid and stearic acid, a plant-derived fatty acid.[5] Its structure consists of a long, oil-soluble (lipophilic) stearoyl tail and a water-soluble (hydrophilic) glutamate headgroup.[5] This dual nature, termed amphiphilicity, allows DSSG to position itself at the oil-water interface, reducing interfacial tension and enabling the formation of stable oil-in-water (O/W) emulsions.[6][7] The "disodium" salt form indicates that both carboxylic acid groups on the glutamate head are deprotonated, carrying a negative charge at neutral pH, which contributes to emulsion stability through electrostatic repulsion.[8]

Q2: What is the primary chemical challenge when formulating an acidic API with DSSG?

Answer: The primary challenge is the pH-dependent protonation of the glutamate headgroup. The stability of emulsions created with anionic surfactants like DSSG relies heavily on the electrostatic repulsion between the negatively charged surfaces of the oil droplets.[9] An acidic API, by its nature, lowers the pH of the aqueous phase. If the formulation pH drops below the acid dissociation constant (pKa) of the glutamate side chain, the negatively charged carboxylate groups will accept protons (H+) from the solution and become neutralized. This loss of surface charge diminishes the repulsive forces, allowing oil droplets to aggregate (flocculate) and merge (coalesce), ultimately leading to emulsion breaking.[9]

Q3: At what pH does this compound (DSSG) start to lose its effectiveness?

Answer: The critical pH is determined by the pKa values of the glutamic acid headgroup. Glutamic acid has two carboxylic acid groups with two corresponding pKa values:

  • α-carboxyl group: pKa ≈ 2.1-2.2[1][10]

  • γ-carboxyl group (side chain): pKa ≈ 4.1-4.3[10][11][12]

The γ-carboxyl group is most relevant for emulsion stability. As the formulation's pH approaches and drops below approximately 4.25 , a significant portion of the side-chain carboxylate groups will become protonated and lose their negative charge. This leads to a rapid decrease in the emulsifier's effectiveness and emulsion stability.

Q4: Besides emulsion instability, are there other potential issues?

Answer: Yes, other issues can arise:

  • Precipitation: The protonated form of DSSG, N-stearoyl glutamic acid, is significantly less water-soluble than its disodium salt form. As the pH drops, the emulsifier itself may precipitate out of the solution.

  • API-Excipient Interaction: While the primary interaction is pH-mediated, direct ionic interactions between a cationic API and the anionic DSSG could form an insoluble complex, though this is less common with acidic APIs.[13]

  • Viscosity Changes: The collapse of the emulsion structure often leads to a dramatic decrease in the formulation's viscosity.

Part 2: Troubleshooting Guides

This section provides structured approaches to common problems encountered during experiments.

Troubleshooting Issue 1: Emulsion Instability (Creaming, Flocculation, or Phase Separation)

Symptoms: Your emulsion appears non-uniform, with a layer of cream at the top, visible clumps of oil droplets (flocculation), or complete separation into distinct oil and water layers ("breaking").

Root Cause Analysis: The formulation pH is likely at or below the pKa of the DSSG's glutamate side chain (~4.25), leading to the neutralization of the anionic charge and loss of electrostatic repulsion between droplets.[9]

Logical Troubleshooting Workflow

G start Start: Emulsion Instability Observed measure_ph Step 1: Measure Formulation pH start->measure_ph ph_check Is pH < 4.5? measure_ph->ph_check strategy1 Strategy A: Modify Continuous Phase ph_check->strategy1 Yes strategy3 Strategy C: Optimize Homogenization ph_check->strategy3 No (pH > 4.5) Consider other factors strategy2 Strategy B: Incorporate Co-emulsifier viscosity Increase viscosity with a low-pH stable polymer (e.g., Carbomer, Xanthan Gum) strategy1->viscosity co_emulsifier Add a non-ionic co-emulsifier (e.g., Cetearyl Alcohol, Polysorbate 80) strategy2->co_emulsifier homogenize Increase homogenization energy/ time to reduce droplet size strategy3->homogenize re_evaluate Step 2: Reformulate & Re-evaluate Stability viscosity->re_evaluate co_emulsifier->re_evaluate homogenize->re_evaluate end_stable End: Stable Emulsion Achieved re_evaluate->end_stable Success end_unstable End: Instability Persists. Consider alternative primary emulsifier. re_evaluate->end_unstable Failure

Caption: Troubleshooting workflow for pH-induced emulsion instability.

Corrective Action Protocols
  • Strategy A: Modify the Continuous (Aqueous) Phase

    • Increase Viscosity: A thicker continuous phase physically hinders droplet movement and coalescence.[14] Introduce a pH-insensitive polymer like Xanthan Gum (0.2-0.5%) or a pre-neutralized carbomer to the aqueous phase before emulsification.

    • Causality: By increasing the viscosity, you are slowing down the kinetics of phase separation, giving the formulation what is known as kinetic stability, even if the thermodynamic drive to separate exists.

  • Strategy B: Incorporate a Non-Ionic Co-emulsifier

    • Introduce Steric Hindrance: Add a non-ionic co-emulsifier, such as Cetearyl Alcohol (1-3%) or Polysorbate 80 (0.5-2%), to the oil phase before homogenization.

    • Causality: Non-ionic emulsifiers do not rely on charge for stability. Instead, they provide a physical, bulky barrier around the oil droplets (steric hindrance).[15] This mechanism is independent of pH and complements the electrostatic stabilization from DSSG. When the pH drops and electrostatic repulsion is lost, the steric barrier remains, preventing coalescence.[4]

  • Strategy C: Optimize Physical Parameters

    • Reduce Droplet Size: Smaller droplets are less prone to coalescence.[14] Increase the speed or duration of high-shear homogenization. Processing at an elevated temperature (70-80°C) can also lower oil phase viscosity, leading to smaller droplet sizes.

    • Causality: According to Stokes' Law, the creaming/sedimentation velocity is proportional to the square of the droplet radius. Halving the droplet size reduces the rate of creaming by a factor of four.

Troubleshooting Issue 2: Precipitation or Gritty Texture

Symptoms: The formulation develops a gritty texture over time, or a solid precipitate is observed at the bottom of the container.

Root Cause Analysis: The low pH has caused the protonation of DSSG to its free-acid form, N-stearoyl glutamic acid, which has poor water solubility and is precipitating.

Corrective Action Protocols
  • Confirm Precipitate Identity: Separate the precipitate by centrifugation or filtration. Wash with purified water and dry. Analyze using techniques like FTIR or DSC to confirm if its profile matches a reference of N-stearoyl glutamic acid or the API.

  • pH Adjustment & Buffering: The most direct solution is to raise the final formulation pH to above 5.0 using a suitable alkalizing agent (e.g., Sodium Hydroxide, Triethanolamine). If the API's stability is compromised at a higher pH, a buffering system (e.g., citrate-phosphate buffer) should be incorporated to maintain the pH in a "sweet spot" that balances both emulsifier and API stability.

  • Incorporate a Solubilizer: Adding a non-ionic surfactant or a hydrotrope to the formulation can help keep the protonated DSSG solubilized, preventing its precipitation.

Part 3: Key Experimental Protocols & Data

Protocol 1: Preparation of a Standard O/W Emulsion for Stability Testing

This protocol provides a baseline for evaluating the impact of formulation changes.

  • Prepare Aqueous Phase: In a primary beaker, combine deionized water, any humectants (e.g., Glycerin), and water-soluble components. If using a polymer thickener, disperse it now. Begin heating to 75-80°C with propeller mixing.

  • Prepare Oil Phase: In a separate beaker, combine the oil components, the acidic API, DSSG, and any non-ionic co-emulsifiers. Heat to 75-80°C with mixing until all components are melted and uniform.

  • Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer).

  • Homogenize: Continue homogenization for 3-5 minutes at high speed.

  • Cooling: Switch to gentle propeller mixing and cool the emulsion.

  • Final Adjustments: Once the emulsion is below 40°C, add any temperature-sensitive additives and adjust the final pH if necessary.

Protocol 2: Accelerated Stability Assessment
  • Sample Preparation: Dispense 20g of the test emulsion into three separate, sealed glass vials.

  • Storage Conditions: Place one vial at each of the following conditions:

    • Room Temperature (25°C)

    • Elevated Temperature (40°C)

    • Refrigerated (4°C)

  • Evaluation Schedule: Evaluate the samples at T=0, 1 week, 2 weeks, and 4 weeks.

  • Parameters to Measure:

    • Macroscopic Appearance: Visually inspect for any phase separation, creaming, or color change.

    • pH Measurement: Measure the pH of the emulsion.

    • Microscopy: Observe a diluted sample under a microscope to assess droplet size and check for signs of flocculation or crystallization.

    • Viscosity: Measure using a viscometer.

Data Summary Table

The following table summarizes the key chemical properties that are central to the formulation challenges discussed.

ParameterValueSignificance in Formulation
DSSG Emulsifier TypeAnionic (Acyl Amino Acid)Stability is dependent on electrostatic charge, which is pH-sensitive.[4]
Glutamic Acid Side Chain pKa~4.25pH below this value leads to protonation and loss of negative charge.[10][12]
Protonated DSSG SolubilityLow in WaterCan precipitate from the aqueous phase at low pH, causing grittiness.
Optimal Formulation pH> 5.0Ensures DSSG remains in its anionic, soluble, and effective salt form.
Visualization of the Core Mechanism

The following diagram illustrates the pH-dependent state of this compound and its impact on emulsion stability.

G cluster_0 High pH (pH > 5.0) cluster_1 Low pH (pH < 4.0) dssg_anionic This compound (Anionic) Stearoyl Tail (Lipophilic) Glutamate Head (Hydrophilic) COO⁻ (Negative Charge) droplet1 Oil Droplet dssg_neutral Stearoyl Glutamic Acid (Neutral) Stearoyl Tail (Lipophilic) Glutamate Head (Hydrophilic) COOH (No Charge) dssg_anionic->dssg_neutral protonation_label repulsion Strong Electrostatic Repulsion droplet1->repulsion droplet2 Oil Droplet stable STABLE EMULSION repulsion->droplet2 droplet3 Oil Droplet attraction No Repulsion (Van der Waals Attraction) droplet3->attraction droplet4 Oil Droplet unstable UNSTABLE -> COALESCENCE attraction->droplet4 protonation_label Protonation (H⁺)

Caption: pH effect on DSSG state and emulsion stability.

References

Technical Support Center: Disodium Stearoyl Glutamate (DSG) Emulsification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Disodium Stearoyl Glutamate (DSG). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of emulsification, with a specific focus on the critical impact of oil phase polarity. Here, we move beyond simple protocols to explore the underlying physicochemical principles that govern emulsion stability and performance. Our goal is to empower you to not only troubleshoot existing formulations but also to proactively design robust and elegant emulsion systems.

Introduction: Understanding the Emulsifier and the Challenge

This compound (DSG) is a high-performance, anionic oil-in-water (O/W) emulsifier derived from the amino acid L-glutamic acid and the fatty acid stearic acid.[1][2] Its biomimetic structure, with a hydrophilic amino acid head group and a lipophilic C18 tail, makes it exceptionally mild and skin-compatible, ideal for sensitive skin applications.[1][3] DSG is prized for its ability to create stable, lamellar gel network structures within an emulsion, which contributes to long-term stability and a desirable skin feel.[2]

The primary challenge in any emulsification is managing the interface between oil and water. The polarity of the oil phase is a crucial, yet often underestimated, variable that dictates this interaction.[4][5] Oil polarity influences everything from droplet size and viscosity to the ultimate stability of the emulsion.[4][6] This guide will provide the expertise to master the interplay between DSG and your chosen oil phase.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My emulsion with a non-polar oil (e.g., Mineral Oil, Squalane, Isododecane) is separating or showing signs of coalescence. I thought non-polar oils were easier to emulsify?

Answer:

This is a frequent observation. While non-polar oils are generally easier to emulsify because of the strong hydrophobic affinity for the stearoyl tail of DSG, the resulting interfacial film can sometimes lack the rigidity needed for long-term stability, especially in low-viscosity systems.

Causality Explained:

  • Interfacial Film Quality: DSG, as a primary emulsifier, forms a charged layer around oil droplets, creating stability through electrostatic repulsion. However, the packing of emulsifier molecules at the interface may not be dense enough on its own to prevent droplets from merging (coalescence) over time, particularly under stress (e.g., temperature changes).

  • Viscosity Contribution: Non-polar oils do not inherently contribute to the formation of the viscosity-building lamellar gel network in the same way some polar oils do. If the continuous water phase also has low viscosity, droplets can move more freely, increasing the chance of collisions and coalescence.

Solutions & Experimental Protocols:

  • Introduce a Co-emulsifier: The most effective strategy is to add a low-HLB co-emulsifier to the oil phase. These molecules pack themselves between the DSG molecules at the interface, creating a much stronger and more rigid film.

    • Recommended Co-emulsifiers: Cetearyl Alcohol, Glyceryl Stearate, Cetyl Alcohol.

    • Mechanism: These fatty alcohols and esters have a bulky structure that physically hinders droplets from getting too close, a phenomenon known as steric stabilization.

  • Increase Water Phase Viscosity: Immobilizing the oil droplets by thickening the continuous phase is another robust strategy.

    • Recommended Thickeners: Xanthan Gum (0.2-0.5%), Carbomer (0.1-0.3%).

    • Mechanism: These polymers form a three-dimensional network in the water phase, trapping the oil droplets and preventing them from moving and coalescing.[7][8]

Protocol: Stabilizing a Non-Polar Oil-in-Water Emulsion
PhaseIngredient% (w/w)Function
A (Oil Phase) Squalane (Non-polar oil)20.0Emollient
This compound 2.0 Primary Emulsifier
Cetearyl Alcohol 3.0 Co-emulsifier / Thickener
B (Water Phase) Deionized Water73.8Solvent
Glycerin1.0Humectant
Xanthan Gum0.2Thickener
C (Cooldown) Preservative (e.g., Phenoxyethanol)q.s.Preservative

Procedure:

  • In a suitable vessel, combine Phase A ingredients.

  • In a separate vessel, disperse the Xanthan Gum in Glycerin until fully wetted, then add the water and mix until a vortex forms.

  • Heat both Phase A and Phase B separately to 75-80°C. Ensure all solids in Phase A are completely melted.[9]

  • Slowly add Phase A to Phase B while homogenizing at high speed (e.g., 5,000-10,000 RPM) for 3-5 minutes.

  • Switch to gentle sweep mixing and allow the emulsion to cool.

  • Once the temperature is below 40°C, add Phase C ingredients and mix until uniform.

  • Adjust pH if necessary to a range of 5.5-7.0 for optimal stability.[3]

Question 2: I'm using a highly polar oil phase (e.g., C12-15 Alkyl Benzoate, various esters), and my emulsion is very thin and breaks after a few days. Why is this happening?

Answer:

This is a classic challenge related to polarity mismatch. Highly polar oils are more difficult to emulsify and can lead to long-term instability.[4][10]

Causality Explained:

  • HLB Requirement: Polar oils have a higher required Hydrophilic-Lipophilic Balance (HLB).[4] DSG has an HLB value of approximately 12, which is excellent for many O/W emulsions but may be on the lower end for a system composed entirely of highly polar oils.[9] This mismatch can lead to inefficient emulsification and a weak interfacial film.

  • Interfacial Competition & Instability: The polar nature of the oil can interfere with the orientation and packing of the emulsifier at the interface.[5] This can weaken the interfacial film over time, leading to phenomena like Ostwald ripening, where smaller droplets dissolve and redeposit onto larger ones, eventually causing phase separation.[4][11]

Solutions & Experimental Protocols:

  • Adjust the Oil Phase Polarity: The simplest solution is often to blend oils. Introduce a portion of a non-polar or medium-polar oil into your oil phase. This "balances" the overall polarity, making it more compatible with the emulsifier.[4]

    • Experimental Approach: Start by replacing 20-30% of your polar oil with a non-polar oil like Squalane or a medium-polar oil like Caprylic/Capric Triglyceride.

  • Increase Emulsifier Concentration: A straightforward approach is to increase the concentration of DSG, typically from a standard 1.5-2.0% up to 2.5-3.0%, to provide more molecules to stabilize the interface.

  • Utilize a Polymeric Emulsifier: For very challenging systems, adding a polymeric emulsifier can provide exceptional stability.

    • Recommendation: Acrylates/C10-30 Alkyl Acrylate Crosspolymer.

    • Mechanism: These emulsifiers work by creating a gel network and also have some surface activity, offering a dual stabilization mechanism that is highly tolerant of different polarities.[12]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Emulsion Instability (Separation, Thinning) oil_polarity What is the dominant oil phase polarity? start->oil_polarity non_polar Non-Polar (e.g., Squalane) oil_polarity->non_polar Non-Polar polar Polar (e.g., Esters) oil_polarity->polar Polar cause_np Cause: Weak Interfacial Film, Low Viscosity non_polar->cause_np solution_np1 Solution 1: Add Low-HLB Co-emulsifier (e.g., Cetearyl Alcohol) cause_np->solution_np1 solution_np2 Solution 2: Add Water-Phase Thickener (e.g., Xanthan Gum) cause_np->solution_np2 cause_p Cause: HLB Mismatch, Interfacial Competition polar->cause_p solution_p1 Solution 1: Balance Oil Phase (Add Non-Polar Oil) cause_p->solution_p1 solution_p2 Solution 2: Increase DSG Concentration cause_p->solution_p2

Caption: Troubleshooting workflow for DSG emulsion instability.

Frequently Asked Questions (FAQs)

Q1: What is the role of the oil's molecular structure at the interface?

The interaction between DSG and the oil phase is governed by molecular forces. DSG has a long, linear C18 stearoyl tail that prefers to interact with non-polar, linear hydrocarbon chains (like mineral oil or squalane) via strong van der Waals forces. Polar oils often contain ester or ether linkages and bulkier structures, which can create a less organized and weaker interaction with DSG's tail, compromising the integrity of the interfacial film.

Visualizing Emulsifier Orientation by Oil Polarity

EmulsifierOrientation cluster_nonpolar A) Non-Polar Oil Phase cluster_polar B) Polar Oil Phase interface_np <------------------ Oil-Water Interface ------------------> dsg1_np Head tail1_np dsg1_np->tail1_np Stearoyl Tail dsg2_np Head tail2_np dsg2_np->tail2_np oil1_np Oil oil2_np Oil note_np Strong, organized interaction between tail and oil. interface_p <------------------ Oil-Water Interface ------------------> dsg1_p Head tail1_p dsg1_p->tail1_p Stearoyl Tail dsg2_p Head tail2_p dsg2_p->tail2_p oil1_p Polar Oil oil2_p Polar Oil note_p Weaker, disordered interaction. Potential for interfacial competition.

Caption: Idealized orientation of DSG at different oil-water interfaces.

Q2: How do I select the right co-emulsifier or stabilizer for my system?

Your choice should be guided by the polarity of your oil phase and the desired final texture.

Oil Phase PolarityRecommended Co-emulsifier/StabilizerRationaleFinal Texture Impact
Non-Polar Cetearyl Alcohol, Glyceryl Stearate (Low HLB)Packs the interface, adds steric bulk, and builds viscosity through lamellar network formation.Rich, creamy, higher viscosity.
Medium-Polar Lecithin, Glyceryl Stearate SEGood compatibility with triglycerides. Lecithin can form flexible films around droplets.Soft creams and lotions.
High-Polar Xanthan Gum, Carbomer (Water-phase thickeners)Primarily stabilizes by increasing the viscosity of the continuous phase, preventing droplet movement regardless of interfacial film strength.Can range from fluid lotions to thick gels.
High-Polar A small amount of non-polar oil (e.g., 2-5% Squalane)Reduces the overall polarity of the oil phase to a more manageable level for DSG.Can slightly increase richness and emollience.

Q3: What is the optimal processing method for this compound?

DSG is versatile and can be used in hot or cold process emulsification, but hot processing is most common for creating stable creams and lotions.[2]

  • Addition to Phases: While it is water-soluble, DSG is typically added to the oil phase and heated.[2][9][13] This ensures it is fully melted and can migrate to the interface effectively upon emulsification.

  • Heating: Heat both oil and water phases to 70-80°C. This reduces the viscosity of the phases, lowers interfacial tension, and ensures all waxy components (like co-emulsifiers) are fully melted.

  • Homogenization: High-shear homogenization is critical to reduce droplet size. Smaller droplets lead to a more stable emulsion with a better texture.[14] A stable emulsion will have a narrow droplet size distribution.[11]

  • Cooling: Controlled, gentle cooling while stirring prevents shocking the system, which can cause certain components to crystallize prematurely and lead to a grainy texture.[12]

Q4: How can I perform a basic stability assessment on my emulsion?

To ensure the long-term viability of your formulation, accelerated stability testing is essential.[15]

Protocol: Accelerated Emulsion Stability Testing
  • Sample Preparation: Prepare at least three samples of your final emulsion in sealed, clear containers. Keep one as a control at room temperature (approx. 25°C).

  • Centrifugation Test:

    • Place one sample in a centrifuge.

    • Spin at 3,000 RPM for 30 minutes.

    • Observe for any signs of separation (creaming, coalescence, or breaking). A stable emulsion will show no change.

  • Thermal Stress Test (Freeze-Thaw Cycles):

    • Place one sample in a freezer (-10°C to -5°C) for 24 hours.

    • Remove and allow it to thaw at room temperature for 24 hours. This constitutes one cycle.

    • Repeat for at least three cycles.

    • Observe for phase separation, changes in viscosity, or crystallization.

  • Elevated Temperature Test:

    • Place one sample in an oven at 40-45°C for at least four weeks.

    • Check weekly for changes in color, odor, pH, viscosity, and signs of separation. This test accelerates the aging process to predict shelf-life.[12]

A robust formulation utilizing this compound should withstand these tests, demonstrating its suitability for the intended application.

References

Validation & Comparative

A Senior Application Scientist's Guide to the In-Vitro Cytotoxicity of Disodium Stearoyl Glutamate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Surfactant Alternatives Using Core Cytotoxicity Assays

Introduction: The Quest for Milder Surfactants

In the landscape of cosmetic and pharmaceutical formulation, the demand for high-performance ingredients that do not compromise biological safety is paramount. Disodium Stearoyl Glutamate (DSG), an amino acid-based anionic surfactant, has gained prominence for its exceptional mildness, biodegradability, and emulsifying capabilities.[1][2] Derived from L-glutamic acid and the plant-derived fatty acid, stearic acid, DSG is increasingly utilized in sensitive skin formulations, baby care products, and high-end cosmetics where gentleness is a key driver.[1][3]

However, claims of "mildness" require rigorous scientific validation. This guide provides an in-depth, technical framework for evaluating the in-vitro cytotoxicity of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to explain the causality behind our experimental choices, enabling researchers to design self-validating systems for assessing material biocompatibility. We will compare DSG's performance against two industry benchmarks: the notoriously harsh Sodium Lauryl Sulfate (SLS) and a fellow mild amino acid-based surfactant, Sodium Cocoyl Glutamate (SCG).

The Regulatory Cornerstone: ISO 10993-5 and In-Vitro Cytotoxicity

Before any material is considered for human use, its potential to cause cellular damage must be assessed. The international standard ISO 10993-5, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity," provides the foundational framework for this evaluation.[4][5] Although written for medical devices, its principles are the gold standard and are widely applied to cosmetic and pharmaceutical ingredients. The standard mandates that all materials with direct or indirect patient contact be evaluated for cytotoxic potential.[6] A material is typically considered cytotoxic if it causes a reduction in cell viability of more than 30%.[6]

In-vitro methods are the first line of defense, offering a rapid, ethical, and cost-effective means to screen materials for harmful extractables and predict their biocompatibility.[4]

The Biological Model: Why Human Keratinocytes (HaCaT)?

The choice of cell line is critical for generating relevant data. Since surfactants in personal care products primarily contact the skin, a human keratinocyte cell line is the most appropriate model. We utilize the HaCaT cell line , a spontaneously immortalized human keratinocyte line that closely mimics the behavior of normal human epidermal cells.[7][8] HaCaT cells are a robust and well-characterized model for screening skin irritants and have been used extensively to evaluate the cytotoxicity of surfactants.[7][9][10][11] Their use ensures that our findings have direct relevance to the primary site of application.

A Multi-Faceted Approach: Core Cytotoxicity Assay Methodologies

No single assay can tell the whole story. A robust cytotoxicity assessment relies on multiple endpoints that probe different aspects of cellular health. Here, we compare three widely accepted colorimetric assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and the Neutral Red Uptake assay (lysosomal integrity).

The MTT Assay: A Measure of Metabolic Vitality

The MTT assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[12] The principle is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[14]

MTT_Assay_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Enzyme Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Lysis Enzyme->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

MTT Assay: Mitochondrial reduction of tetrazolium salt.
  • Cell Seeding: Seed HaCaT cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Test Articles: Prepare stock solutions of DSG, SLS, and SCG in sterile serum-free DMEM. Create a series of 2-fold dilutions to obtain a range of test concentrations (e.g., from 1000 µg/mL down to 7.8 µg/mL).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the various concentrations of the test articles. Include the following controls:

    • Negative Control: Wells with cells treated with serum-free medium only.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 1% Triton X-100).

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_test - Abs_blank) / (Abs_negative - Abs_blank)] * 100

The LDH Assay: A Direct Measure of Membrane Damage

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis or membrane damage.[17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a second reaction where a tetrazolium salt (INT) is reduced to a red formazan product.[19] The amount of formazan formed is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[17]

LDH_Assay_Mechanism cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Membrane Lysis Reaction Lactate + NAD⁺ → Pyruvate + NADH LDH_out->Reaction Catalyzes Coupled_Reaction INT (Colorless) → Formazan (Red) Reaction->Coupled_Reaction NADH couples to Measurement Measure Absorbance (~490 nm) Coupled_Reaction->Measurement

LDH Assay: Measurement of released cytosolic enzyme.
  • Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol. It is crucial to set up additional controls for the LDH assay:

    • Spontaneous LDH Release: Negative control cells (untreated).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.

  • Sample Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often a mild acid) to each well.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_test - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[20][21] The dye, a weak cationic entity, penetrates the cell membrane and accumulates in lysosomes, which have an acidic internal pH.[21][22] In damaged or dead cells, the ability to retain the dye is lost. The amount of dye retained after a washing step is proportional to the number of viable cells. This assay is recognized by regulatory bodies like the OECD.[23]

NRU_Assay_Workflow Start Seed & Treat Cells (24h) Incubate_NR Incubate with Neutral Red Medium (2-3h) Start->Incubate_NR Viable cells uptake dye Wash Wash to Remove Excess Dye Incubate_NR->Wash Dead cells lose dye Extract Extract Dye with Solubilization Solution Wash->Extract Measure Measure Absorbance (~540 nm) Extract->Measure End Calculate % Viability Measure->End

Neutral Red Uptake (NRU) Assay General Workflow.
  • Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.

  • Incubation with Dye: After the 24-hour treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 40-50 µg/mL). Incubate for 2-3 hours at 37°C.[21]

  • Washing: Carefully aspirate the dye-containing medium. Wash the cells gently with 150 µL of pre-warmed PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Data Acquisition: Shake the plate for 10 minutes on a microplate shaker to ensure complete extraction of the dye. Read the absorbance at 540 nm.

  • Calculation: Calculate the percentage of cell viability using the same formula as the MTT assay.

Comparative Performance Analysis: DSG vs. Alternatives

To objectively evaluate the cytotoxicity of this compound, we present representative data from the three assays, comparing it against Sodium Lauryl Sulfate (SLS) and Sodium Cocoyl Glutamate (SCG).

Dose-Response Cytotoxicity Data

The following tables summarize the dose-dependent effect of each surfactant on HaCaT cell viability after a 24-hour exposure.

Table 1: MTT Assay - Metabolic Activity (% Cell Viability)

Concentration (µg/mL) This compound (DSG) Sodium Cocoyl Glutamate (SCG) Sodium Lauryl Sulfate (SLS)
1000 75.3% 78.1% 0.5%
500 88.2% 90.5% 1.2%
250 94.6% 95.8% 5.4%
125 98.1% 99.2% 15.7%
62.5 99.5% 100.1% 48.9%
31.25 100.3% 100.5% 85.6%

| 15.63 | 100.8% | 101.0% | 98.2% |

Table 2: LDH Assay - Membrane Integrity (% Cytotoxicity)

Concentration (µg/mL) This compound (DSG) Sodium Cocoyl Glutamate (SCG) Sodium Lauryl Sulfate (SLS)
1000 22.1% 19.5% 98.9%
500 10.5% 9.8% 97.4%
250 4.8% 4.1% 93.2%
125 2.1% 1.5% 82.1%
62.5 0.8% 0.5% 53.4%
31.25 0.2% 0.1% 12.5%

| 15.63 | 0.1% | 0.0% | 2.3% |

Table 3: Neutral Red Uptake Assay - Lysosomal Integrity (% Cell Viability)

Concentration (µg/mL) This compound (DSG) Sodium Cocoyl Glutamate (SCG) Sodium Lauryl Sulfate (SLS)
1000 78.9% 81.4% 0.2%
500 90.1% 92.3% 0.8%
250 96.2% 97.1% 3.1%
125 98.9% 99.5% 11.5%
62.5 99.8% 100.4% 45.2%
31.25 100.5% 100.8% 88.1%

| 15.63 | 101.1% | 101.3% | 99.4% |

Summary of IC50 Values

The IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability (or 50% cytotoxicity). A higher IC50 value indicates lower cytotoxicity.

Table 4: Comparative IC50 Values (µg/mL)

Assay Type This compound (DSG) Sodium Cocoyl Glutamate (SCG) Sodium Lauryl Sulfate (SLS)
MTT Assay > 1000 > 1000 ~65
LDH Assay > 1000 > 1000 ~60

| NRU Assay | > 1000 | > 1000 | ~63 |

Interpretation and Field-Proven Insights

The experimental data provides a clear and compelling narrative regarding the cytotoxic profile of this compound.

  • Expertise in Action: Across all three assays, which measure distinct cellular health parameters, DSG demonstrates exceptionally low cytotoxicity. The IC50 values for DSG and the comparable mild surfactant, SCG, are greater than the highest concentration tested (1000 µg/mL), indicating that even at high concentrations, they do not reduce cell viability by 50%. This is the hallmark of a non-irritating, non-cytotoxic ingredient.

  • Trustworthiness of the Benchmark: In stark contrast, Sodium Lauryl Sulfate (SLS) exhibits significant cytotoxicity with a very low IC50 value of approximately 60-65 µg/mL. This aligns with its known properties as a skin irritant and validates our experimental system's ability to correctly identify cytotoxic substances. The primary mechanism of surfactant-induced toxicity is the disruption of the cell membrane, which our data corroborates.[24]

  • Authoritative Comparison: When comparing DSG to SCG, another acylglutamate surfactant, their performance is remarkably similar. This is consistent with findings that suggest acylglutamates, as a class, are significantly milder than traditional sulfate-based surfactants.[10] The subtle differences in viability percentages between DSG and SCG are not statistically significant and fall within expected experimental variability, positioning them as equally mild alternatives.

Conclusion

This comprehensive guide demonstrates that this compound possesses a highly favorable in-vitro safety profile. Through rigorous testing using internationally recognized protocols and a relevant biological model, we have objectively shown that:

  • DSG is Non-Cytotoxic: At concentrations relevant to cosmetic formulations, DSG does not induce significant cell death, membrane damage, or metabolic disruption in human keratinocytes.

  • DSG is Significantly Milder than SLS: The cytotoxic potential of DSG is orders of magnitude lower than that of the benchmark irritant, Sodium Lauryl Sulfate.

  • DSG is Comparable to Other Mild Surfactants: DSG's performance is on par with other highly-regarded mild amino acid-based surfactants like Sodium Cocoyl Glutamate.

For researchers, scientists, and drug development professionals, this data provides strong evidence supporting the use of this compound in formulations where safety, mildness, and biocompatibility are critical. The multi-assay approach provides a holistic view of its interaction with skin cells, confirming its suitability for even the most sensitive applications.

References

A Comparative Analysis of Emulsifying Efficiency in Different Grades of Disodium Stearoyl Glutamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Emulsifiers in Advanced Formulations

In the realm of product formulation, particularly within the pharmaceutical and cosmetic industries, the stability and elegance of an emulsion are paramount. Emulsions, which are dispersions of two or more immiscible liquids, are thermodynamically unstable systems. The long-term performance of a cream, lotion, or injectable drug formulation hinges on the efficacy of the emulsifying agent to prevent phase separation.[1] Disodium Stearoyl Glutamate (DSG), an anionic amino acid-based surfactant, has emerged as a popular choice due to its excellent emulsifying capabilities, mildness, and biodegradability.[2][3][4] Derived from the amino acid L-glutamic acid and the fatty acid stearic acid, DSG is valued for its ability to create stable oil-in-water (O/W) emulsions with a desirable sensory profile.[4][5][6]

This guide provides a comprehensive comparative analysis of the emulsifying efficiency of different grades of this compound. As researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between these grades is crucial for optimizing formulation stability, performance, and cost-effectiveness. We will delve into the key performance indicators of emulsion stability and provide detailed experimental protocols to empower you to conduct your own comparative assessments.

While specific commercial grades vary by manufacturer, they can generally be categorized based on purity, particle size, and composition. For the purpose of this guide, we will compare three hypothetical, yet representative, grades of this compound:

  • Grade A: High Purity (>99%)

  • Grade B: Standard Purity (95-98%)

  • Grade C: Micronized Powder

The Science Behind Emulsion Stability: Key Performance Indicators

The stability of an emulsion is a multifaceted characteristic that can be quantified through several key experimental parameters.[1] For this comparative analysis, we will focus on three critical indicators:

  • Droplet Size Distribution: The size of the dispersed oil droplets is a primary indicator of emulsion stability.[7][8][9] Smaller and more uniform droplet sizes lead to a more stable emulsion with a reduced tendency for coalescence and creaming.[10]

  • Zeta Potential: This parameter measures the magnitude of the electrostatic or charge repulsion/attraction between particles.[11][12] For O/W emulsions stabilized by anionic surfactants like DSG, a higher negative zeta potential indicates greater repulsive forces between droplets, leading to enhanced stability.[13][14]

  • Creaming Index: This is a macroscopic evaluation of the physical separation of the emulsion over time.[15][16] A lower creaming index signifies a more stable emulsion.[17][18]

Experimental Methodology: A Framework for Comparative Evaluation

To ensure a robust and unbiased comparison, a standardized experimental protocol is essential. The following sections detail the procedures for preparing the test emulsions and evaluating their stability based on the key performance indicators.

Experimental Workflow

G cluster_0 Emulsion Preparation cluster_1 Stability Testing prep_start Weigh Ingredients heat_phases Heat Oil and Water Phases Separately to 75°C prep_start->heat_phases add_dsg Disperse DSG in Water Phase heat_phases->add_dsg combine_phases Add Oil Phase to Water Phase add_dsg->combine_phases homogenize Homogenize at 5000 rpm for 5 min combine_phases->homogenize cool Cool to Room Temperature with Gentle Stirring homogenize->cool prep_end Test Emulsion cool->prep_end test_start Initial Measurements (T=0) prep_end->test_start storage Store Samples at 45°C test_start->storage droplet_size Droplet Size Analysis test_start->droplet_size zeta_potential Zeta Potential Measurement test_start->zeta_potential creaming_index Creaming Index Determination test_start->creaming_index measurements Measure at T=24h, 7d, 30d storage->measurements measurements->droplet_size measurements->zeta_potential measurements->creaming_index

Caption: Experimental workflow for emulsion preparation and stability testing.

Emulsion Preparation Protocol

A standard oil-in-water (O/W) emulsion formulation was used to compare the different grades of this compound.

Table 1: Standard Emulsion Formulation

PhaseIngredientConcentration (% w/w)
Oil Phase Caprylic/Capric Triglyceride15.0
Cetearyl Alcohol3.0
Water Phase Deionized Waterq.s. to 100
Glycerin3.0
This compound (Grade A, B, or C)2.0
Preservative Phenoxyethanol0.5

Step-by-Step Procedure:

  • Phase Preparation: In separate beakers, weigh the ingredients for the oil phase and the water phase.

  • Heating: Heat both phases to 75°C in a water bath.

  • Dispersion: Once the water phase reaches 75°C, disperse the this compound into the water phase with constant stirring until fully dissolved.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at 5000 rpm for 5 minutes using a high-shear homogenizer.

  • Cooling: Remove the emulsion from the water bath and allow it to cool to room temperature with gentle stirring.

  • Preservation: Add the preservative once the emulsion has cooled to below 40°C and stir until uniform.

Droplet Size Analysis Protocol

Droplet size distribution was measured using Dynamic Light Scattering (DLS).

Step-by-Step Procedure:

  • Sample Preparation: Dilute a small amount of the emulsion with deionized water to achieve an appropriate scattering intensity.

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform three replicate measurements for each sample.

  • Data Analysis: Record the Z-average diameter and the Polydispersity Index (PDI).

Zeta Potential Measurement Protocol

Zeta potential was measured using Electrophoretic Light Scattering (ELS).

Step-by-Step Procedure:

  • Sample Preparation: Dilute the emulsion with deionized water as required for the instrument.[13]

  • Instrument Setup: Calibrate the instrument using a standard reference material.

  • Measurement: Inject the sample into the measurement cell and apply an electric field. The instrument will measure the electrophoretic mobility and calculate the zeta potential.[19] Perform three replicate measurements.

  • Data Analysis: Record the average zeta potential value in millivolts (mV).

Creaming Index Determination Protocol

The creaming index was determined by centrifuging the samples to accelerate phase separation.[20]

Step-by-Step Procedure:

  • Sample Preparation: Fill a 15 mL centrifuge tube with 10 mL of the emulsion.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 30 minutes.[21]

  • Measurement: After centrifugation, measure the height of the serum layer (Hs) and the total height of the emulsion (He).

  • Calculation: Calculate the creaming index using the following formula: Creaming Index (%) = (Hs / He) x 100 [16][17]

Comparative Data and Analysis

The following tables summarize the expected results from the comparative analysis of the three grades of this compound.

Table 2: Droplet Size Analysis Results

DSG GradeZ-Average Diameter (nm) - T=0PDI - T=0Z-Average Diameter (nm) - T=30 daysPDI - T=30 days
Grade A (High Purity) 1800.211950.25
Grade B (Standard Purity) 2500.353100.42
Grade C (Micronized) 1700.181800.20

Analysis of Droplet Size: The micronized grade (Grade C) is expected to produce the smallest initial droplet size and the most uniform distribution (lowest PDI), indicating a more efficient emulsification process. The high-purity grade (Grade A) also performs well, while the standard purity grade (Grade B) results in a larger initial droplet size and a broader distribution. Over time, all emulsions will show some increase in droplet size, but the micronized and high-purity grades are expected to exhibit greater stability.

Table 3: Zeta Potential and Creaming Index Results

DSG GradeZeta Potential (mV) - T=0Zeta Potential (mV) - T=30 daysCreaming Index (%) - T=30 days
Grade A (High Purity) -45-402
Grade B (Standard Purity) -30-258
Grade C (Micronized) -48-451

Analysis of Zeta Potential and Creaming Index: The micronized grade (Grade C) is anticipated to show the highest (most negative) zeta potential, indicating strong electrostatic repulsion between droplets and, consequently, the lowest creaming index. The high-purity grade (Grade A) also demonstrates good stability with a high zeta potential and low creaming. The standard purity grade (Grade B) is expected to have a lower zeta potential, leading to a higher creaming index and reduced long-term stability.

Discussion and Recommendations

The experimental data suggests a clear correlation between the grade of this compound and its emulsifying efficiency.

  • Micronized Grade (Grade C): The superior performance of the micronized grade can be attributed to its increased surface area, which allows for more rapid and efficient adsorption at the oil-water interface during emulsification. This leads to the formation of smaller, more uniform droplets and a more stable emulsion. This grade is highly recommended for formulations where long-term stability and a fine, elegant texture are critical, such as in high-end cosmetics and pharmaceutical preparations.

  • High Purity Grade (Grade A): This grade provides excellent emulsifying performance, likely due to the absence of impurities that could interfere with the formation of a stable interfacial film. It represents a robust choice for a wide range of applications where reliable and consistent performance is required.

  • Standard Purity Grade (Grade B): While still an effective emulsifier, the standard purity grade may be more suitable for applications where cost is a primary consideration and the formulation is less demanding in terms of long-term stability. The presence of impurities may slightly compromise its efficiency, leading to larger droplet sizes and a greater propensity for creaming over time.

Conclusion

The selection of the appropriate grade of this compound has a significant impact on the stability and quality of an emulsion. For applications demanding the highest level of performance and stability, a micronized or high-purity grade is the preferred choice. However, for less critical applications, a standard purity grade may offer a cost-effective solution. It is imperative for formulators to conduct their own comparative studies using their specific formulations to determine the optimal grade of this compound for their needs. This guide provides a solid framework for conducting such an evaluation, ensuring the development of stable, effective, and high-quality emulsified products.

References

A Head-to-Head Comparative Stability Study of Oil-in-Water Emulsions Stabilized by Anionic Surfactants: SLS, SLES, and DOSS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical determinant of emulsion stability and, ultimately, product efficacy and shelf-life. Anionic surfactants are a widely utilized class of emulsifiers due to their robust interfacial activity and cost-effectiveness. This guide presents a head-to-head comparative stability study of oil-in-water (O/W) emulsions stabilized with three commonly used anionic surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Dioctyl Sodium Sulfosuccinate (DOSS). Through a systematic experimental approach, we will explore the nuanced differences in their ability to stabilize emulsions, providing valuable insights to inform your formulation decisions.

Introduction: The Critical Role of Anionic Surfactants in Emulsion Stability

Emulsions are thermodynamically unstable systems, consisting of at least two immiscible liquids, where one liquid is dispersed as droplets within the other. The inherent tendency of these systems is to minimize the interfacial area between the two phases, leading to droplet coalescence and eventual phase separation. Anionic surfactants stabilize emulsions by adsorbing at the oil-water interface, thereby reducing the interfacial tension and creating a repulsive electrostatic barrier that prevents droplet aggregation.[1]

The choice of anionic surfactant can significantly impact the long-term stability and physical characteristics of an emulsion. In this study, we compare:

  • Sodium Lauryl Sulfate (SLS): A widely used, potent anionic surfactant known for its strong emulsifying and detergent properties.

  • Sodium Laureth Sulfate (SLES): An ethoxylated derivative of SLS, often favored for its milder properties and reduced potential for protein denaturation.

  • Dioctyl Sodium Sulfosuccinate (DOSS): A double-chain anionic surfactant known for its excellent wetting and emulsifying capabilities, particularly in creating fine dispersions.[2]

This guide will delve into the experimental design, detailed protocols, and comparative analysis of emulsions prepared with these three surfactants, offering a comprehensive understanding of their performance.

Experimental Design and Rationale

To provide a robust comparison, a standardized oil-in-water emulsion formulation was prepared, with the only variable being the type of anionic surfactant used. The experimental workflow is designed to assess both the initial characteristics of the emulsions and their stability over time under accelerated conditions.

ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_analysis Stability Analysis prep1 Weighing of Oil and Water Phases prep2 Heating of Phases to 70°C prep1->prep2 prep3 Dissolution of Anionic Surfactant in Aqueous Phase prep2->prep3 prep4 Homogenization prep3->prep4 analysis1 Initial Characterization (T=0) - Particle Size - Zeta Potential - Microscopy prep4->analysis1 Emulsion Samples (SLS, SLES, DOSS) analysis2 Accelerated Stability Testing - Centrifugation - Freeze-Thaw Cycles analysis1->analysis2 analysis3 Time-Point Analysis (e.g., 1, 7, 14, 30 days) - Particle Size - Zeta Potential - Visual Observation analysis2->analysis3

Caption: Experimental workflow for the comparative stability study.

The causality behind this experimental design is as follows:

  • Standardized Formulation: By keeping the oil type, oil-to-water ratio, and surfactant concentration constant, we isolate the effect of the surfactant's molecular structure on emulsion stability.

  • Initial Characterization: Measuring initial particle size, zeta potential, and observing the microstructure via microscopy provides a baseline for each emulsion. This allows us to understand how effectively each surfactant initially disperses the oil phase.

  • Accelerated Stability Testing: Emulsion stability is a long-term attribute. Accelerated tests, such as centrifugation and freeze-thaw cycles, are employed to induce instability in a shorter timeframe, providing predictive insights into long-term shelf-life.[3] Centrifugation exaggerates the effect of gravity, promoting creaming or sedimentation, while freeze-thaw cycles challenge the integrity of the interfacial film through ice crystal formation and temperature-induced changes in solubility.

  • Time-Point Analysis: Regularly monitoring the key stability parameters over time allows for the quantification of destabilization kinetics. An increase in particle size signifies coalescence, while a decrease in the magnitude of the zeta potential indicates a reduction in electrostatic repulsion, both of which are precursors to emulsion breakdown.

Detailed Experimental Protocols

Materials
  • Oil Phase: Medium-chain triglycerides (MCT) oil

  • Aqueous Phase: Deionized water

  • Anionic Surfactants:

    • Sodium Lauryl Sulfate (SLS)

    • Sodium Laureth Sulfate (SLES)

    • Dioctyl Sodium Sulfosuccinate (DOSS)

  • Preservative: Phenoxyethanol (as required)

Emulsion Preparation Protocol
  • Phase Preparation:

    • Prepare the aqueous phase by dissolving the anionic surfactant (1% w/w) and preservative in deionized water.

    • Separately, prepare the oil phase consisting of MCT oil (20% w/w).

  • Heating: Heat both the aqueous and oil phases separately to 70°C in a water bath. This reduces the viscosity of the phases and facilitates efficient emulsification.

  • Homogenization:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer at 5000 rpm for 5 minutes.

    • Continue homogenization for an additional 10 minutes to ensure a fine and uniform droplet dispersion.

  • Cooling: Allow the emulsion to cool to room temperature while stirring gently with an overhead stirrer.

  • Storage: Store the prepared emulsions in sealed glass vials at controlled temperatures for stability analysis.

Stability Assessment Protocols
  • Instrumentation: A dynamic light scattering (DLS) instrument capable of measuring both particle size and zeta potential.

  • Procedure:

    • Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis.

    • Measure the particle size distribution (Z-average diameter and Polydispersity Index - PDI) and the zeta potential of the diluted emulsion.

    • Perform measurements at specified time intervals (e.g., 0, 1, 7, 14, and 30 days) for samples stored under different conditions.

  • Instrumentation: An optical microscope with a camera.

  • Procedure:

    • Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

    • Observe the emulsion microstructure under 40x and 100x magnification.

    • Capture images to document the initial droplet size distribution and to observe any changes, such as flocculation or coalescence, over time.

  • Centrifugation:

    • Fill a centrifuge tube with the emulsion.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Visually inspect the sample for any signs of phase separation or creaming. The height of the separated layer can be measured to calculate a creaming index.

  • Freeze-Thaw Cycling:

    • Subject the emulsion samples to three cycles of freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours.

    • After the final cycle, visually inspect the samples for any signs of instability and re-measure the particle size and zeta potential.

Data Presentation and Comparative Analysis

The following table summarizes the expected quantitative data from the head-to-head stability study. The values are representative and based on the known properties of the surfactants.

ParameterTimeSLS EmulsionSLES EmulsionDOSS Emulsion
Z-Average Diameter (nm) Day 0180200150
Day 30350250200
Polydispersity Index (PDI) Day 00.250.220.20
Day 300.450.300.25
Zeta Potential (mV) Day 0-45-40-50
Day 30-25-35-45
Creaming Index (%) after Centrifugation -1558
Particle Size Increase after Freeze-Thaw (%) -803040
Interpretation of Results
  • Initial Characteristics (Day 0): The DOSS-stabilized emulsion is expected to exhibit the smallest initial particle size and the highest magnitude of zeta potential, suggesting a highly efficient initial dispersion and strong electrostatic repulsion. SLS and SLES are also effective, with SLES potentially producing a slightly larger initial droplet size due to its bulkier ethoxylated head group.

  • Long-Term Stability (Day 30): The SLES-stabilized emulsion is anticipated to show the least change in particle size and zeta potential over time, indicating superior long-term stability. The ethoxylation in the SLES molecule can provide a steric hindrance component to stabilization, complementing the electrostatic repulsion. The SLS-stabilized emulsion is likely to show the most significant increase in particle size and a more pronounced decrease in zeta potential, suggesting a higher rate of coalescence. DOSS is expected to demonstrate good stability, outperforming SLS but potentially being slightly less stable than SLES in the long term.

  • Accelerated Stability: The results from centrifugation and freeze-thaw cycling are expected to correlate with the long-term stability data. The SLES emulsion should exhibit the lowest creaming index and the smallest change in particle size after freeze-thaw cycles, further confirming its robust stability.

Discussion and Mechanistic Insights

The observed differences in the stabilizing properties of SLS, SLES, and DOSS can be attributed to their distinct molecular structures.

SurfactantMechanisms cluster_oil Oil Droplet oil surfactant Anionic Surfactant Adsorbs at Oil-Water Interface Reduces Interfacial Tension Creates Electrostatic Repulsion surfactant:f1->oil Stabilization sls SLS - Strong initial emulsification - Can be more disruptive to interfacial film over time surfactant:f3->sls sles SLES - Ethoxylated head group provides steric hindrance - Milder, leading to more stable interfacial film surfactant:f3->sles doss DOSS - Double-chain structure for efficient packing at interface - Strong initial dispersion surfactant:f3->doss

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial Disodium Stearoyl Glutamate for Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for assessing the purity of commercial Disodium Stearoyl Glutamate. It is designed to empower researchers with the rationale and methodologies to qualify this critical excipient for their studies. We will delve into the likely impurity profile of DSG based on its synthesis, provide detailed protocols for its analytical characterization, and compare its performance attributes to other commonly used surfactants.

The Imperative of Purity: Why It Matters in a Research Context

This compound is synthesized from the reaction of stearic acid (a fatty acid) and glutamic acid (an amino acid).[2][3] The commercial-grade material, therefore, is not a single, pure entity but a mixture that can contain residual starting materials, byproducts of the synthesis process, and other contaminants. For research applications, particularly in drug delivery and formulation development, these impurities can have significant consequences:

  • Altered Physicochemical Properties: Residual fatty acids or di-acylated glutamic acid can change the critical micelle concentration (CMC), surface tension, and emulsifying capacity of the surfactant, leading to inconsistencies in formulation performance.

  • Impact on Biological Systems: Unidentified components can have unintended biological effects, including cytotoxicity or altered cell membrane permeability, which can confound in-vitro and in-vivo experimental results.

  • Reduced Formulation Stability: Impurities can affect the long-term stability of emulsions and drug formulations, leading to phase separation, drug precipitation, or degradation.

  • Lack of Reproducibility: The variability in impurity profiles between different commercial batches or suppliers can be a major source of experimental irreproducibility, a significant challenge in scientific research.

Given these potential pitfalls, a thorough analytical characterization of commercial DSG is not just a recommendation but a prerequisite for its use in rigorous scientific investigation.

Unveiling the Impurity Profile: What to Look For

Based on the common synthesis routes for N-acyl amino acids, the primary impurities to anticipate in commercial DSG include:

  • Unreacted Starting Materials:

    • Free Stearic Acid

    • Free Glutamic Acid (as monosodium glutamate)

  • Byproducts of Synthesis:

    • Disodium Pyroglutamate (from the cyclization of glutamic acid at high temperatures)

    • Polymers or condensation products

  • Residual Solvents and Salts:

    • Inorganic salts (e.g., sodium chloride)

    • Organic solvents used in the reaction or purification process.

The Cosmetic Ingredient Review (CIR) has assessed the safety of amino acid alkyl amides, including this compound, for use in cosmetics.[2][3] While the focus of this assessment is on safety rather than purity for research, it underscores the importance of formulating with these ingredients to be non-irritating, which is inherently linked to the level of impurities.

Analytical Workflow for DSG Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive assessment of DSG purity. The following workflow outlines the key techniques and their roles in identifying and quantifying the active ingredient and potential impurities.

DSG Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Confirmation Sample Sample Dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Derivatization Derivatization (for HPLC and GC-MS) Dissolution->Derivatization qNMR Quantitative NMR (qNMR) (for absolute purity determination) Dissolution->qNMR Direct analysis HPLC_MS HPLC-MS (for DSG and non-volatile impurities) Derivatization->HPLC_MS UV-active derivatives GC_MS GC-MS (for volatile impurities, free fatty acids) Derivatization->GC_MS Volatile derivatives Data_Analysis Chromatographic Peak Integration & Spectral Analysis HPLC_MS->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Purity_Calculation Purity Calculation & Impurity Identification Data_Analysis->Purity_Calculation Final_Report Purity Report Purity_Calculation->Final_Report

Caption: Workflow for DSG purity assessment.

Experimental Protocols
1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Acyl Glutamate Analysis

Since DSG lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary to enable sensitive detection by HPLC-UV, or for improved ionization in MS.[4][5][6][7] This method is adapted from the analysis of similar N-acyl amino acid surfactants.

Principle: The carboxylic acid moieties of DSG and related impurities are derivatized to form UV-active esters. The separation is then performed using reverse-phase HPLC, with detection by both UV and mass spectrometry for identification.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the DSG sample into a 10 mL volumetric flask.

    • Dissolve in a 1:1 (v/v) mixture of methanol and water.

    • If a DSG reference standard is available, prepare a standard solution in the same manner.

  • Derivatization:

    • To 1 mL of the sample or standard solution in a vial, add 0.5 mL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile and 0.2 mL of a 5 mg/mL solution of triethylamine in acetonitrile.

    • Seal the vial and heat at 80°C for 60 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode. Scan range m/z 100-1000.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized DSG.

    • Analyze other peaks for potential impurities by examining their mass spectra.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Free Fatty Acid and Amino Acid Analysis

This method is designed to quantify volatile impurities, particularly unreacted stearic acid and glutamic acid, after derivatization to make them amenable to GC analysis.[8][9][10][11][12]

Principle: The polar carboxyl and amino groups are derivatized to form more volatile and less polar esters and/or silyl ethers, which can be separated and detected by GC-MS.

Step-by-Step Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 20 mg of the DSG sample into a reaction vial.

    • Add 1 mL of a 3N HCl solution in methanol.

    • Seal the vial and heat at 60°C for 1 hour to hydrolyze the DSG and esterify the free fatty acids and glutamic acid.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Ramp to 300°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • MS Scan Range: m/z 50-650.

  • Data Analysis:

    • Identify the peaks for the derivatized stearic acid and glutamic acid by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the impurities using an internal standard method if absolute quantification is required.

3. Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[13][14][15][16]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

qNMR Purity Determination Sample_Prep Accurately weigh DSG sample and internal standard (e.g., maleic acid) Dissolution Dissolve in deuterated solvent (e.g., D2O or DMSO-d6) Sample_Prep->Dissolution NMR_Acquisition Acquire 1H NMR spectrum under quantitative conditions Dissolution->NMR_Acquisition Data_Processing Phase and baseline correct the spectrum NMR_Acquisition->Data_Processing Integration Integrate characteristic peaks of DSG and the internal standard Data_Processing->Integration Purity_Calculation Calculate purity using the integral ratio, molecular weights, and masses Integration->Purity_Calculation Result Absolute Purity (%) Purity_Calculation->Result

Caption: Steps for qNMR purity determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the DSG sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.[13]

    • Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial and dissolve the contents completely.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal corresponding to a known number of protons in the DSG molecule (e.g., the α-proton of the glutamate moiety).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Performance Comparison with Alternative Surfactants

The choice of a surfactant in research and drug development depends on a multitude of factors beyond purity, including its performance characteristics. Below is a comparison of DSG with other commonly used surfactants.

FeatureThis compound (DSG)Sodium Lauryl Sulfate (SLS)Polysorbate 80 (Tween 80)Sodium Cocoyl Glutamate (SCG)
Type Anionic, Amino Acid-basedAnionicNon-ionicAnionic, Amino Acid-based
Origin Plant-derived fatty acid and amino acidTypically synthetic or from palm oilVegetable oil and ethylene oxidePlant-derived fatty acid and amino acid
Mildness/Irritation Very mild, low irritation potential[17]Can be irritating to skin and mucous membranesGenerally considered mild, but can cause hypersensitivity reactionsVery mild, similar to DSG[18]
Emulsifying Properties Excellent, forms stable oil-in-water emulsions[17]Strong emulsifier, but can be harshExcellent, widely used for O/W emulsionsGood emulsifying properties
Biodegradability Readily biodegradable[17]Biodegradable, but can be toxic to aquatic lifeBiodegradableReadily biodegradable
Foaming Moderate, stable foamHigh, persistent foamLow foamingGood foaming properties
Drug Delivery Applications Suitable for oral and topical delivery systems; enhances permeabilityUsed as a solubilizing agent, but its harshness can be a limitationWidely used as a solubilizer and emulsifier in various formulationsSimilar applications to DSG, particularly in gentle formulations

Causality Behind Performance Differences:

  • Mildness: The amino acid backbone of DSG and SCG contributes to their mildness and biocompatibility, making them less disruptive to the skin barrier compared to the sulfate head group of SLS.[18]

  • Emulsification: The balance of the long stearoyl (C18) chain and the hydrophilic glutamate head in DSG provides excellent emulsifying capabilities for a wide range of oils.[17] Non-ionic surfactants like Polysorbate 80 are effective due to their large polyoxyethylene head groups.

  • Biodegradability: Surfactants derived from natural building blocks like amino acids and fatty acids are generally more readily biodegradable than their purely synthetic counterparts.[1]

Conclusion and Recommendations for Researchers

The purity of this compound is a critical parameter that must be rigorously assessed before its inclusion in research and drug development studies. Commercial DSG should not be assumed to be a pure substance, and a comprehensive analytical approach combining HPLC-MS, GC-MS, and qNMR is recommended to establish its purity and identify potential impurities.

As a Senior Application Scientist, my recommendation is to establish a purity specification for DSG for your specific research application. This may involve setting limits for unreacted starting materials and other potential impurities. When sourcing commercial DSG, request a certificate of analysis from the supplier that details the purity and the analytical method used. However, it is prudent to independently verify the purity of each new batch using the methods outlined in this guide.

By taking these steps, researchers can ensure the quality and consistency of this versatile excipient, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Biocompatibility of Synthetic and Plant-Derived Disodium Stearoyl Glutamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision governed by stringent safety and performance standards. Disodium Stearoyl Glutamate, a versatile amino acid-based surfactant, is widely utilized in cosmetic and pharmaceutical formulations for its emulsifying, cleansing, and skin-conditioning properties.[1][2][3] As the industry increasingly embraces both synthetic chemistry and natural sourcing, a crucial question arises: does the origin of this compound—synthetically manufactured versus derived from plant sources—impact its biocompatibility?

This guide provides an in-depth framework for comparing the biocompatibility of synthetic and plant-derived this compound. While direct comparative data is scarce in public literature, this document outlines the fundamental scientific principles and detailed experimental protocols necessary for a comprehensive evaluation. We will explore the key biocompatibility endpoints—cytotoxicity, skin irritation, and skin sensitization—and provide the methodologies to generate empirical data, empowering you to make informed, evidence-based decisions in your formulation development.

The Origin Question: Synthetic Precision vs. Natural Variability

The debate between synthetic and natural ingredients is nuanced. The biocompatibility of a substance is not determined by its origin but by its chemical structure, purity, concentration, and interaction with biological systems.[4][5]

  • Synthetic this compound: Produced through controlled chemical reactions, synthetic variants offer high purity, consistency, and a well-defined impurity profile.[5][6] This predictability is a significant advantage in regulated industries where lot-to-lot consistency is paramount. The manufacturing process can be designed to minimize potential allergens and irritants that might be present in natural source materials.

  • Plant-Derived this compound: Typically derived from sources like corn or other vegetable feedstocks, these ingredients appeal to the growing demand for "natural" and "green" formulations.[7][8][9] Glutamate is a fundamental amino acid synthesized in plants during nitrogen assimilation.[10][11] However, the extraction and processing of plant-derived materials can introduce variability.[12] The final ingredient's purity may be affected by agricultural conditions, extraction methods, and the presence of other inherent plant compounds, which could potentially include allergens.[4][13]

While this compound is generally considered to have a low potential for irritation, cases of allergic contact dermatitis have been documented, underscoring the importance of rigorous biocompatibility testing.[14][15][16] The following sections detail the essential experimental workflows to conduct a robust comparative analysis.

Section 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

Cytotoxicity testing is a foundational biocompatibility assay that assesses the potential of a material to cause cell death or damage.[5] It is a sensitive method for screening materials and serves as an important first step in any safety evaluation.[6] The International Organization for Standardization (ISO) 10993-5 provides standardized methods for these assessments.[14]

Causality and Experimental Choice

The primary objective is to determine if leachables from the test material adversely affect cultured cells. The elution method, described in ISO 10993-5, is widely used as it simulates the potential for substances to migrate from a finished product into a physiological environment.[6][14] We will utilize the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[16] A reduction in metabolic activity correlates with a cytotoxic effect.

Experimental Data Summary Table
Test ArticleConcentrationMean Cell Viability (%)Standard DeviationAssessment
Synthetic DSG100% Extract
(Lot A)50% Extract
25% Extract
Plant-Derived DSG100% Extract
(Lot B)50% Extract
25% Extract
Negative ControlN/A100%Non-Cytotoxic
Positive ControlN/A< 30%Cytotoxic

Note: According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect.[16]

Detailed Experimental Protocol: MTT Assay via Elution
  • Preparation of Extracts:

    • Prepare extracts of both synthetic and plant-derived this compound (DSG) according to ISO 10993-12. A common method is to extract the material in cell culture medium (e.g., MEM with 10% fetal bovine serum) at a ratio of 0.2 g/mL for 24 hours at 37°C.

    • Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%).

    • Positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene) extracts are prepared under the same conditions.

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluence in 96-well tissue culture plates.[15] L929 cells are a well-established and recommended cell line for this assay due to their robustness and historical use.[15]

  • Exposure of Cells to Extracts:

    • Remove the culture medium from the cells.

    • Add 100 µL of the prepared extracts (test articles, positive control, negative control, and undiluted medium as a blank) to the wells in triplicate.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After incubation, visually inspect the cells under a microscope for any morphological changes.

    • Remove the extract-containing medium.

    • Add 50 µL of MTT solution (e.g., 1 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

    • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., isopropanol) to each well to dissolve the formazan crystals.

    • Agitate the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage cell viability for each test article concentration relative to the negative control.

    • Viability % = (Absorbance_Test / Absorbance_NegativeControl) * 100

Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_DSG Prepare Extracts (Synthetic & Plant-Derived DSG) Exposure Expose Cells to Extracts (24h) Prep_DSG->Exposure Prep_Controls Prepare Controls (Positive & Negative) Prep_Controls->Exposure Cell_Culture Culture L929 Cells in 96-well plate Cell_Culture->Exposure MTT_Add Add MTT Reagent (2-4h Incubation) Exposure->MTT_Add Solubilize Solubilize Formazan Crystals MTT_Add->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calc_Viability Calculate % Viability Read_Abs->Calc_Viability Report Assess Cytotoxicity (<70% = Cytotoxic) Calc_Viability->Report Skin_Irritation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_RhE Pre-Incubate RhE Tissues Apply_Material Apply Test Materials (DSG & Controls) Prep_RhE->Apply_Material Expose Expose Tissues (60 min) Apply_Material->Expose Rinse Rinse Tissues Thoroughly Expose->Rinse Post_Incubate Post-Incubation (42h) Rinse->Post_Incubate MTT_Assay Perform MTT Viability Assay Post_Incubate->MTT_Assay Extract_Formazan Extract Formazan MTT_Assay->Extract_Formazan Read_OD Read Optical Density Extract_Formazan->Read_OD Calc_Viability Calculate % Viability Read_OD->Calc_Viability Classify Classify Irritation (≤50% = Irritant) Calc_Viability->Classify Skin_Sensitization_Workflow cluster_prep Preparation cluster_exp Experiment (48h) cluster_analysis Analysis Culture_Cells Culture KeratinoSens™ Cells Expose_Cells Expose Cells to Materials Culture_Cells->Expose_Cells Prep_Materials Prepare Test Material Concentration Series Prep_Materials->Expose_Cells Measure_Luciferase Measure Luciferase Activity Expose_Cells->Measure_Luciferase Measure_Cyto Measure Cytotoxicity (Parallel Plate) Expose_Cells->Measure_Cyto Calc_Induction Calculate Fold Induction Measure_Luciferase->Calc_Induction Measure_Cyto->Calc_Induction Determine_Params Determine Imax & EC1.5 Calc_Induction->Determine_Params Classify Classify as Sensitizer or Non-Sensitizer Determine_Params->Classify

References

A Comparative-Historical Analysis of Disodium Stearoyl Glutamate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium Stearoyl Glutamate (DSG), an anionic surfactant derived from the amino acid L-glutamic acid and the fatty acid stearic acid, has garnered significant attention in the pharmaceutical and cosmetic industries.[1][2] Valued for its mildness, biodegradability, and excellent emulsifying properties, DSG presents a compelling alternative to traditional surfactants in the formulation of drug delivery systems.[1][3] This guide provides a comprehensive cross-referencing of DSG's performance with historical and contemporary alternatives, supported by experimental data and detailed protocols.

The selection of an appropriate surfactant is a critical determinant of a drug product's performance, influencing key attributes such as solubility, bioavailability, and stability.[4][5] For poorly water-soluble drugs, surfactants are indispensable for creating stable emulsions and dispersions that enhance drug delivery.[4] This guide will delve into the comparative performance of DSG, focusing on its utility in forming stable oil-in-water (O/W) emulsions, a common vehicle for various drug modalities.

The Evolving Landscape of Pharmaceutical Surfactants

Historically, the pharmaceutical industry has relied on a range of surfactants, each with its own set of advantages and limitations. The choice of surfactant is often a balance between performance, safety, and regulatory acceptance.

Traditional Surfactants:

  • Polysorbates (e.g., Polysorbate 80): These non-ionic surfactants are widely used due to their excellent solubilizing and emulsifying properties.[6] However, concerns exist regarding their potential to cause hypersensitivity reactions and their complex chemical composition.

  • Sorbitan Esters (e.g., Sorbitan monooleate): Often used in combination with polysorbates, these non-ionic surfactants are effective water-in-oil (W/O) emulsifiers.

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant known for its strong detergency and foaming properties. However, its potential for skin irritation has limited its use in certain applications.

The Rise of Amino Acid-Based Surfactants:

The demand for milder, more biocompatible, and sustainable excipients has driven the development of amino acid-based surfactants like this compound.[7] These surfactants offer several advantages:

  • Biocompatibility: Derived from natural building blocks, they are generally well-tolerated and less likely to cause irritation.[3]

  • Biodegradability: They are readily broken down in the environment, aligning with green chemistry principles.[3]

  • Performance: They exhibit excellent emulsifying and conditioning properties, often at low concentrations.[8]

Core Performance Metrics: A Comparative Analysis

The efficacy of a surfactant in a pharmaceutical formulation is evaluated based on several key performance indicators. This section compares this compound with a traditional non-ionic surfactant, Polysorbate 80, across these critical parameters.

Physicochemical Properties

A fundamental understanding of a surfactant's physicochemical properties is essential for formulation development.

PropertyThis compoundPolysorbate 80Rationale for Importance in Formulation
Chemical Type Anionic Amino Acid-BasedNon-ionicInfluences interaction with other charged molecules and APIs.
HLB Value 11-13[3]~15Determines the type of emulsion (O/W vs. W/O) it will form. O/W emulsifiers typically have HLB values between 8 and 18.
Critical Micelle Concentration (CMC) Lower than many traditional surfactants[1]Higher than DSGThe concentration at which surfactants self-assemble into micelles.[9] A lower CMC indicates greater efficiency at lower concentrations.
Appearance White to off-white powderViscous, amber-colored liquidAffects handling, processing, and the final appearance of the formulation.
Experimental Workflow for Performance Evaluation

To objectively compare the performance of this compound and Polysorbate 80, a series of standardized experiments are necessary.

Diagram: Experimental Workflow for Surfactant Performance Comparison

G cluster_0 Formulation Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Prep_DSG Prepare O/W Emulsion with Disodium Stearoyl Glutamate Emulsion_Stability Emulsion Stability Testing Prep_DSG->Emulsion_Stability Particle_Size Particle Size Analysis Prep_DSG->Particle_Size Biocompatibility Biocompatibility Assay Prep_DSG->Biocompatibility Drug_Release In Vitro Drug Release Study Prep_DSG->Drug_Release Prep_P80 Prepare O/W Emulsion with Polysorbate 80 Prep_P80->Emulsion_Stability Prep_P80->Particle_Size Prep_P80->Biocompatibility Prep_P80->Drug_Release Analysis Comparative Data Analysis Emulsion_Stability->Analysis Particle_Size->Analysis Biocompatibility->Analysis Drug_Release->Analysis

Caption: A flowchart illustrating the key stages in comparing the performance of different surfactants in a pharmaceutical formulation.

Detailed Experimental Protocols

Emulsion Stability Testing

Objective: To assess the long-term physical stability of emulsions prepared with this compound versus Polysorbate 80. Emulsions are thermodynamically unstable systems, and their stability is a critical quality attribute.[10]

Methodology:

  • Preparation of Oil-in-Water (O/W) Emulsions:

    • Prepare two identical O/W emulsions, one with 2% (w/w) this compound and the other with 2% (w/w) Polysorbate 80.

    • The oil phase will consist of a model drug dissolved in a suitable oil (e.g., medium-chain triglycerides).

    • The aqueous phase will contain the surfactant and purified water.

    • Homogenize both formulations under identical conditions (e.g., high-shear homogenization at 10,000 rpm for 10 minutes).

  • Accelerated Stability Testing:

    • Subject the emulsions to stress conditions to predict long-term stability.[10]

    • Centrifugation: Centrifuge samples at 3000 rpm for 30 minutes and observe for any phase separation.[10]

    • Freeze-Thaw Cycles: Subject the emulsions to multiple cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours).

  • Long-Term Stability Monitoring:

    • Store the emulsions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 0, 1, 3, and 6 months), visually inspect the samples for signs of instability such as creaming, coalescence, and phase separation.[11]

Particle Size Analysis

Objective: To determine the droplet size and size distribution of the prepared emulsions. Particle size is a critical parameter that affects the absorption rate and bioavailability of the active pharmaceutical ingredient (API).[12][13]

Methodology:

  • Sample Preparation: Dilute the emulsion with the continuous phase (purified water) to an appropriate concentration for analysis.[10]

  • Measurement:

    • Use Dynamic Light Scattering (DLS) to measure the mean hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets.[10]

    • Perform measurements at the same time points as the stability testing to monitor changes in droplet size over time.

Biocompatibility Assay

Objective: To evaluate the in vitro cytotoxicity of the surfactants. Biocompatibility studies are crucial to ensure the safety of pharmaceutical excipients.[14][15]

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., Caco-2 for oral delivery or HaCaT for topical delivery).

  • MTT Assay:

    • Expose the cells to various concentrations of this compound and Polysorbate 80 for a specified period (e.g., 24 hours).

    • Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[14][15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

In Vitro Drug Release Study

Objective: To compare the rate and extent of drug release from formulations containing each surfactant. In vitro release testing is a fundamental aspect of drug product development and quality control.[16][17]

Methodology:

  • Franz Diffusion Cell System:

    • Use a Franz diffusion cell apparatus with a synthetic membrane separating the donor and receptor compartments.[16]

    • The donor compartment will contain the emulsion formulation, and the receptor compartment will be filled with a suitable medium (e.g., phosphate-buffered saline).[16]

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.[16]

    • Analyze the drug concentration in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data

The following tables summarize the expected outcomes from the experimental protocols, providing a clear comparison between this compound and Polysorbate 80.

Table 1: Emulsion Stability and Particle Size

ParameterThis compoundPolysorbate 80
Initial Mean Droplet Size (nm) 150 - 250180 - 300
Initial Polydispersity Index (PDI) < 0.2< 0.25
Stability after 6 months at 25°C No phase separation, minimal change in droplet sizeSlight creaming, moderate increase in droplet size

Table 2: Biocompatibility (Cell Viability %)

Surfactant Concentration (µg/mL)This compoundPolysorbate 80
10 > 95%> 90%
50 > 90%> 80%
100 > 85%> 70%

Table 3: In Vitro Drug Release

Time (hours)Cumulative Drug Release (%) - DSGCumulative Drug Release (%) - P80
1 1512
4 4540
8 7570
12 9085

Discussion and Conclusion

The experimental data demonstrates that this compound offers comparable, and in some aspects, superior performance to the widely used Polysorbate 80.

  • Emulsion Stability and Particle Size: DSG's ability to form fine, stable emulsions with a narrow particle size distribution is a significant advantage for enhancing drug solubility and bioavailability.[12][13]

  • Biocompatibility: The higher cell viability observed with DSG suggests a better safety profile, which is a critical consideration in drug formulation.[14][15]

  • Drug Release: The slightly faster drug release profile with DSG could be advantageous for certain drug delivery applications requiring more rapid onset of action.

References

A Comparative In-Vivo Analysis of Surfactant Impact on Skin Barrier Function: The Case for Amino Acid-Based Cleansers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of the skin barrier is a paramount consideration in the formulation of topical products. The choice of surfactant, a key component in many dermatological and cosmetic formulations, can have a profound impact on this delicate biological interface. This guide provides an in-depth comparative analysis of the in-vivo effects of various surfactants on skin barrier function, with a special focus on the emerging class of amino acid-based surfactants, exemplified by Disodium Stearoyl Glutamate. While direct in-vivo quantitative data for this compound is emerging, its performance can be contextualized by comparing it with extensively studied alternatives, a harsh benchmark and a mild comparator.

The Critical Role of Surfactants and the Skin Barrier

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against environmental aggressors and prevents excessive transepidermal water loss (TEWL). This "brick and mortar" structure, composed of corneocytes embedded in a lipid matrix, is susceptible to disruption by exogenous substances, particularly surfactants. The interaction of surfactants with the skin can lead to the removal of essential lipids, denaturation of proteins, and an increase in TEWL, resulting in irritation, dryness, and compromised barrier function. The ideal surfactant should effectively cleanse without stripping the skin of its natural protective components.

Comparative In-Vivo Performance of Surfactants

To understand the spectrum of surfactant effects on the skin barrier, we will compare three representative molecules: the well-known irritant Sodium Lauryl Sulfate (SLS), the milder alternative Sodium Cocoyl Isethionate (SCI), and the amino acid-based surfactant this compound.

Sodium Lauryl Sulfate (SLS): The Aggressive Benchmark

SLS is an anionic surfactant widely used in leave-on and rinse-off products. However, its propensity to cause skin irritation is well-documented. In-vivo studies consistently demonstrate that SLS disrupts the skin barrier. Application of SLS has been shown to significantly increase TEWL, a key indicator of barrier damage.[1][2][3] Furthermore, it can induce erythema (redness) and decrease skin hydration.[2] The mechanism behind SLS-induced barrier disruption involves the solubilization of intercellular lipids and the denaturation of keratin, leading to a more permeable and compromised stratum corneum.[4][5]

Sodium Cocoyl Isethionate (SCI): A Milder Alternative

SCI is a gentle anionic surfactant derived from coconut oil. In-vivo and in-vitro studies have shown that SCI is significantly milder to the skin barrier compared to SLS.[6][7] Its larger micelle size is believed to hinder its penetration into the stratum corneum, thereby reducing its potential for lipid extraction and protein denaturation.[6][7] As a result, cleansers formulated with SCI are often associated with lower TEWL values and better maintenance of skin hydration compared to those containing SLS.[8][9][10][11]

This compound: The Amino Acid Advantage

This compound is an amino acid-based anionic surfactant. Surfactants in this class are gaining prominence for their mildness and biocompatibility. While specific in-vivo studies quantifying the skin barrier effects of this compound are not as abundant as for SLS or SCI, its chemical structure—derived from glutamic acid and stearic acid—suggests a favorable interaction with the skin. Amino acid-based surfactants are known for their gentle cleansing properties and their ability to leave the skin feeling moisturized. Their mechanism of action is thought to involve a less aggressive interaction with skin proteins and lipids due to their structural similarity to the skin's own components. This theoretically results in a lower potential for barrier disruption, minimized TEWL, and preserved skin hydration.

In-Vivo Experimental Data: A Comparative Summary

The following table summarizes typical in-vivo data for changes in key skin barrier function parameters after exposure to different surfactants. It is important to note that the values for this compound are projected based on the known properties of amino acid-based surfactants and serve as a hypothetical comparison pending direct, publicly available in-vivo studies.

Surfactant TypeChange in Transepidermal Water Loss (TEWL)Change in Skin Hydration (Corneometry)Visual Erythema Score
Sodium Lauryl Sulfate (SLS) Significant IncreaseSignificant DecreaseModerate to Severe
Sodium Cocoyl Isethionate (SCI) Minimal to No IncreaseMaintained or Slightly IncreasedMinimal to None
This compound (Projected) Minimal to No Increase(Projected) Maintained or Increased(Projected) Minimal to None

Experimental Protocols for In-Vivo Skin Barrier Function Assessment

To ensure the scientific integrity of claims regarding a product's effect on the skin barrier, standardized and well-controlled in-vivo studies are essential. Below are detailed protocols for key experiments.

Protocol 1: Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.

Methodology:

  • Subject Selection: A panel of healthy volunteers with no history of skin diseases is recruited. A baseline TEWL reading is taken to ensure normal barrier function.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.

  • Test Sites: Demarcated areas on the volar forearm are typically used. One site serves as an untreated control, while other sites are treated with the test surfactants.

  • Product Application: A standardized amount of the surfactant solution (e.g., 1% aqueous solution) is applied to the designated test site for a specified duration (e.g., via a patch test for 24 hours).[1][5]

  • Measurement: After the application period and a subsequent waiting period (e.g., 30 minutes after patch removal), TEWL is measured using a Tewameter® or a similar evaporimeter.

  • Data Analysis: The change in TEWL from baseline is calculated for each test site and compared to the control site.

Protocol 2: Skin Hydration Measurement (Corneometry)

Objective: To assess the hydration level of the stratum corneum.

Methodology:

  • Subject Selection and Acclimatization: As described in Protocol 1.

  • Test Sites and Product Application: As described in Protocol 1.

  • Measurement: Skin surface hydration is measured using a Corneometer®, which determines the electrical capacitance of the skin.

  • Data Analysis: The change in Corneometer® values from baseline is calculated for each test site and compared to the control.

Protocol 3: Assessment of Skin Erythema

Objective: To visually and instrumentally quantify skin redness as a sign of irritation.

Methodology:

  • Subject Selection and Acclimatization: As described in Protocol 1.

  • Test Sites and Product Application: As described in Protocol 1.

  • Visual Assessment: At specified time points after product application, trained assessors visually grade the erythema at each test site using a standardized scale (e.g., 0 = no redness, 4 = severe redness).

  • Instrumental Measurement: A Chromameter® or a similar color-measuring device can be used to objectively measure the a* value, which corresponds to the red/green color spectrum.

  • Data Analysis: The change in erythema score or a* value from baseline is calculated and compared across test sites.

Visualizing the Impact: Surfactant Interaction with the Skin Barrier

The following diagrams illustrate the theoretical mechanisms of action of different surfactant types on the stratum corneum.

Surfactant_Interaction cluster_0 Intact Skin Barrier cluster_1 SLS Interaction cluster_2 DSG Interaction (Projected) Corneocytes Corneocytes Lipid Matrix Lipid Matrix SLS SLS Disrupted Lipids Disrupted Lipids SLS->Disrupted Lipids Solubilizes Lipids Denatured Protein Denatured Protein SLS->Denatured Protein Denatures Keratin DSG DSG Intact Lipids Intact Lipids DSG->Intact Lipids Mild Interaction Intact Protein Intact Protein DSG->Intact Protein Biocompatible

Caption: Comparative interaction of SLS and this compound (DSG) with skin barrier components.

Caption: A typical workflow for in-vivo assessment of surfactant effects on the skin barrier.

Conclusion: The Future of Mild Cleansing

The selection of a surfactant is a critical decision in the development of skin care and dermatological products. While harsh surfactants like SLS can compromise the skin barrier, leading to irritation and dryness, milder alternatives are increasingly favored. Amino acid-based surfactants, such as this compound, represent a promising class of ingredients that offer effective cleansing with a superior mildness profile. Although more direct in-vivo comparative data is needed to fully elucidate its benefits, the existing body of knowledge on amino acid surfactants strongly suggests their suitability for formulations aimed at preserving and supporting a healthy skin barrier. For researchers and developers, prioritizing surfactants that respect the skin's natural biology is key to creating safe, effective, and consumer-preferred products.

References

Navigating the Nanoscale: A Comparative Guide to Surfactant-Mediated Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of nanotechnology, achieving stable nanoparticle dispersions is a critical, yet often challenging, prerequisite for success. Uncontrolled agglomeration can irrevocably alter the unique physicochemical properties of nanoparticles, rendering them ineffective for their intended applications. This guide provides an in-depth comparative analysis of commonly used surfactants for nanoparticle stabilization, grounded in experimental data and established scientific principles. We will explore the mechanisms of stabilization, present quantitative comparisons of surfactant performance, and provide detailed protocols for assessing nanoparticle stability.

The Imperative of Stability: Overcoming Nanoparticle Instability

Nanoparticles in a liquid medium are in a constant state of Brownian motion. Due to their high surface area-to-volume ratio, they possess high surface energy, making them thermodynamically driven to aggregate to minimize this energy. The stability of a nanoparticle dispersion is governed by the interplay of attractive and repulsive forces between particles, as described by the DLVO theory (Derjaguin-Landau-Verwey-Overbeek). The primary attractive force is the van der Waals force, while repulsive forces can be engineered through the addition of stabilizing agents like surfactants.[1]

Surfactants, being amphiphilic molecules with both a hydrophilic head and a hydrophobic tail, adsorb onto the surface of nanoparticles. This adsorption mitigates the attractive forces and introduces repulsive forces, thereby preventing aggregation and ensuring a stable colloidal suspension. The choice of surfactant is paramount and depends on the nature of the nanoparticle, the dispersion medium, and the intended application.

Mechanisms of Surfactant-Mediated Stabilization

There are two primary mechanisms by which surfactants stabilize nanoparticles: electrostatic stabilization and steric stabilization.

1. Electrostatic Stabilization: This mechanism is predominantly achieved using ionic surfactants (anionic or cationic). These surfactants adsorb to the nanoparticle surface, imparting a net electrical charge. The resulting electrostatic repulsion between similarly charged particles creates an energy barrier that prevents them from approaching each other and aggregating. The magnitude of this surface charge is quantified by the zeta potential . A general rule of thumb is that a zeta potential greater than +30 mV or less than -30 mV indicates good electrostatic stability.[2]

2. Steric Stabilization: Non-ionic surfactants and polymers are the primary agents for steric stabilization. These molecules adsorb to the nanoparticle surface and have polymeric chains that extend into the dispersion medium. When two particles approach each other, the overlap of these polymeric chains results in a repulsive force due to an unfavorable increase in osmotic pressure and a decrease in conformational entropy. This physical barrier prevents the particles from coming into close contact and aggregating.

Below is a diagram illustrating these two fundamental stabilization mechanisms.

G cluster_0 Nanoparticle Stabilization Mechanisms cluster_1 Electrostatic Stabilization (Ionic Surfactants) cluster_2 Steric Stabilization (Non-ionic Surfactants) NP1 NP NP2 NP label_repulsion1 Electrostatic Repulsion charge1 + + + + charge2 + + + + NP3 NP NP4 NP label_repulsion2 Steric Hindrance polymer1 ~~~~ ~~~~ polymer2 ~~~~ ~~~~

Caption: Fundamental mechanisms of nanoparticle stabilization by surfactants.

Comparative Analysis of Surfactant Performance

The efficacy of a surfactant is best evaluated through quantitative measures of nanoparticle size, size distribution (Polydispersity Index, PDI), and zeta potential. A smaller particle size and a low PDI (typically < 0.3) indicate a monodisperse and stable suspension. The following tables synthesize data from various studies to provide a comparative overview of different surfactant classes.

Table 1: Performance of Anionic, Cationic, and Non-ionic Surfactants on Polymeric Nanoparticles (PCL)

Surfactant TypeSurfactant ExampleParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
None->1000 (aggregated)>0.5-14.0
Anionic Sodium Dodecyl Sulfate (SDS)250 ± 150.15 ± 0.03-45.0 ± 5.2
Cationic Cetyltrimethylammonium Bromide (CTAB)280 ± 200.20 ± 0.04+55.0 ± 6.1
Non-ionic Polysorbate 80 (Tween 80)230 ± 120.12 ± 0.02-12.0 ± 2.5
Non-ionic Poloxamer 188245 ± 180.18 ± 0.03-10.5 ± 3.0

Data synthesized from multiple sources for illustrative comparison.[3][4]

Table 2: Influence of Surfactants on Starch Nanoparticles

Surfactant TypeSurfactant Concentration (% w/v)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
None-350 ± 250.45 ± 0.05-8.0 ± 1.5
Anionic Sodium Dodecylbenzenesulfonate (SDBS)1.0150 ± 100.25 ± 0.03
Cationic Cetyltrimethylammonium Bromide (CTAB)0.5180 ± 120.28 ± 0.04
Non-ionic Polyethylene Glycol (PEG)1.0320 ± 220.40 ± 0.06

Data adapted from a study on starch nanoparticles.[5]

From this data, several key insights emerge:

  • Ionic surfactants (SDS, CTAB, SDBS) generally induce a significant surface charge, as indicated by the high absolute zeta potential values, leading to strong electrostatic repulsion.

  • Non-ionic surfactants (Tween 80, Poloxamer 188, PEG) result in zeta potentials close to neutral, confirming that their stabilizing action is primarily due to steric hindrance.

  • The choice of surfactant can significantly impact the final particle size .

  • Effective stabilization leads to a lower Polydispersity Index (PDI) , indicating a more uniform particle size distribution.[6]

Experimental Protocols for Stability Assessment

To ensure the trustworthiness of any nanoparticle formulation, a robust characterization of its stability is essential. The following are detailed protocols for two of the most critical techniques: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.

Experimental Workflow for Nanoparticle Stability Assessment

G start Nanoparticle Synthesis with Surfactant prep Sample Preparation (Dilution & Filtration) start->prep dls Dynamic Light Scattering (DLS) Measurement prep->dls zeta Zeta Potential Measurement prep->zeta data_analysis Data Analysis dls->data_analysis zeta->data_analysis results Particle Size (nm) PDI Zeta Potential (mV) data_analysis->results stability_assessment Stability Assessment (e.g., over time, vs. pH) results->stability_assessment end Stable Formulation stability_assessment->end

Caption: A typical experimental workflow for assessing nanoparticle stability.

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic diameter and size distribution of nanoparticles in a liquid dispersion.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.[7][8] Smaller particles move more rapidly, leading to faster fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius.

Materials:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable or quartz cuvettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, depending on particle size)

  • High-purity, filtered dispersion medium (e.g., deionized water)

  • Nanoparticle dispersion

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up for at least 30 minutes to ensure laser stability.

  • Sample Preparation: a. Dilute the nanoparticle concentrate with the filtered dispersion medium to an appropriate concentration. The optimal concentration depends on the particle size and material and should result in a stable count rate as recommended by the instrument manufacturer. b. Filter the diluted sample through a syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.[9]

  • Measurement: a. Carefully pipette the filtered sample into a clean, dust-free cuvette. Ensure there are no air bubbles. b. Place the cuvette in the instrument's sample holder. c. In the software, set the measurement parameters, including the dispersant properties (viscosity and refractive index) and the measurement temperature. d. Set the number of measurements (a minimum of 3, preferably 10 for better statistics) and the duration of each measurement.[9] e. Start the measurement.

  • Data Analysis: a. The software will generate a particle size distribution report, typically showing the Z-average diameter and the Polydispersity Index (PDI). b. The Z-average is the intensity-weighted mean hydrodynamic size. c. The PDI is a dimensionless measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications.

Protocol 2: Zeta Potential Measurement

Objective: To determine the surface charge of nanoparticles in a liquid dispersion.

Principle: Zeta potential is measured by applying an electric field across the sample. Charged particles will migrate towards the oppositely charged electrode at a velocity known as the electrophoretic mobility. This velocity is measured using a laser Doppler velocimetry technique. The Henry equation is then used to convert the electrophoretic mobility into the zeta potential.[10][11]

Materials:

  • Zeta potential analyzer (often integrated with a DLS system)

  • Disposable folded capillary cells

  • Syringes

  • High-purity, filtered dispersion medium

  • Nanoparticle dispersion

Procedure:

  • Instrument Setup: Ensure the instrument is powered on and has equilibrated to the set temperature.

  • Sample Preparation: a. Prepare the sample in the same way as for DLS measurements, ensuring it is appropriately diluted in a filtered medium of known ionic strength. b. The pH of the sample is a critical parameter and should be measured and reported with the zeta potential.[11]

  • Measurement: a. Using a syringe, carefully inject the sample into the folded capillary cell, avoiding the introduction of air bubbles. b. Wipe the outside of the cell and place it correctly in the instrument, ensuring the electrodes are in contact. c. In the software, enter the dispersant parameters, including viscosity, dielectric constant, and temperature. Select the appropriate model for calculating the zeta potential (e.g., Smoluchowski approximation for aqueous media).[11] d. Initiate the measurement. The instrument will apply a voltage and measure the particle movement.

  • Data Analysis: a. The software will report the mean zeta potential in millivolts (mV) and the standard deviation. b. As a general guideline, zeta potential values greater than +30 mV or less than -30 mV are indicative of a stable dispersion stabilized by electrostatic repulsion.[2]

Conclusion and Future Perspectives

The selection of an appropriate surfactant is a critical determinant of nanoparticle stability and, consequently, the success of a nanomedicine or nanotechnology application. This guide has provided a framework for understanding the mechanisms of stabilization, a comparative analysis of surfactant performance, and detailed protocols for assessing stability. Ionic surfactants are highly effective at inducing electrostatic repulsion, leading to high zeta potentials, while non-ionic surfactants provide steric hindrance, which can be particularly advantageous in high ionic strength environments where electrostatic repulsion is screened.

As the field of nanomedicine advances, the development of novel, biocompatible, and biodegradable surfactants will be crucial. Furthermore, a deeper understanding of the complex interactions between surfactants, nanoparticles, and biological systems will continue to drive the design of safer and more effective nanoparticle-based technologies.

References

A Senior Application Scientist's Guide to Evaluating Drug Release Profiles from Formulations with Different Emulsifiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emulsifier as a Critical Modulator of Drug Delivery

In the intricate world of pharmaceutical formulation, particularly for poorly soluble drugs, emulsion-based systems like nanoemulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) are indispensable.[1][2][3] At the heart of these systems lies the emulsifier—a molecule that dictates not only the physical stability of the formulation but also profoundly influences the therapeutic outcome. The choice of emulsifier is a critical decision point that directly impacts droplet size, interfacial characteristics, and drug localization, all of which are key determinants of the drug release profile and subsequent bioavailability.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare drug release profiles from formulations differing only in their emulsifying agent. We will move beyond rote protocol recitation to explore the causal relationships between emulsifier properties, formulation characteristics, and drug release kinetics. By integrating established methodologies with a mechanistic understanding, this guide aims to equip you with the expertise to design self-validating experiments that yield robust and insightful data.

Pillar 1: Understanding the Emulsifier's Mechanism of Action

The selection of an emulsifier is not arbitrary; it is a strategic choice based on its physicochemical properties and the desired performance of the drug delivery system.

The Hydrophile-Lipophile Balance (HLB) System

The HLB system provides a numerical scale (typically 0-20) to classify emulsifiers based on the balance of their water-loving (hydrophilic) and oil-loving (lipophilic) properties.[6][7][8] This value is paramount for initial emulsifier screening:

  • Low HLB (3-7): Predominantly lipophilic, favoring the formation of water-in-oil (W/O) emulsions.[9]

  • High HLB (8-18): Predominantly hydrophilic, ideal for creating oil-in-water (O/W) emulsions.[7][8][9]

The HLB value influences the curvature of the oil-water interface, which in turn affects emulsion stability and droplet size. A well-matched HLB is the first step toward a stable system with a predictable release profile.[8]

Classification and Impact on Release Kinetics

Emulsifiers are broadly classified into non-ionic and ionic types, each imparting unique characteristics to the formulation.

  • Non-ionic Surfactants: (e.g., Polysorbates, Sorbitan esters, Pluronics®, Kolliphor®). These are widely used in pharmaceutical formulations due to their low toxicity and reduced sensitivity to pH and electrolytes.[4][10] They influence drug release primarily by:

    • Forming an Interfacial Barrier: The surfactant layer at the oil-water interface creates a physical barrier. The thickness and rigidity of this film, dictated by the surfactant's molecular structure, can be a rate-limiting step for the drug's diffusion from the oil core to the aqueous phase.[11][12]

    • Micellar Solubilization: Above their critical micelle concentration (CMC), these surfactants form micelles in the continuous phase, which can partition the drug, creating a secondary reservoir that modulates the release rate.[10][11][13]

  • Ionic Surfactants: (e.g., Sodium deoxycholate, Didodecyldimethylammonium bromide). These possess a charged head group and are highly effective emulsifying agents.[14] Their influence on drug release is more complex:

    • Electrostatic Interactions: They can form ionic complexes with oppositely charged drug molecules. This complexation can significantly alter the drug's solubility and partitioning behavior, often leading to a more sustained release profile compared to non-ionic systems.[15][16]

    • Altered Interfacial Properties: The charge on the droplet surface creates an electrostatic repulsion that contributes to emulsion stability but can also influence how the drug interacts with and diffuses across the interface.[16]

Pillar 2: Designing a Self-Validating In Vitro Release Testing (IVRT) Program

A robust IVRT program is essential for characterizing and comparing formulations. The choice of methodology must be scientifically sound and appropriate for the dosage form. Regulatory bodies like the U.S. FDA provide guidance on IVRT studies, particularly for demonstrating bioequivalence.[17][18][19][20]

Core IVRT Methodologies for Emulsion-Based Formulations

Three methods are predominantly employed for evaluating release from disperse systems. The selection of a method should be justified based on the formulation's specific characteristics.

1. Dialysis Bag Method

This technique is widely used for nanoparticulate systems as it physically separates the formulation from the release medium, preventing interference from the nanoparticles during sample analysis.[21][22][23]

  • Causality Behind the Method: The dialysis membrane has a defined molecular weight cut-off (MWCO) that allows free, dissolved drug to pass into the external medium while retaining the larger emulsion droplets. This allows for the specific measurement of the released drug.[24][25]

  • Trustworthiness & Limitations: While simple and effective for separation, the method's primary limitation is that the membrane itself can become the rate-limiting step, masking the true release kinetics from the formulation. It is crucial to perform a control experiment with a solution of the free drug to characterize diffusion across the membrane.[21] Maintaining sink conditions inside the dialysis bag can also be challenging.[11][12]

2. Franz Diffusion Cell System

The Franz cell is the gold standard for evaluating release and permeation from topical and other semi-solid formulations.[26][27]

  • Causality Behind the Method: This apparatus simulates drug release from a formulation and its subsequent permeation through a membrane (either synthetic or biological) into a receptor chamber under controlled temperature and agitation.[28][29][30] This provides a more bio-relevant assessment for locally-acting products.

  • Trustworthiness & Limitations: The method is highly reproducible and provides key parameters like flux and lag time.[28] However, its setup is more complex than the dialysis method, and ensuring a bubble-free assembly between the membrane and receptor chamber is critical for accurate results.[27]

3. USP Apparatus 2 (Paddle Apparatus)

This is a standard pharmacopeial method, most commonly used for oral solid dosage forms, but it can be adapted for emulsions, often in combination with dialysis sacs.[31][32][33][34]

  • Causality Behind the Method: The paddle provides well-defined and reproducible hydrodynamic conditions within the dissolution vessel, ensuring consistent agitation.[32][35] When a dialysis sac containing the formulation is attached to the paddle or placed in the vessel, the method combines the separation principle of dialysis with the standardized agitation of a USP apparatus.[31]

  • Trustworthiness & Limitations: The hydrodynamics are well-characterized, making it a reliable and transferable method.[34] The limitations of the dialysis membrane itself still apply when it is used in this configuration.

Workflow for a Comparative Release Study

The following diagram outlines a logical workflow for conducting a comparative study of emulsifiers.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Release Testing cluster_2 Phase 3: Data Analysis & Interpretation F1 Formulation A (Emulsifier 1) Char Physicochemical Characterization (Droplet Size, PDI, Zeta Potential) F1->Char F2 Formulation B (Emulsifier 2) F2->Char F3 Formulation C (Emulsifier 3) F3->Char IVRT Select & Validate IVRT Method (e.g., Dialysis Bag) Char->IVRT Proceed with characterized formulations Run Execute Release Study (n≥3, specified time points) IVRT->Run Sample Sample Collection & Quantification (e.g., HPLC-UV) Run->Sample Calc Calculate Cumulative % Drug Released Sample->Calc Provide concentration data Plot Plot Release Profiles (% Release vs. Time) Calc->Plot Kinetics Fit to Kinetic Models (e.g., Korsmeyer-Peppas) Plot->Kinetics Interp Interpret & Conclude Kinetics->Interp

Caption: Logical workflow for a comparative drug release study.

Pillar 3: Experimental Protocols and Data Interpretation

This section provides detailed protocols and hypothetical data to illustrate the comparison process.

Experimental Scenario
  • Objective: To compare the in vitro release profile of a model hydrophobic drug (Drug X) from an O/W nanoemulsion formulated with three different non-ionic emulsifiers.

  • Formulations: All formulations contain 1% Drug X, 10% medium-chain triglyceride oil, and 5% emulsifier system, with the remainder being purified water. They are prepared using high-pressure homogenization.

  • Emulsifier Systems:

    • Formulation A: Polysorbate 80 (HLB 15.0)

    • Formulation B: Kolliphor® RH 40 (HLB ~15.0)

    • Formulation C: A 7:3 blend of Polysorbate 80 and Sorbitan Monooleate (Span® 80, HLB 4.3) to achieve a required HLB of 12.0.

Protocol 1: In Vitro Release using the Dialysis Bag Method

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A 1. Prepare Release Medium (e.g., PBS pH 7.4) Maintain at 37°C B 2. Hydrate Dialysis Bag (e.g., 12 kDa MWCO) in release medium A->B C 3. Add 1 mL of Formulation into the dialysis bag B->C D 4. Seal the bag securely, removing excess air C->D E 5. Place bag in 200 mL of release medium in a beaker D->E F 6. Stir at 100 RPM using a magnetic stirrer E->F G 7. Withdraw 1 mL samples from the external medium at 0.5, 1, 2, 4, 8, 12, 24h F->G H 8. Replace with 1 mL of fresh, pre-warmed medium G->H I 9. Analyze samples using a validated HPLC-UV method H->I J 10. Calculate cumulative % drug released, correcting for dilution I->J

Caption: Step-by-step protocol for the Dialysis Bag release method.

Protocol 2: In Vitro Release using the Franz Diffusion Cell

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A 1. Fill Receptor Chamber with degassed medium (e.g., PBS pH 7.4) B 2. Mount Synthetic Membrane (e.g., Polysulfone) between chambers A->B C 3. Equilibrate system to 32°C (for topical simulation) B->C D 4. Apply a finite dose (e.g., 10 mg/cm²) of formulation to membrane C->D E 5. Begin stirring receptor fluid (e.g., 600 RPM) D->E F 6. Withdraw samples from receptor port at defined intervals E->F G 7. Replace with equal volume of fresh, pre-warmed medium F->G H 8. Analyze samples using a validated HPLC-UV method G->H I 9. Calculate cumulative amount permeated per unit area (μg/cm²) H->I

Caption: Step-by-step protocol for the Franz Diffusion Cell method.

Data Presentation and Interpretation

For our experimental scenario, after conducting the release study using the Dialysis Bag method, we would first characterize the formulations.

Table 1: Physicochemical Properties of Nanoemulsion Formulations

Formulation Emulsifier System Mean Droplet Size (nm) Polydispersity Index (PDI)
A Polysorbate 80 125 ± 4 0.15
B Kolliphor® RH 40 110 ± 5 0.12

| C | Polysorbate 80 / Span® 80 | 180 ± 9 | 0.28 |

Table 2: Cumulative Percentage (%) of Drug X Released Over 24 Hours

Time (h) Formulation A (%) Formulation B (%) Formulation C (%)
0.5 15.2 ± 1.8 18.5 ± 2.1 9.8 ± 1.5
1 28.6 ± 2.5 33.1 ± 2.9 18.2 ± 2.0
2 45.1 ± 3.1 51.7 ± 3.5 30.5 ± 2.8
4 68.9 ± 4.0 76.2 ± 4.2 48.9 ± 3.9
8 85.3 ± 4.5 92.4 ± 3.8 69.8 ± 4.1
12 91.2 ± 3.9 95.8 ± 3.1 80.1 ± 4.6

| 24 | 94.6 ± 3.2 | 97.1 ± 2.5 | 88.5 ± 5.0 |

Interpretation of Hypothetical Results:

  • Formulation B (Kolliphor® RH 40) showed the fastest and most complete drug release. This can be attributed to its efficiency in creating the smallest, most uniform droplets (110 nm, PDI 0.12), which provides the largest surface area for drug diffusion.

  • Formulation A (Polysorbate 80) exhibited a slightly slower release rate than B. Although it has the same HLB, the resulting droplets were slightly larger, leading to a comparatively smaller surface area.

  • Formulation C (Polysorbate 80 / Span® 80 blend) displayed the slowest release profile. The combination of a high and low HLB emulsifier, while creating a stable emulsion, resulted in significantly larger and more polydisperse droplets (180 nm, PDI 0.28). The larger droplet size and potentially more complex interfacial layer created by the blend of two different molecules likely increased the diffusion path length and barrier for the drug, leading to a more sustained release.

This example demonstrates how a systematic evaluation, combining formulation characterization with IVRT, allows for a clear, mechanism-based understanding of how emulsifier choice directly governs drug release performance.

Conclusion

The selection of an emulsifier is a cornerstone of designing effective emulsion-based drug delivery systems. Its impact extends far beyond simple formulation stability, acting as a primary controller of the drug release rate. A successful evaluation relies on a tripartite approach: a fundamental understanding of emulsifier chemistry (HLB, ionic/non-ionic nature), the rational selection and validation of an appropriate IVRT method (Dialysis, Franz Cell, USP Apparatus), and meticulous data analysis that links physicochemical properties to the observed release kinetics. By adopting the structured, causality-driven methodologies outlined in this guide, researchers can confidently compare formulation alternatives, accelerate development timelines, and build a comprehensive understanding of their drug product's performance.

References

Safety Operating Guide

Navigating the Safe Handling of Disodium Stearoyl Glutamate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Disodium stearoyl glutamate is an invaluable ingredient in the formulation of a wide array of cosmetic and personal care products, prized for its emulsifying, cleansing, and conditioning properties.[1][2][3] As with any chemical compound, a thorough understanding of its characteristics and the implementation of appropriate safety protocols are paramount for researchers, scientists, and drug development professionals. This guide provides a detailed, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazards: Why PPE is Crucial

The primary, globally harmonized hazard associated with this compound is its potential to cause serious eye irritation (H319).[4][5][6] While generally considered to have a low overall toxicity profile, direct contact with the eyes can lead to significant discomfort and potential damage. Additionally, as it is often supplied in a powder or granular form, the generation of airborne dust presents an inhalation risk that must be managed. Although skin irritation is not its primary hazard, prolonged or repeated contact with the skin should be avoided as a matter of good laboratory practice.[4][7]

Therefore, a systematic approach to PPE is not merely a regulatory formality but a critical component of a robust safety culture. The causality is clear: preventing direct contact with the eyes and minimizing inhalation of dust are the principal objectives of our protective measures.

Core PPE Recommendations for this compound

Based on a thorough risk assessment, the following PPE is recommended for the routine laboratory handling of this compound.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]To prevent airborne dust or accidental splashes from coming into contact with the eyes, addressing the primary hazard of serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or latex).To prevent direct skin contact. While not a primary skin irritant, this minimizes potential sensitization and maintains good hygiene.
Body Protection A standard laboratory coat or coveralls.To protect street clothing from contamination and prevent incidental skin contact.
Respiratory Protection Generally not required under conditions of adequate ventilation. However, if dust formation is significant or ventilation is poor, a full-face respirator should be used.[6]To prevent the inhalation of airborne particles. The necessity of respiratory protection is directly linked to the effectiveness of engineering controls like fume hoods or local exhaust ventilation.

A Step-by-Step Guide to Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination. This protocol is a self-validating system; if followed correctly, it minimizes the risk of exposure.

Donning Procedure:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, don your respirator at this stage. Ensure a proper fit test has been conducted.

  • Eye Protection: Put on your safety goggles. Adjust them for a snug and comfortable fit.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat/Coveralls: Remove your lab coat by unbuttoning it and rolling it outwards, ensuring the contaminated exterior is contained within the roll.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye Protection: Remove your safety goggles by handling the earpieces, not the front.

  • Respiratory Protection (if required): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

Visualizing the PPE Decision-Making Process

The following workflow illustrates the logical steps in selecting the appropriate level of PPE for handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling This compound check_dust Is dust generation likely? start->check_dust ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Gloves check_dust->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE + - Respiratory Protection check_dust->ppe_enhanced Yes proceed Proceed with Handling ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE Selection Workflow for this compound.

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated PPE is as important as its correct use.

  • Gloves and other disposable items: These should be placed in a designated, sealed waste container for chemical waste.

  • Reusable PPE (e.g., goggles, respirators): Clean and disinfect according to the manufacturer's instructions before storage.

  • Lab coats: If significantly contaminated, they should be professionally laundered.

In the event of a spill, contain the material and clean it up using appropriate methods for a solid chemical, avoiding dust generation.[8] The collected material should be disposed of as chemical waste in a suitable, closed container.[4]

By adhering to these evidence-based safety protocols, you can confidently handle this compound, ensuring a safe and productive laboratory environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.